Aurora B inhibitor 1
説明
Structure
3D Structure
特性
分子式 |
C25H26ClF2N7O2 |
|---|---|
分子量 |
530.0 g/mol |
IUPAC名 |
(5-chloro-2-fluorophenyl)-[(3S)-3-[4-(3-cyclopropyl-3-fluoroazetidin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]oxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C25H26ClF2N7O2/c1-14-8-21(33-32-14)29-20-10-22(35-12-25(28,13-35)15-2-3-15)31-24(30-20)37-17-6-7-34(11-17)23(36)18-9-16(26)4-5-19(18)27/h4-5,8-10,15,17H,2-3,6-7,11-13H2,1H3,(H2,29,30,31,32,33)/t17-/m0/s1 |
InChIキー |
SLUHYAXFRJQTGB-KRWDZBQOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Aurora B Kinase: A Pivotal Regulator of Mitotic Fidelity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aurora B kinase is a master regulator of mitosis, ensuring the faithful segregation of chromosomes into two daughter cells. As the catalytic subunit of the Chromosome Passenger Complex (CPC), its precise spatiotemporal activity is critical for multiple mitotic processes, including chromosome condensation, correction of kinetochore-microtubule attachment errors, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Dysregulation of Aurora B is a hallmark of aneuploidy and is frequently observed in various human cancers, making it a prime target for anti-cancer drug development. This technical guide provides a comprehensive overview of Aurora B's function in mitosis, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its core signaling pathways.
Core Functions of Aurora B Kinase in Mitosis
Aurora B's multifaceted role in mitosis is orchestrated through its dynamic localization and its kinase activity towards a plethora of substrates. Its functions are integral to maintaining genomic stability.
Chromosome Condensation and Cohesion
Aurora B contributes to the structural integrity of mitotic chromosomes. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification associated with the dissociation of heterochromatin protein 1 (HP1) and the recruitment of the condensin I complex to chromosome arms.[1][2][3] This process is crucial for proper chromosome compaction and rigidity.[1] While Aurora B-mediated H3S10 phosphorylation is a hallmark of mitosis, some studies suggest that basal Aurora B activity is sufficient for this process in prophase.[4][5]
Kinetochore-Microtubule Attachments and Error Correction
A primary function of Aurora B is to ensure the correct bipolar attachment of chromosomes to the mitotic spindle, a state known as bi-orientation.[6] The kinase acts as a key component of the error correction mechanism, destabilizing incorrect attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments.[7][8]
This error correction is thought to be governed by a tension-sensing mechanism.[9] When kinetochores are not under tension from opposing spindle poles, they remain in close proximity to the inner centromere where Aurora B is concentrated.[6][10] This allows Aurora B to phosphorylate substrates within the outer kinetochore, such as the Ndc80 complex, the Ska complex, and the KNL1 protein.[7][11] Phosphorylation of these components reduces their microtubule-binding affinity, promoting detachment and providing an opportunity for correct attachments to form.[6][12][13] Once bi-orientation is achieved and tension is established, the increased distance between the inner centromere and the outer kinetochore is believed to reduce substrate phosphorylation, thus stabilizing the correct attachment.[10]
Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly bi-oriented.[14][15] Aurora B plays a crucial, albeit debated, role in SAC signaling. One model suggests that Aurora B's primary role is indirect, where its error-correction activity generates unattached kinetochores, the primary signal for SAC activation.[15] However, mounting evidence supports a more direct role for Aurora B in the checkpoint. It is required to prevent the premature removal of SAC proteins, such as Mad2 and BubR1, from unattached or tensionless kinetochores.[16][17][18] Inhibition of Aurora B can lead to a weakened checkpoint and premature anaphase entry, even in the presence of misaligned chromosomes.[14][18]
Cytokinesis
Following chromosome segregation in anaphase, Aurora B relocates to the central spindle and midbody.[19] Here, it plays an essential role in the final stage of cell division, cytokinesis.[19] Aurora B phosphorylates several key proteins involved in the formation and function of the contractile ring, including the centralspindlin complex component MKLP1, myosin II regulatory light chain, and intermediate filament proteins.[19][20] Inhibition of Aurora B activity during late mitosis leads to cytokinesis failure, resulting in binucleated or polyploid cells.[9][21]
Quantitative Data on Aurora B Kinase Activity and Inhibition
The following tables summarize key quantitative data related to Aurora B kinase activity, its substrates, and the effects of its inhibition.
Table 1: In Vitro Inhibitory Potency (IC50) of Common Aurora B Inhibitors
| Inhibitor | Aurora B IC50 (nM) | Selectivity Profile | Reference(s) |
| Hesperadin | 250 | Aurora B selective | [22][23][24] |
| ZM447439 | 130 | Pan-Aurora inhibitor | [9][22] |
| AZD1152-HQPA (Barasertib) | 0.37 | Highly Aurora B selective | [9][22][25] |
| GSK1070916 | 3.5 | Highly Aurora B selective | [9][22] |
| AT9283 | ~3.0 | Pan-Aurora, JAK2/3, Abl1 inhibitor | [22][26] |
| VX-680 (Tozasertib) | ~5 (Ki) | Pan-Aurora inhibitor | [24] |
Table 2: Effects of Aurora B Inhibition on Mitotic Progression
| Parameter | Condition | Quantitative Effect | Reference(s) |
| Duration of Mitosis | Aurora B overexpression | Increased from 108.2 ± 5.5 min to 137.7 ± 9.7 min | [20][27] |
| Aurora B inhibition (ZM447439) | Rescued overexpression-induced delay | [27] | |
| Aurora A/B dual inhibition | Mitosis shortened to ~68 min (from 82 min in AurA KO) | [8] | |
| Chromosome Misalignment | CENP-R depletion | >60% of cells failed to align chromosomes | [1] |
| Aurora B overexpression | 56.3% ± 5.4% of mitotic cells in prometaphase (vs 40.3% ± 4.6% control) | [27] | |
| Aurora-BK207R mutant expression | 61.50% ± 12.07% misaligned chromosomes (vs 35.25% ± 4.992% WT) | [28] | |
| Cytokinesis Failure | Aurora B inhibition (AZD1152-HQPA) | ~90% of cells with abnormal NMIIB localization (vs ~20% control) | [21] |
| Aurora B inhibition (AT9283) | Led to multinucleation in p53-compromised cells | [26] | |
| Histone H3 Ser10 Phosphorylation | Aurora B inhibition (AZD1152-HQPA) | Reduced to 78% of control after 24h in primary AML cells | [29] |
| Aurora B inhibition (ZM447439) | Reduced Kif4A levels on chromosomes | [30] |
Table 3: Quantitative Analysis of Aurora B Substrate Interactions
| Interaction | Method | Quantitative Finding | Reference(s) |
| Ndc80-Microtubule Binding | In vitro TIRF microscopy | Each phosphomimetic residue on Hec1 tail decreases binding affinity by 0.30 ± 0.02 kBT | [6][14] |
| Ndc80-Microtubule Binding | In vivo FRET/FLIM | Graded dependence of NDC80-kMT binding on Aurora B phosphorylation level | [10] |
| Dsn1 Phosphorylation Gradient | Immunofluorescence quantification | Phosphorylation of Dsn1 S109 decreases linearly with distance from the anaphase midzone | [7][17] |
Signaling Pathways and Regulatory Networks
The function of Aurora B is tightly regulated through its localization within the CPC and by a network of phosphorylation events.
The Chromosome Passenger Complex (CPC)
Aurora B's localization and activity are dependent on its association with the other components of the CPC: INCENP (Inner Centromere Protein), Survivin, and Borealin.[11][19] INCENP acts as a scaffold and is essential for activating Aurora B.[16][31] The C-terminal IN-box of INCENP binds to Aurora B, leading to partial activation.[31] Full activation is achieved through a feedback mechanism where Aurora B phosphorylates a TSS motif in the C-terminus of INCENP.[16][32] Survivin and Borealin are crucial for the correct targeting of the CPC to the centromere.[19]
Upstream Regulation and Localization
The recruitment of the CPC to the inner centromere is a critical first step. This process is initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by Haspin kinase.[33] Survivin in the CPC then directly binds to this H3T3ph mark, anchoring the complex at the centromere.[33] Additionally, phosphorylation of the centromeric histone variant CENP-A at Serine 7 by Aurora A kinase also contributes to CPC recruitment.[19]
Downstream Substrates and Error Correction Pathway
Once localized and active, Aurora B phosphorylates a cascade of downstream targets to regulate kinetochore-microtubule dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Aurora B kinase function.
In Vitro Aurora B Kinase Assay (Histone H3 Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of Histone H3 by Aurora B.
Materials:
-
Active Aurora B kinase (e.g., Carna Biosciences #05-102)
-
Inactive Histone H3 protein (substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds (inhibitors) dissolved in DMSO
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3
-
HRP-conjugated secondary antibody
-
ECL reagent and chemiluminescence imaging system
Procedure:
-
Reaction Setup: Prepare the kinase reaction mix in a microcentrifuge tube. For a typical 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of test inhibitor at various concentrations (or DMSO for control)
-
1 µg of inactive Histone H3
-
100 ng of active Aurora B kinase
-
ddH₂O to a volume of 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of 1 mM ATP (final concentration 100 µM) to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.
-
Western Blotting:
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-Histone H3 (Ser10) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-H3 and total H3. Calculate the ratio of phospho-H3 to total H3 for each inhibitor concentration and determine the IC₅₀ value.[9]
Immunofluorescence Staining for Aurora B and Phospho-Histone H3
This protocol allows for the visualization of Aurora B localization and its activity (via p-H3S10) in mitotic cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)
-
Primary antibodies: anti-Aurora B, anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block for 1 hour with Blocking Buffer at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Aurora B and anti-p-H3S10) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each.
-
DNA Staining: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.[4][34]
Live-Cell Imaging of Mitotic Progression
This method allows for the real-time analysis of mitotic events in cells, often expressing fluorescently tagged proteins like H2B-GFP to visualize chromosomes.
Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite phosphorylation of the NDC80 complex gradually tunes its microtubule-binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora B gradient sustains kinetochore stability in anaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A and Aurora B jointly coordinate chromosome segregation and anaphase microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 10. Measuring NDC80 binding reveals the molecular basis of tension-dependent kinetochore-microtubule attachments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of Human Aurora B in Complex with INCENP and VX-680 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate phosphoregulation of kinetochore–microtubule affinity requires unconstrained molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of the Ska-Ndc80 interaction and their influence on microtubule tracking and force-coupling | eLife [elifesciences.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Aurora B Phosphorylates Multiple Sites on Mitotic Centromere-associated Kinesin to Spatially and Temporally Regulate Its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. INCENP–aurora B interactions modulate kinase activity and chromosome passenger complex localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Aurora-B phosphorylates the myosin II heavy chain to promote cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mutation of the SUMOylation site of Aurora-B disrupts spindle formation and chromosome alignment in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 30. researchgate.net [researchgate.net]
- 31. Exploring the Functional Interactions between Aurora B, INCENP, and Survivin in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phosphorylation at serine 331 is required for Aurora B activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. Spatiotemporal control of mitotic exit during anaphase by an aurora B-Cdk1 crosstalk | eLife [elifesciences.org]
The Guardian of Genomic Integrity: An In-Depth Technical Guide to the Role of Aurora B Kinase in Chromosome Segregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise segregation of chromosomes during mitosis is fundamental to the maintenance of genomic stability and cellular viability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. At the heart of the cellular machinery ensuring mitotic fidelity is Aurora B kinase, a master regulator of chromosome segregation. This technical guide provides a comprehensive overview of the multifaceted roles of Aurora B, detailing its core functions, regulatory networks, and the experimental methodologies used to elucidate its mechanisms. This document is intended to serve as a valuable resource for researchers investigating mitotic regulation and for professionals involved in the development of therapeutic agents targeting cell division.
Core Functions of Aurora B in Chromosome Segregation
Aurora B, a serine/threonine kinase, is the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also comprises INCENP, Survivin, and Borealin.[1] The CPC's dynamic localization throughout mitosis is crucial for its function.[1] Aurora B's primary roles in chromosome segregation are centered on two key processes: the error correction of kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).
Error Correction of Kinetochore-Microtubule Attachments
To ensure that sister chromatids are pulled to opposite poles of the dividing cell, their kinetochores must attach to microtubules emanating from opposite spindle poles, a state known as amphitely or bi-orientation. Incorrect attachments, such as syntelic (both sister kinetochores attached to the same pole) or merotelic (one kinetochore attached to both poles) attachments, must be corrected.[2] Aurora B is the central component of the error correction machinery that destabilizes these erroneous attachments, allowing for a new attempt at correct attachment.[2][3]
This process is exquisitely regulated by tension. When kinetochores are correctly attached and under tension, the distance between the inner centromere (where the CPC is localized) and the outer kinetochore (the site of microtubule attachment) increases.[4] This spatial separation removes outer kinetochore substrates from the vicinity of Aurora B, leading to their dephosphorylation and the stabilization of the attachment.[4] Conversely, in the absence of tension, which is characteristic of incorrect attachments, Aurora B can readily phosphorylate its substrates, leading to microtubule detachment.[4]
Key substrates of Aurora B in the error correction process include components of the KNL1/Mis12/Ndc80 (KMN) network, which forms the primary interface between the kinetochore and microtubules. Phosphorylation of the Ndc80 complex by Aurora B reduces its affinity for microtubules, thereby promoting the turnover of incorrect attachments.[5]
The Spindle Assembly Checkpoint (SAC)
The SAC is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly bi-oriented.[6] Aurora B plays a critical role in the SAC by generating the "wait anaphase" signal in response to unattached or improperly attached kinetochores.[7] It does so by phosphorylating several key SAC proteins, which facilitates the assembly of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[8]
Aurora B's role in the SAC is multifaceted. It is involved in the recruitment and localization of essential checkpoint proteins like Mad2 and BubR1 to unattached kinetochores.[6] Furthermore, Aurora B activity is required to maintain the SAC signal, preventing premature mitotic exit in the presence of chromosome alignment errors.[9]
Data Presentation: Quantitative Effects of Aurora B Inhibition
The functional importance of Aurora B is underscored by the consequences of its inhibition. Numerous small molecule inhibitors have been developed for both research and therapeutic purposes. Below are tables summarizing the quantitative effects of Aurora B inhibition on chromosome segregation and substrate phosphorylation.
| Inhibitor | Cell Line | Concentration | Effect on Chromosome Segregation | Reference |
| AZD1152-HQPA | Megakaryocytes | Not Specified | 52% of cells blocked in metaphase/anaphase; 23% blocked in telophase/cytokinesis. | [10] |
| AZD1152-HQPA | DT40 | 60 nM | Increased chromosome segregation defects (specific percentage not provided). | [11] |
| AZD1152-HQPA | Pancreatic/Colon Cancer Cells | 3 nM - 40 nM (IC50) | Increased cells with 4N/8N DNA content, indicating failed cytokinesis/endoreduplication. | [12][13] |
| ZM447439 | U2OS/RPE1 | 1 µM | Increased frequency of anaphase cells with lagging chromosomes. | [14] |
| Hesperadin | HeLa | Not Specified | Cells progress from metaphase to anaphase with misaligned chromosomes. | [6] |
| Substrate | Inhibitor | Cell Line | Effect on Phosphorylation | Reference |
| Histone H3 (Ser10) | AZD1152 | Mitotic Cells | Marked inhibition of phosphorylation. | [15] |
| CENP-R (Ser28/Ser46) | Hesperadin | HeLa | Identification of these sites as Aurora B phosphorylation targets. | [16] |
| Various (Quantitative Phosphoproteomics) | AZD1152/ZM447439 | Mitotic Cells | Identification of 778 phosphorylation sites on 562 proteins linked to Aurora kinases. | [5][11] |
| NUSAP (Ser240) | ZM447439 | Mitotic Cells | No significant reduction in phosphorylation, suggesting it is not a primary Aurora B substrate. | [17] |
Signaling Pathways
The intricate functions of Aurora B are governed by complex signaling networks. Below are diagrams generated using the DOT language to visualize key pathways.
Experimental Protocols
In Vitro Kinase Assay for Aurora B Activity
This protocol is adapted from commercially available luminescent kinase assay kits and is suitable for high-throughput screening of Aurora B inhibitors.
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be near the Kₘ for Aurora B.
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.
-
Dilute the Aurora B enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution.
-
Add 5 µL of the substrate/ATP mix.
-
Initiate the reaction by adding 2.5 µL of the diluted kinase.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Immunofluorescence Staining for Kinetochore Proteins
This protocol is a general guideline for staining adherent cells to visualize kinetochore proteins and assess chromosome segregation.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-Aurora B, anti-centromere antibody)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
Cell Culture:
-
Seed cells on sterile coverslips in a petri dish and culture until the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking solution to their optimal concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with DAPI or Hoechst solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Conclusion
Aurora B kinase stands as a linchpin in the complex process of chromosome segregation. Its roles in error correction and the spindle assembly checkpoint are indispensable for the faithful transmission of the genome to daughter cells. The intricate regulation of its activity and localization highlights the sophisticated control mechanisms that govern mitosis. A thorough understanding of Aurora B's function and the pathways it governs is not only crucial for fundamental cell biology but also holds immense potential for the development of novel anti-cancer therapies. The experimental approaches detailed in this guide provide a framework for the continued investigation of this vital mitotic regulator.
References
- 1. Drivers of the Chromosomal Passenger Complex [thermofisher.com]
- 2. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 7. Aurora B controls anaphase onset and error-free chromosome segregation in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. A comparative analysis of methods to measure kinetochore-microtubule attachment stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. academic.oup.com [academic.oup.com]
- 17. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Aurora B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aurora B kinase, a pivotal regulator of mitosis, has emerged as a significant therapeutic target in oncology. Its overexpression in numerous human cancers correlates with aneuploidy, genetic instability, and poor prognosis.[1][2] As a core component of the Chromosomal Passenger Complex (CPC), Aurora B orchestrates critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis.[3][4][5] Small molecule inhibitors of Aurora B disrupt these processes, leading to mitotic catastrophe and selective apoptosis in rapidly proliferating cancer cells. This guide provides a detailed examination of the molecular mechanisms underpinning Aurora B's function and its inhibition, summarizes key quantitative data for prominent inhibitors, outlines detailed experimental protocols for their evaluation, and presents visual diagrams of the core pathways and workflows.
The Role of Aurora B Kinase in Mitosis
Aurora B is a serine/threonine kinase that functions as the enzymatic heart of the Chromosomal Passenger Complex (CPC), which also comprises INCENP, Survivin, and Borealin.[6] The CPC dynamically localizes to different subcellular structures throughout mitosis to regulate key phosphorylation events.
Key Functions of Aurora B:
-
Chromosome Condensation: In prophase, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a hallmark event of chromosome condensation.[7]
-
Kinetochore-Microtubule Dynamics: At the centromeres during prometaphase and metaphase, Aurora B is crucial for the error correction mechanism.[5] It destabilizes incorrect kinetochore-microtubule attachments (e.g., syntelic or merotelic attachments) by phosphorylating components of the kinetochore, such as HEC1/Ndc80, which reduces their affinity for microtubules. This allows for the detachment and reattachment of microtubules until stable, bioriented (amphitelic) attachments are achieved for all chromosomes.[1][5]
-
Spindle Assembly Checkpoint (SAC): Aurora B contributes to the activation of the SAC, a critical surveillance mechanism that prevents premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle.[1][5]
-
Cytokinesis: During anaphase and telophase, the CPC relocates to the central spindle and midbody. Here, Aurora B phosphorylates key substrates to ensure the proper formation of the contractile ring and the successful completion of cytokinesis, the physical division of the cell into two daughters.[3][4]
Dysregulation or overexpression of Aurora B can lead to failures in these processes, resulting in aneuploidy, a common characteristic of cancer cells.[1]
Molecular Mechanism of Aurora B Inhibitors
The vast majority of Aurora B inhibitors developed to date are ATP-competitive small molecules.[8] They function by binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of its substrates.[3][7]
The inhibition of Aurora B's kinase activity has profound and predictable consequences on dividing cells:
-
Inhibition of Histone H3 Phosphorylation: A direct and measurable effect is the reduction of p-H3S10 levels.[8]
-
Failure of Error Correction: Incorrect kinetochore-microtubule attachments persist, leading to chromosome misalignment at the metaphase plate.[3]
-
Spindle Assembly Checkpoint Override: Despite the presence of attachment errors, the SAC is not properly maintained, leading to a premature and aberrant exit from mitosis.[9]
-
Cytokinesis Failure: The inability to complete cytokinesis results in the formation of large, polyploid cells (containing 4N, 8N, or even higher DNA content).[9][10][11]
-
Induction of Apoptosis: The accumulation of severe mitotic defects and the resulting polyploidy trigger programmed cell death (apoptosis), particularly in cancer cells which are often more reliant on a functional mitotic checkpoint for survival.[3][9] This selective induction of apoptosis in rapidly dividing cells forms the basis of their therapeutic potential.[3]
The diagram below illustrates the core signaling pathway of Aurora B and the intervention point for its inhibitors.
The following diagram illustrates the mechanistic consequence of Aurora B inhibition on cell division.
Quantitative Data for Key Aurora B Inhibitors
The potency of Aurora B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in biochemical and cell-based assays. The following table summarizes publicly available data for several well-characterized inhibitors.
| Inhibitor Name(s) | Type | Aurora B IC50 / Ki | Aurora A IC50 / Ki | Selectivity (A vs B) | Reference(s) |
| Barasertib (AZD1152-HQPA) | Selective Aurora B | 0.37 nM (IC50) | 1368 nM (IC50) | >3700-fold | [11][12] |
| Danusertib (PHA-739358) | Pan-Aurora | 79 nM (IC50) | 13 nM (IC50) | ~0.16-fold | [1][13] |
| Tozasertib (VX-680 / MK-0457) | Pan-Aurora | 18 nM (Ki) | 0.6 nM (Ki) | ~0.03-fold | [8][13] |
| Alisertib (MLN8237) | Aurora A Selective | 396.5 nM (IC50) | 1.2 nM (IC50) | ~0.003-fold | [8] |
| Hesperadin | Aurora B | 250 nM (IC50) | - | - | [12] |
| ZM447439 | Pan-Aurora | 130 nM (IC50) | 110 nM (IC50) | ~0.85-fold | [8] |
| Chiauranib (CS2164) | Multi-kinase | 9 nM (IC50) | - | - | [2] |
Note: IC50 and Ki values can vary depending on assay conditions (e.g., ATP concentration). Data presented are representative values from the cited literature.
Detailed Experimental Protocols
Evaluating the mechanism of action of an Aurora B inhibitor involves a series of standard biochemical and cell-based assays.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora B kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce Aurora B kinase activity by 50%.
-
Materials:
-
Recombinant human Aurora B kinase.
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine Triphosphate).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like Kemptide).[14][15]
-
Test inhibitor compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system.[14][16]
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase, substrate, and diluted inhibitor.[16]
-
Initiate the kinase reaction by adding a defined concentration of ATP (often at or near the Km for ATP).[17]
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).[6][15]
-
Stop the reaction and quantify kinase activity by measuring the amount of ADP produced. Using the ADP-Glo™ system:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for Phospho-Histone H3 (Cellular Target Engagement)
This assay confirms that the inhibitor engages and blocks Aurora B activity within intact cells by measuring the phosphorylation of its key substrate, Histone H3.
-
Objective: To demonstrate a dose-dependent reduction in Histone H3 (Ser10) phosphorylation in inhibitor-treated cells.
-
Materials:
-
Cancer cell line (e.g., HCT116, HeLa).
-
Test inhibitor compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse or Rabbit anti-Total Histone H3 or anti-β-actin (loading control).[14]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).[14]
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with a range of inhibitor concentrations for a defined period (e.g., 6-24 hours).[6]
-
Harvest cells, wash with ice-cold PBS, and lyse on ice.
-
Determine protein concentration for each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Apply ECL substrate and visualize bands using an imaging system. A dose-dependent decrease in the p-H3S10 signal relative to the loading control indicates target engagement.
-
Flow Cytometry for DNA Content (Cell Cycle and Ploidy Analysis)
This assay measures the DNA content of individual cells to quantify the phenotypic consequences of Aurora B inhibition, namely the accumulation of polyploid cells.
-
Objective: To analyze the effect of the inhibitor on cell cycle progression and identify the induction of polyploidy.
-
Materials:
-
Cancer cell line.
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol (B145695) for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.[14]
-
-
Methodology:
-
Treat cells with the inhibitor for an extended period (e.g., 24-72 hours) to allow for mitotic failure and endoreduplication.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the samples on a flow cytometer, collecting DNA content histograms.
-
An accumulation of cells with DNA content >4N (i.e., 8N, 16N) is the characteristic phenotype of Aurora B inhibition.[9]
-
The following diagram provides a general workflow for the preclinical evaluation of an Aurora B inhibitor.
Conclusion and Future Directions
Aurora B inhibitors represent a targeted therapeutic strategy that exploits the reliance of cancer cells on proper mitotic progression. By competitively inhibiting the kinase's ATP-binding site, these agents disrupt chromosome segregation and cytokinesis, leading to polyploidy and apoptotic cell death.[3] The distinct cellular phenotype of endoreduplication serves as a clear biomarker of their on-target activity. While early clinical trials have faced challenges, including hematological toxicities due to the role of Aurora B in normal cell division, research is ongoing.[18] Future efforts are focused on optimizing dosing schedules, identifying predictive biomarkers (such as MYC amplification), and exploring combination therapies to enhance the therapeutic window and overcome resistance.[19][20] The in-depth understanding of the mechanism of action detailed in this guide is crucial for the continued development of this promising class of anti-cancer agents.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.co.uk [promega.co.uk]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Biological Activity of ZM447439
This guide provides a comprehensive overview of the chemical and biological properties of ZM447439, a potent and selective inhibitor of Aurora kinases. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
ZM447439 is a synthetic small molecule belonging to the quinazoline (B50416) class of compounds. Its chemical identity is well-established, and its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-((6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)benzamide[1] |
| Canonical SMILES | O=C(NC1=CC=C(NC2=C3C=C(OC)C(OCCCN4CCOCC4)=CC3=NC=N2)C=C1)C5=CC=CC=C5[1] |
| Molecular Formula | C₂₉H₃₁N₅O₄ |
| Molecular Weight | 513.59 g/mol [1][2] |
| CAS Number | 331771-20-1[1] |
| Appearance | Orange solid |
| Solubility | Soluble in DMSO (up to 100 mM)[3][4] |
Mechanism of Action and Biological Activity
ZM447439 is a potent, ATP-competitive inhibitor of Aurora kinases, with a primary targeting preference for Aurora B.[5] Aurora kinases are crucial serine/threonine kinases that regulate various stages of mitosis, including chromosome condensation, spindle formation, and cytokinesis.[6] By inhibiting these kinases, ZM447439 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in proliferating cells.[1][7] This selective toxicity towards dividing cells makes it a compound of significant interest in cancer research.[5]
The inhibitory activity of ZM447439 has been quantified against several kinases, demonstrating its selectivity.
| Target Kinase | IC₅₀ (nM) |
| Aurora A | 110[1][8] |
| Aurora B | 50 - 130[5][8] |
| Aurora C | 250[5] |
| Lck | 880[2] |
| Src | 1030[2] |
| MEK1 | 1790[2] |
| Cdk1, Cdk2, Cdk4 | >10,000[2] |
| Plk1 | >10,000[2] |
| CHK1 | >10,000[2] |
Signaling Pathway Perturbation
ZM447439's inhibition of Aurora kinases, particularly Aurora B, has a cascading effect on downstream signaling pathways that are critical for mitotic progression. A primary consequence is the reduced phosphorylation of histone H3 at serine 10, a key event in chromosome condensation.[4][8] Furthermore, ZM447439's activity compromises the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[6][9] This disruption leads to mitotic arrest, endoreduplication, and ultimately, apoptosis.[8]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of ZM447439.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of ZM447439 against purified Aurora kinases.[8]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Peptide substrate (e.g., Biotinyl-Ahx-tetra(LRRWSLG))
-
ATP (γ-³³P labeled)
-
Kinase reaction buffer (25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl₂)
-
ZM447439 dilutions
-
P30 nitrocellulose filters
-
20% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction cocktail containing the kinase reaction buffer, peptide substrate, and γ-³³P ATP.
-
Add 1 ng of purified recombinant Aurora kinase to the cocktail.
-
Add varying concentrations of ZM447439 to the reaction wells.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 20% phosphoric acid.
-
Capture the phosphorylated peptide substrate on P30 nitrocellulose filters.
-
Wash the filters to remove unincorporated γ-³³P ATP.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of ZM447439.
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ZM447439.
Materials:
-
Canine malignant lymphoid cell lines (e.g., GL-1, EMA)
-
Complete culture medium
-
ZM447439 dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent
-
Solubilization solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed approximately 3 x 10⁵ GL-1 or 6 x 10⁵ EMA cells per well in 96-well plates.
-
Add various concentrations of ZM447439 to the wells and incubate for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at 570 nm using a plate reader.
-
Generate dose-response curves and calculate the IC₅₀ for cell viability.
This protocol is used to determine the effect of ZM447439 on the cell cycle distribution of treated cells.
Materials:
-
Canine malignant lymphoid cell lines (e.g., GL-1, EMA)
-
ZM447439 at its IC₅₀ concentration
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Culture approximately 1 x 10⁶ cells in 48-well plates.
-
Treat the cells with ZM447439 at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash twice with PBS.
-
Fix the cells by resuspending in ice-cold methanol and incubating at 4°C for 30 minutes.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This assay quantifies the extent of apoptosis induced by ZM447439.
Materials:
-
Canine malignant lymphoid cell lines (e.g., GL-1, EMA)
-
ZM447439 at its IC₅₀ concentration
-
Annexin V-FITC
-
Propidium iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture approximately 1 x 10⁶ cells in 48-well plates.
-
Treat the cells with ZM447439 at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. medchemexpress.com [medchemexpress.com]
The Core Effect of Aurora B Inhibitor 1 on the Cell Cycle: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurora B Kinase, a Master Regulator of Mitosis
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in orchestrating the complex events of cell division.[1][2] As a key component of the Chromosomal Passenger Complex (CPC), Aurora B is instrumental in ensuring the fidelity of chromosome segregation and cytokinesis.[2][3] Its functions are tightly regulated and localized to specific subcellular structures throughout mitosis, including the centromeres and the central spindle.[4] The overexpression of Aurora B has been implicated in the development and progression of various human cancers, making it a compelling target for therapeutic intervention.[5][6]
Aurora B Inhibitor 1 (exemplified by AZD1152/Barasertib)
This technical guide will focus on the effects of a potent and selective Aurora B inhibitor, exemplified by AZD1152 (Barasertib). AZD1152 is a prodrug that is rapidly converted to its active metabolite, AZD1152-HQPA.[3] It functions as an ATP-competitive inhibitor with high selectivity for Aurora B over Aurora A.[3][7] Inhibition of Aurora B by this compound disrupts its catalytic activity, leading to a cascade of events that profoundly impact cell cycle progression.[8]
Core Effect on Cell Cycle Progression: Mitotic Arrest and Endoreduplication
The primary consequence of Aurora B inhibition is the disruption of normal mitotic progression, leading to a characteristic cell cycle arrest and the formation of polyploid cells.
G2/M Arrest and Spindle Assembly Checkpoint Override
Inhibition of Aurora B kinase activity leads to defects in chromosome alignment and segregation during mitosis.[8] This disruption often results in an accumulation of cells in the G2/M phase of the cell cycle.[9] However, a key feature of Aurora B inhibition is the override of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome-microtubule attachment before allowing the cell to proceed to anaphase.[8] By inhibiting Aurora B, the SAC is compromised, leading to an aberrant exit from mitosis without proper chromosome segregation.
Endoreduplication and Polyploidy
Following a failed mitosis, cells treated with an Aurora B inhibitor often undergo endoreduplication, a process where the cell re-replicates its DNA without an intervening cell division.[10] This leads to the formation of polyploid cells, which contain multiples of the normal diploid DNA content (e.g., 4N, 8N, or even 16N).[6][10] This polyploid state is a hallmark of Aurora B inhibition and is a direct consequence of cytokinesis failure.[10][11]
Induction of Apoptosis: The Ultimate Fate of Defective Mitosis
The mitotic catastrophe triggered by Aurora B inhibition ultimately leads to the induction of apoptosis, or programmed cell death.[12][13] The accumulation of genomic instabilities due to improper chromosome segregation and the stress of polyploidy activate intrinsic apoptotic pathways.[14] This selective killing of rapidly dividing cancer cells is the basis for the therapeutic potential of Aurora B inhibitors.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative effects of AZD1152-HQPA (the active metabolite of AZD1152) on various cancer cell lines.
Table 1: IC50 Values for Growth Inhibition by AZD1152-HQPA
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | ~5 | [5] |
| MOLM13 | Acute Myeloid Leukemia | ~3 | [15] |
| HCT116 | Colorectal Cancer | ~30 | [1] |
| SW620 | Colorectal Cancer | Not specified | [3] |
| MiaPaCa2 | Pancreatic Cancer | Not specified | [1] |
| U87-MG | Glioblastoma | ~25 | [16] |
| SCLC Lines (sensitive) | Small Cell Lung Cancer | <50 | [7][17] |
Table 2: Effect of AZD1152-HQPA on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % G1 | % S | % G2/M | % Polyploid (>4N) | Reference |
| HL-60 | 100 nM, 48h | Not specified | Not specified | Increased | Increased (≥8N) | [5] |
| HCT116 | 50 nM, 24h | Decreased | Not specified | Increased | Increased (8N) | [18] |
| NB4 | Various, 12-48h | Not specified | Not specified | G2/M arrest (early) | Increased (late) | [6] |
| HER18 | 100 nM, 48h | Decreased | Not specified | Increased (4N) | Increased (8N) | [19] |
Table 3: Induction of Apoptosis by AZD1152-HQPA
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLM13 | 10 nM, 48h | ~50% | [15] |
| HER18 | 100 nM, 48h | 15.57% | [14] |
| MDA-MB-231 | 105 nM, 48h | Increased | [14] |
| HCT116 & Colo205 | 30-300 nM, with washout | Minimal (<10%) | [1] |
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a general guideline for analyzing the cell cycle distribution of cells treated with an Aurora B inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (e.g., AZD1152-HQPA)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the Aurora B inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal. Gate on the single-cell population to exclude doublets and debris. Quantify the percentage of cells in the G0/G1, S, G2/M, and polyploid (>4N) phases using appropriate cell cycle analysis software.
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol describes the detection of a key substrate of Aurora B to confirm target engagement by the inhibitor.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-Aurora B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on Aurora B kinase activity.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase assay buffer
-
Substrate (e.g., Histone H3)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, set up the kinase reaction by adding the kinase assay buffer, substrate, and the Aurora B inhibitor at various concentrations.
-
Kinase Addition: Add the recombinant Aurora B kinase to initiate the reaction. Include a no-enzyme control.
-
ATP Addition: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by measuring ADP production via luminescence).
-
Data Analysis: Calculate the percent inhibition of Aurora B kinase activity for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound, exemplified by AZD1152/Barasertib, exerts a potent anti-proliferative effect on cancer cells by disrupting the fundamental processes of mitosis. Its core mechanism of action involves the inhibition of Aurora B kinase activity, leading to a cascade of events including G2/M arrest, spindle assembly checkpoint override, endoreduplication, and the formation of polyploid cells. This mitotic catastrophe ultimately triggers apoptosis, highlighting the therapeutic potential of targeting Aurora B in oncology. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B inhibition induces polyploidy and mitotic catastrophe in HER2-amplified breast cancer: Telomere shortening as a potential anticancer mechanism of AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Core Phenotypic Consequences of Aurora B Kinase Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase, a pivotal serine/threonine kinase and a core component of the chromosomal passenger complex (CPC), is indispensable for the faithful execution of mitosis. Its multifaceted roles in chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis have positioned it as a critical regulator of cell division. In the context of oncology, the frequent overexpression of Aurora B in various malignancies and its correlation with poor prognosis have rendered it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the primary phenotypic effects elicited by the inhibition of Aurora B in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Phenotypic Effects of Aurora B Inhibition
The pharmacological or genetic inhibition of Aurora B kinase in cancer cells triggers a cascade of mitotic aberrations, culminating in distinct cellular fates. The primary phenotypic consequences include:
-
Failed Cytokinesis and Polyploidy: Inhibition of Aurora B disrupts the localization and function of the CPC at the central spindle and midbody during late mitosis, leading to a failure of cytokinesis. This results in the formation of polyploid cells, which contain multiple sets of chromosomes (e.g., 4N, 8N, or higher).[1][2][3] This is a hallmark cellular response to Aurora B inhibition.[4]
-
Mitotic Catastrophe and Apoptosis: The profound mitotic errors induced by Aurora B inhibition, such as chromosome missegregation and failed cytokinesis, often lead to mitotic catastrophe, a form of cell death that occurs during or after a defective mitosis.[5] This process frequently culminates in the activation of the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: As a consequence of mitotic defects and the activation of cellular checkpoints, cells treated with Aurora B inhibitors can undergo cell cycle arrest, primarily at the G2/M phase.[6]
-
Cellular Senescence: In some cellular contexts, particularly in cells with functional p53 and Rb tumor suppressor pathways, the polyploid state induced by Aurora B inhibition can trigger entry into a state of irreversible growth arrest known as cellular senescence.[7][8]
Quantitative Analysis of Phenotypic Effects
The following tables summarize the quantitative effects of various Aurora B inhibitors on cancer cell lines, providing a comparative overview of their potency and the cellular responses they elicit.
Table 1: Inhibitory Concentration (IC50) of Aurora B Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| AZD1152-HQPA (Barasertib) | Breast Cancer | HER18 | 20 | [5] |
| Breast Cancer | MDA-MB-468 | 14 | [5] | |
| Breast Cancer | MDA-MB-435 | 125 | [5] | |
| Breast Cancer | MDA-MB-231 | 105 | [5] | |
| Breast Cancer | MDA-MB-361 | 70 | [5] | |
| Breast Cancer | BT-474 | 8 | [5] | |
| Triple-Negative Breast Cancer | SUM-159 | 124 | [9] | |
| Lung Cancer | A549 | 7 | [10] | |
| Multiple Myeloma | U266 | ~100-200 | [11] | |
| Multiple Myeloma | NCI-H929 | ~50-100 | [11] | |
| Alisertib (MLN8237) * | Colorectal Cancer | HCT116 | 60 - >5000 | [12] |
| Colorectal Cancer | HT29 | 88.8 (24h), 52.1 (48h) (µM) | [6] | |
| Multiple Myeloma | RPMI 8226 | ~50-100 | [11] | |
| GSK1070916 | Various | 161 cell lines | 8 (median) | [13] |
| TAK-901 | Various | Multiple cell lines | 40 - 500 | [3] |
Note: Alisertib is primarily an Aurora A inhibitor but shows activity against Aurora B at higher concentrations.
Table 2: Induction of Apoptosis and Polyploidy by Aurora B Inhibitors
| Inhibitor | Cancer Type | Cell Line | Treatment | Apoptosis (% of cells) | Polyploidy (% of cells >4N) | Reference |
| AZD1152-HQPA | Breast Cancer | HER18 | 20 nM, 48h | ~60% (mitotic catastrophe) | Increase in 8N population | [5][14] |
| Colorectal Cancer | SW620 (xenograft) | i.v. administration | Increased apoptosis | 2.3-fold increase in >4N cells | [2] | |
| Medulloblastoma | D425, D458 | 100 nM, 48h | Caspase-3 cleavage observed | - | [15] | |
| Alisertib | Colorectal Cancer | HCT116 | 1 µM, 24h | - | 70% tetraploid (G2/M) | [12] |
| Colorectal Cancer | LS123 | 1 µM, 24h | - | 65% tetraploid (G2/M) | [12] | |
| Barasertib | Multiple Myeloma | RPMI 8226 | 5 µM, 48h | Cell death observed | Significant polyploidy with S-phase entry | [11] |
| TAK-901 | Prostate Cancer | PC3 | Multiple concentrations | - | Polyploidy observed | [3] |
Table 3: Induction of Cellular Senescence by Aurora B Inhibition
| Inhibitor | Cell Type | Conditions | Senescence (% SA-β-Gal positive cells) | Key Findings | Reference |
| AZD2811 | Human Colon Carcinoma (HCT116 WT) | 0.2 µM, 6 days | >60% | Senescence is dependent on functional RB. p53 is required for initial cell cycle arrest but not essential for senescence entry. | [7][8] |
| AZD2811 | Human Colon Carcinoma (HCT116 p53-/-) | 0.2 µM, 6 days | ~60% | Loss of p53 delays but does not prevent senescence. | [7] |
| AZD2811 | Human Colon Carcinoma (HCT116 RB-/-) | 0.2 µM, 6 days | <10% | Loss of RB abrogates Aurora B inhibitor-induced senescence. | [7] |
| MLN8237 | Melanoma cell lines | In vitro treatment | Not quantified, but observed | Senescence is a major outcome in melanoma cells treated with Aurora kinase inhibitors. | [16] |
| ZM447439 | Human Diploid Fibroblasts (IMR90) | 2 µM, 9 days | Significant increase | Inhibition of Aurora B induces senescence in normal human cells. | [17] |
Signaling Pathways and Mechanisms
The phenotypic outcomes of Aurora B inhibition are a direct result of its central role in mitotic regulation. The following diagram illustrates the core signaling pathway of Aurora B and the consequences of its inhibition.
References
- 1. Aurora B inhibition induces polyploidy and mitotic catastrophe in HER2-amplified breast cancer: Telomere shortening as a potential anticancer mechanism of AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antineoplastic effects of an Aurora B kinase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of AURKB Inhibition in Reducing Proliferation and Enhancing Effects of Radiotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based screen for altered nuclear phenotypes reveals senescence progression in polyploid cells after Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Aurora B Inhibitors in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase, a pivotal serine/threonine kinase, plays an indispensable role in the faithful execution of mitosis. As a core component of the chromosomal passenger complex (CPC), it governs critical mitotic events including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[1][2][3] The aberrant overexpression of Aurora B is a frequent observation in various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myeloid leukemia (CML), where it is often associated with aneuploidy and poor prognosis.[4] This has positioned Aurora B as a compelling therapeutic target for the development of novel anti-leukemic agents.
This technical guide provides a comprehensive overview of the preclinical studies of Aurora B inhibitors in leukemia. It summarizes quantitative data on their efficacy, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action of Aurora B Inhibitors
Aurora B inhibitors are small molecules that typically act as ATP-competitive antagonists, binding to the kinase domain of Aurora B and preventing its catalytic activity.[5] The primary mechanism of action involves the disruption of the CPC's function, leading to a cascade of mitotic errors. A key downstream effect is the inhibition of histone H3 phosphorylation on serine 10, a direct substrate of Aurora B that is crucial for chromosome condensation.[6][7]
The inhibition of Aurora B overrides the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation.[6] This leads to a failure of cytokinesis, resulting in the formation of polyploid cells (containing >4N DNA content).[8][9] These genetically unstable polyploid cells subsequently undergo apoptosis, leading to a reduction in the viability of leukemia cells.[2][8]
Data Presentation: In Vitro and In Vivo Efficacy of Aurora B Inhibitors
The preclinical efficacy of several Aurora B inhibitors has been evaluated in a wide range of leukemia cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Activity of Aurora B Inhibitors in Leukemia Cell Lines
| Inhibitor | Leukemia Type | Cell Line | IC50 (nM) | Reference |
| Barasertib (AZD1152-HQPA) | AML | HL-60 | 3 - 40 | [2] |
| AML | NB4 | 3 - 40 | [2] | |
| AML | MOLM13 | 12 | [2] | |
| AML | MV4-11 | 8 | [2] | |
| ALL | PALL-2 | 5 | [2] | |
| CML (Blast Crisis) | K562 | 3 - 40 | [2] | |
| AML | OCI-AML3 | - | [10] | |
| AML | KG-1a | - | [10] | |
| Danusertib (PHA-739358) | CML | K562 | 50 - 3060 | [1] |
| CML (Imatinib-resistant) | BaF3-p210 (T315I) | - | [1] | |
| ALL (Ph+) | - | - | [4] | |
| ZM447439 | AML | NB4 | 1000 | [6] |
| CML | K562 | - | [6] | |
| AML | U937 | - | [6] | |
| BI 831266 | - | - | ~10 (cellular proliferation) | [11] |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and can vary depending on the assay conditions.
In Vivo Efficacy of Aurora B Inhibitors in Leukemia Xenograft Models
| Inhibitor | Leukemia Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Barasertib (AZD1152) | MOLM13 (AML) | Immunodeficient mice | 25 mg/kg | Marked suppression of tumor growth. | [2][12] |
| HL-60 (AML) | NOD/SCID mice | - | Profoundly affected tumor growth. | [8][13] | |
| Danusertib (PHA-739358) | Bcr/Abl T315I ALL | NSG mice | 3 x 7-day cycle | Significantly longer survival. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of Aurora B inhibitors in leukemia.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
96-well plates
-
Aurora B inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Add serial dilutions of the Aurora B inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10][14]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cells treated with Aurora B inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing.
-
Fix the cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the presence of a polyploid (>4N) population.[5][15]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Leukemia cells treated with Aurora B inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16][17]
Clonogenic Assay in Methylcellulose
This assay assesses the ability of single cells to proliferate and form colonies, indicating their self-renewal capacity.
Materials:
-
Leukemia cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Cytokines (optional, depending on the cell type)
-
35 mm culture dishes
Protocol:
-
Prepare a single-cell suspension of leukemia cells.
-
Mix the cells with the methylcellulose-based medium at the desired final cell concentration (e.g., 100-1000 cells/mL).
-
Dispense 1 mL of the cell/methylcellulose mixture into each 35 mm culture dish.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Enumerate the number of colonies (defined as a cluster of >40 cells) under an inverted microscope.[18]
Western Blot Analysis of Phosphorylated Histone H3
This technique is used to detect the phosphorylation status of histone H3, a direct downstream target of Aurora B.
Materials:
-
Leukemia cells treated with Aurora B inhibitor
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[7]
In Vivo Leukemia Xenograft Model
This model is used to evaluate the anti-tumor activity of Aurora B inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Leukemia cell line
-
Matrigel (optional)
-
Aurora B inhibitor
-
Calipers
Protocol:
-
Inject a suspension of leukemia cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of immunodeficient mice. Cells may be mixed with Matrigel to promote tumor formation.
-
Monitor the mice for tumor growth. Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Aurora B inhibitor via the desired route (e.g., intraperitoneal, intravenous, or oral) according to the planned dosing schedule. The control group receives the vehicle.
-
Measure tumor volume (Volume = (length x width²)/2) with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).[19][20][21]
Mandatory Visualization
Aurora B Signaling Pathway in Leukemia
The following diagram illustrates the central role of the Aurora B kinase in mitosis and how its inhibition by small molecules leads to anti-leukemic effects.
Caption: Aurora B signaling pathway and the mechanism of its inhibitors.
Experimental Workflow for Preclinical Evaluation of Aurora B Inhibitors in Leukemia
This diagram outlines the typical workflow for the preclinical assessment of a novel Aurora B inhibitor.
Caption: Preclinical experimental workflow for Aurora B inhibitors in leukemia.
Logical Relationships of Aurora B Inhibition Effects
This diagram illustrates the cause-and-effect relationships following the inhibition of Aurora B kinase.
Caption: Logical cascade of events following Aurora B inhibition.
Conclusion
Preclinical studies have robustly demonstrated the potent anti-leukemic activity of Aurora B inhibitors. By disrupting the fundamental process of mitosis, these agents induce polyploidy and apoptosis in leukemia cells. The data summarized in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers and drug developers working on this promising class of targeted therapies for leukemia. Further investigation into combination strategies and mechanisms of resistance will be crucial for the successful clinical translation of Aurora B inhibitors.
References
- 1. Frontiers | New Auroras on the Roles of the Chromosomal Passenger Complex in Cytokinesis: Implications for Cancer Therapies [frontiersin.org]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 10. texaschildrens.org [texaschildrens.org]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 13. Frontiers | The Ins and Outs of Aurora B Inner Centromere Localization [frontiersin.org]
- 14. researchhub.com [researchhub.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Establishing human leukemia xenograft mouse models by implanting human bone marrow-like scaffold-based niches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mitotic Maze: A Technical Guide to the Molecular Consequences of Aurora B Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase, a pivotal serine/threonine kinase and the catalytic heart of the Chromosomal Passenger Complex (CPC), stands as a critical regulator of mitotic fidelity. Its precise spatiotemporal activity ensures the faithful segregation of chromosomes, proper execution of the spindle assembly checkpoint (SAC), and successful completion of cytokinesis. The aberrant expression and activity of Aurora B are hallmarks of numerous cancers, rendering it a compelling target for therapeutic intervention. This in-depth technical guide delineates the molecular sequelae of Aurora B kinase inhibition, offering a comprehensive resource for researchers and drug development professionals. We will explore the intricate signaling pathways governed by Aurora B, present quantitative data on the effects of its inhibition, provide detailed experimental methodologies for its study, and visualize key processes through structured diagrams.
Core Molecular Functions and Consequences of Inhibition
Inhibition of Aurora B kinase disrupts a cascade of mitotic events, leading to a range of predictable and therapeutically relevant cellular outcomes. The primary molecular consequences stem from the abrogation of its kinase activity, preventing the phosphorylation of a multitude of downstream substrates.
1. Disruption of Chromosome Congression and Segregation: Aurora B is instrumental in correcting erroneous kinetochore-microtubule attachments. By phosphorylating key kinetochore proteins, it destabilizes improper connections, allowing for their reorientation and the establishment of bipolar attachment. Inhibition of Aurora B leads to the persistence of syntelic and merotelic attachments, resulting in chromosome misalignment at the metaphase plate and subsequent missegregation during anaphase.[1]
2. Abrogation of the Spindle Assembly Checkpoint (SAC): The SAC is a crucial surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the mitotic spindle. Aurora B activity is required to maintain a robust SAC signal at unattached kinetochores. Inhibiting Aurora B weakens the SAC, leading to premature anaphase entry in the presence of misaligned chromosomes, a phenomenon known as mitotic slippage.
3. Failure of Cytokinesis: Following chromosome segregation, Aurora B relocates to the central spindle and midbody, where it orchestrates the final stages of cell division. It phosphorylates key components of the cytokinesis machinery, including MKLP1 and PRC1. Inhibition of Aurora B prevents the proper formation and function of the contractile ring, leading to cytokinesis failure and the generation of binucleated or polyploid cells.
4. Induction of Polyploidy and Endoreduplication: A hallmark of Aurora B inhibition is the induction of polyploidy, where cells contain more than two complete sets of chromosomes.[2] This arises from repeated rounds of DNA replication without intervening cell division (endoreduplication), a direct consequence of cytokinesis failure. While tetraploidy might be tolerated in some cancer cells, higher levels of ploidy often lead to cellular senescence or apoptosis.[3][4][5]
5. Cell Cycle Arrest and Apoptosis: The cumulative effect of mitotic errors, including chromosome missegregation and polyploidy, triggers cellular stress responses. This can lead to a G1 arrest in the subsequent cell cycle, mediated by the p53 tumor suppressor pathway. Ultimately, the genomic instability and cellular damage induced by Aurora B inhibition often culminate in the activation of the apoptotic cascade and programmed cell death.[2]
Quantitative Effects of Aurora B Kinase Inhibitors
The potency of Aurora B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative effects in various cancer cell lines. The following tables summarize key quantitative data for prominent Aurora B inhibitors.
| Inhibitor | Target(s) | IC50 (nM, cell-free) | Reference(s) |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | 0.37 | [2][6] |
| ZM447439 | Aurora A, Aurora B, Aurora C | 1000 (A), 50 (B), 250 (C) | [7][8] |
| GSK1070916 | Aurora B, Aurora C | 3.5 (B), 6.5 (C) | [9][10] |
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 (nM) | Reference(s) |
| Barasertib (AZD1152-HQPA) | NCI-H82 | Small Cell Lung Cancer | 1 | [2] |
| SK-N-BE(2) | Neuroblastoma | 1 | [2] | |
| MOLM-13 | Acute Myeloid Leukemia | ~5 | [11] | |
| ZM447439 | BON | Pancreatic Neuroendocrine Tumor | ~500 | [4][12] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | ~1000 | [4][12] | |
| MIP-101 | Pancreatic Neuroendocrine Tumor | ~2000 | [4][12] | |
| GSK1070916 | A549 | Non-Small Cell Lung Cancer | 7 | [13][14] |
| HCT116 | Colorectal Carcinoma | <10 | [9] | |
| HL-60 | Acute Promyelocytic Leukemia | <10 | [9] |
| Consequence | Assay | Cell Line | Inhibitor (Concentration) | Quantitative Effect | Reference(s) |
| Reduced Histone H3 Phosphorylation | Western Blot | A549 | HOI-07 (0.1 µM) | 50% inhibition of Aurora B kinase activity | [9] |
| Western Blot | U2OS | PHA-680632 (5 µM) | Time-dependent decrease in p-H3S10 | [14] | |
| Induction of Polyploidy (>4N DNA) | Flow Cytometry | A549 | HOI-07 (1 µM, 48h) | Significant increase in polyploid cells | [9][15] |
| Flow Cytometry | HCT-116 | Danusertib | Dose-dependent increase in G2/M and polyploid cells | [16] | |
| Induction of Apoptosis | Annexin V/PI Staining | A549 | HOI-07 (72h) | Dose-dependent increase in apoptotic cells | [9] |
| Caspase-3/7 Assay | BON, QGP-1, MIP-101 | ZM447439 | Potent induction of caspase 3 and 7 activation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular consequences of Aurora B kinase inhibition.
Western Blot Analysis of Histone H3 Phosphorylation
This protocol details the detection of phosphorylated Histone H3 at Serine 10 (a primary substrate of Aurora B) in inhibitor-treated cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Aurora B inhibitor (e.g., Barasertib) and DMSO (vehicle control)
-
Triton Extraction Buffer (TEB): PBS with 0.5% Triton X-100, 2 mM PMSF, and 1% protease inhibitor cocktail
-
0.2 N HCl
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15%) and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit or Mouse anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with the desired concentrations of the Aurora B inhibitor or vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Histone Extraction: Wash cells with PBS. Lyse cells in TEB on ice for 10 minutes. Centrifuge to pellet nuclei. Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C. Centrifuge and collect the supernatant containing histones.[17]
-
Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with loading buffer, and boil for 5 minutes.
-
Load 10-20 µg of protein per lane on a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.[17]
-
Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment in cells treated with an Aurora B inhibitor.
Materials:
-
Cells grown on sterile glass coverslips
-
Aurora B inhibitor and DMSO
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: Mouse anti-α-tubulin (for microtubules) and Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes)
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. After adherence, treat with the Aurora B inhibitor or DMSO for the desired duration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using paraformaldehyde, permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-α-tubulin 1:1000, anti-pericentrin 1:1000) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain DNA with DAPI or Hoechst solution for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[3][18]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle and detects polyploidy following Aurora B inhibition.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[1]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[19]
-
-
Flow Cytometry Analysis:
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Aurora B inhibitor and DMSO
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Aurora B inhibitor or DMSO.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[21][22]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Aurora B kinase inhibition.
Aurora B Kinase Signaling Pathway
Caption: Aurora B kinase signaling pathway, its upstream regulators, and downstream effects.
Experimental Workflow for Aurora B Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the effects of an Aurora B kinase inhibitor.
Logical Relationship of Aurora B Inhibition Consequences
Caption: Logical flow from Aurora B inhibition to ultimate cellular fates.
Conclusion
The inhibition of Aurora B kinase presents a potent and multifaceted strategy for anti-cancer therapy. By disrupting fundamental mitotic processes, small molecule inhibitors of Aurora B induce a cascade of molecular events that culminate in cell cycle arrest, polyploidy, and apoptosis in cancer cells. This technical guide provides a foundational resource for understanding and investigating these molecular consequences. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of oncology. A thorough understanding of the intricate molecular sequelae of Aurora B inhibition is paramount for the rational design of novel therapeutic agents and the development of effective clinical strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 8. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. apexbt.com [apexbt.com]
- 12. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 20. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
The Dawn of Pyrazoloquinazolines: An In-depth Guide to the Early Development of Aurora B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early development of pyrazoloquinazoline-based inhibitors targeting Aurora B kinase, a critical regulator of mitosis and a key target in oncology drug discovery. This document details the core scientific principles, experimental methodologies, and structure-activity relationship (SAR) data that propelled this class of compounds into clinical investigation.
Introduction: The Mitotic Checkpoint and the Rise of Aurora B Kinase as a Therapeutic Target
Aurora B kinase is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division.[1] As a core component of the Chromosomal Passenger Complex (CPC), alongside INCENP, Survivin, and Borealin, Aurora B orchestrates critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3][4] Dysregulation and overexpression of Aurora B are frequently observed in a multitude of human cancers, leading to chromosomal instability and aneuploidy, hallmarks of tumorigenesis. Consequently, the inhibition of Aurora B emerged as a promising therapeutic strategy for cancer treatment.[5][6][7][8]
The pyrazoloquinazoline scaffold was identified as a promising starting point for the development of potent and selective Aurora B inhibitors. This guide will explore the seminal studies that established this chemical series as a viable therapeutic approach.
The Aurora B Signaling Pathway
Aurora B's function is intricately regulated through its interactions within the CPC and its phosphorylation of downstream substrates. The CPC localizes to the centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis, respectively.[2][4] A key substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 (p-H3S10), a modification essential for chromosome condensation.[9] Inhibition of Aurora B leads to a failure in cytokinesis, resulting in polyploidy and eventual cell death, a phenotype distinct from the mitotic arrest induced by targeting other cell cycle kinases.[9]
Early Pyrazoloquinazoline Aurora B Inhibitors: A Quantitative Overview
The early development of pyrazoloquinazoline inhibitors focused on optimizing potency against Aurora B while maintaining selectivity over the closely related Aurora A kinase. A significant breakthrough was the discovery of AZD1152, a phosphate (B84403) prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA (also known as Barasertib).[6][10] This compound demonstrated remarkable potency and selectivity for Aurora B.
| Compound | Aurora B IC50 (nM) | Aurora A IC50 (nM) | Selectivity (Aurora A/B) | Cell-based p-H3S10 IC50 (nM) (SW620 cells) |
| AZD1152-HQPA | 0.37 | 1369 | ~3700 | <10 |
| ZM447439 | 130 | 110 | ~0.85 | - |
| Hesperadin | 250 | - | - | - |
| SNS-314 | 31 | 9 | ~0.3 | - |
| GSK1070916 | 3.5 | >1000 | >285 | 7 |
| AMG 900 | 4 | 5 | 1.25 | - |
| SP-96 (non-ATP competitive) | 0.316 | - | >2000 (vs. FLT3/KIT) | - |
Note: Data compiled from multiple sources.[7][8][10][11][12] IC50 values can vary depending on the assay conditions.
Experimental Protocols
The characterization of pyrazoloquinazoline inhibitors involved a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibition of purified Aurora B kinase activity. The ADP-Glo™ Kinase Assay is a commonly used format.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human Aurora B kinase and a suitable substrate (e.g., Kemptide) in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor, Aurora B kinase, and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Inhibition of Histone H3 Phosphorylation (Western Blot)
This assay assesses the ability of an inhibitor to engage Aurora B in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.
Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., SW620 colorectal adenocarcinoma) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of the inhibitor for a specified time (e.g., 24 hours). Include a vehicle (DMSO) control.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Incubate with a primary antibody for total Histone H3 or a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Assay: Ploidy Analysis (Flow Cytometry)
Inhibition of Aurora B leads to a failure of cytokinesis, resulting in cells with a DNA content of ≥4N. This phenotypic change can be quantified by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Treat cultured cancer cells with the inhibitor for a period that allows for at least one cell cycle (e.g., 48-72 hours).
-
-
Cell Staining:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations based on their DNA content (2N, 4N, and >4N).
-
In Vivo Efficacy Study (Tumor Xenograft Model)
The antitumor activity of pyrazoloquinazoline inhibitors is evaluated in preclinical animal models.
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant human tumor cells (e.g., SW620) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control. For compounds like AZD1152, a continuous subcutaneous infusion via an osmotic pump is often used to maintain exposure.[13]
-
-
Efficacy and Pharmacodynamic Assessment:
Experimental Workflow for Pyrazoloquinazoline Aurora B Inhibitor Discovery
The development of these inhibitors followed a logical progression from initial screening to in vivo validation.
Conclusion
The early development of pyrazoloquinazoline Aurora B inhibitors represents a landmark in targeted cancer therapy. Through a systematic approach of chemical synthesis, rigorous in vitro and in vivo testing, and a deep understanding of the underlying biology of Aurora B kinase, a new class of potent and selective anticancer agents was established. The methodologies and data presented in this guide provide a foundational understanding for researchers continuing to explore and develop novel kinase inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromosomal Passenger Complex and Aurora B Kinase
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Chromosomal Passenger Complex (CPC) is a master regulator of mitosis, ensuring the faithful segregation of chromosomes and the successful completion of cell division.[1] Its dynamic localization and enzymatic activity, centered around the Aurora B kinase, are critical for correcting improper microtubule-kinetochore attachments, activating the spindle assembly checkpoint (SAC), and orchestrating cytokinesis.[2] Dysregulation of the CPC is a hallmark of many cancers, making its core kinase, Aurora B, a prominent target for therapeutic intervention. This guide provides a comprehensive technical overview of the CPC's structure, function, and regulation, summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex signaling networks.
Core Components and Assembly of the CPC
The CPC is a heterotetrameric complex composed of a catalytic module and a targeting module, linked together by the scaffold protein INCENP.[1] The stability and function of the complex are highly interdependent, as the depletion of any single component often leads to the mislocalization and degradation of the others.[3]
-
Aurora B Kinase: The enzymatic heart of the complex, Aurora B is a serine/threonine kinase responsible for phosphorylating a multitude of substrates to control mitotic events.[2][4] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis.[5]
-
Inner Centromere Protein (INCENP): The scaffold of the CPC, INCENP is a large protein that bridges the catalytic and targeting modules.[4] Its N-terminus interacts with Survivin and Borealin, while its C-terminal IN-box domain binds to and activates Aurora B.[4][6]
-
Survivin: This protein is crucial for the localization of the CPC to the centromere and the central spindle.[7] It contains a baculovirus inhibitor of apoptosis repeat (BIR) domain and forms a three-helix bundle with Borealin and the N-terminus of INCENP.[8]
-
Borealin: A key component of the targeting module, Borealin facilitates the interaction between Survivin and INCENP and is essential for the centromeric localization of the complex.[4][7]
The assembly of the CPC is a coordinated process. The N-terminus of INCENP, Survivin, and Borealin form a stable ternary subcomplex that acts as the primary localization module.[3] This module then recruits the Aurora B kinase, which binds to the C-terminal IN-box of INCENP.[4]
Spatiotemporal Dynamics and Regulation of Aurora B
The CPC is named for its dynamic movement to different subcellular locations throughout mitosis, a process critical for its function.[4]
-
Prophase to Metaphase: The CPC initially localizes to chromosome arms before concentrating at the inner centromere.[4] This centromeric localization is crucial for correcting kinetochore-microtubule attachment errors.[2] Recruitment to the inner centromere is guided by the CPC's recognition of specific histone modifications, namely phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by Haspin kinase and Histone H2A at Threonine 120 (H2AT120ph) by Bub1 kinase.[1]
-
Anaphase: Upon anaphase onset, the CPC translocates to the central spindle.[4] This relocalization is dependent on the decline of CDK1 activity and requires interaction with proteins like the kinesin Mklp2.[9]
-
Telophase and Cytokinesis: Finally, the complex concentrates at the midbody, where it plays a vital role in regulating the final stages of cell division, known as abscission.[2]
Regulation of Aurora B Kinase Activity:
Aurora B activity is tightly controlled through multiple mechanisms:
-
Binding to INCENP: The interaction with the IN-box of INCENP is essential for partial activation of Aurora B.[10]
-
Autophosphorylation: Full activation of Aurora B requires phosphorylation in trans on its activation loop (Threonine 232).[2] This is facilitated by the high local concentration of CPC at the centromere or central spindle.[2]
-
Phosphorylation by other kinases: The checkpoint kinase Chk1 can phosphorylate and increase Aurora B activity at the centromere.[10]
-
Dephosphorylation: Protein phosphatases, such as PP1 and PP2A, counteract Aurora B activity, ensuring that its signaling is spatially restricted and temporally controlled.[2][5]
Key Functions in Mitosis
The CPC's dynamic localization allows it to phosphorylate specific substrates at precise times and locations, thereby controlling three critical mitotic processes.[2]
4.1 Correction of Kinetochore-Microtubule Attachments Faithful chromosome segregation requires that sister kinetochores attach to microtubules from opposite spindle poles (biorientation). The CPC is the central component of the error correction machinery that destabilizes incorrect attachments, such as syntelic (both kinetochores attached to the same pole) or merotelic (one kinetochore attached to both poles) attachments.[11] In the absence of tension that accompanies correct biorientation, the inner centromere-localized Aurora B phosphorylates components of the outer kinetochore, including the Ndc80 complex, which reduces their affinity for microtubules.[11] This destabilization provides an opportunity for new, correct attachments to form.
4.2 The Spindle Assembly Checkpoint (SAC) The SAC is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly bioriented.[11] The CPC contributes to a robust SAC signal in two ways. Firstly, by destabilizing incorrect attachments, it generates unattached kinetochores, which are the primary source of the SAC signal.[12] Secondly, the CPC is required to amplify the checkpoint signal emanating from these unattached kinetochores, ensuring a strong mitotic arrest.[12]
4.3 Cytokinesis Following chromosome segregation, the CPC relocates to the central spindle and midbody to control the final stage of cell division.[2] Aurora B phosphorylates multiple components of the cytokinetic machinery. For instance, it promotes the clustering and microtubule-bundling activity of centralspindlin, a key complex for central spindle formation.[13] The CPC is also essential for determining the timing of abscission, the ultimate severing of the intercellular bridge that connects the two daughter cells.[14]
The CPC in Disease and as a Therapeutic Target
Given its essential role in cell division, it is not surprising that the CPC is frequently dysregulated in cancer. Overexpression of Aurora B is observed in a wide variety of human cancers and often correlates with a poor prognosis.[15] Elevated levels of Aurora B can lead to aneuploidy and genomic instability, contributing to tumorigenesis.[15]
This has made Aurora B a highly attractive target for cancer drug development.[16] Numerous small-molecule inhibitors targeting the ATP-binding pocket of Aurora B have been developed and evaluated in preclinical and clinical trials.[17] These inhibitors effectively block cell division, leading to polyploidy and apoptosis in rapidly dividing cancer cells.[16] While promising, challenges such as overcoming drug resistance and managing the therapeutic window to minimize effects on normal dividing cells remain active areas of research.[16]
Quantitative Data Summary
Quantitative data on the CPC provides crucial parameters for modeling its function and for designing therapeutic interventions. While absolute cellular concentrations are challenging to determine and can vary significantly between cell types, biochemical studies have provided key kinetic and affinity measurements.
Table 1: Kinetic Parameters of Aurora B Kinase
| Parameter | Value | Substrate / Condition | Source |
| Km (ATP) | 51 µM | Autophosphorylation of partially active Aurora B | [18] |
| kcat | 2.7 x 10-2 s-1 | Autophosphorylation of partially active Aurora B | [18] |
| Ki (Barasertib) | 1 nM | Inhibition of Aurora B | [19] |
Note: The Km and kcat values are derived from a specific context of kinase activation and may differ for other substrates.
Table 2: Dissociation Constants of CPC Subunit Interactions
| Interacting Partners | Dissociation Constant (Kd) | Method | Source |
| (Survivin-Borealin) + INCENP (1-69) | 27 nM | Isothermal Titration Calorimetry (ITC) | [13][14] |
| INCENP + Aurora B | - | Essential for activation, but specific Kd not found in reviewed literature. | |
| Survivin + Borealin | - | Form a stable complex, but specific Kd not found in reviewed literature. | [4] |
Key Experimental Protocols
Investigating the CPC and Aurora B requires a combination of biochemical and cell biology techniques. Below are foundational protocols for co-immunoprecipitation to study protein interactions and an in vitro kinase assay to measure Aurora B activity.
7.1 Protocol: Co-Immunoprecipitation (Co-IP) of the CPC from Mitotic Cells
This protocol allows for the isolation of the endogenous CPC to study its composition and interactions.
-
Cell Culture and Synchronization:
-
Culture HeLa or other suitable human cells to ~70% confluency.
-
Synchronize cells in mitosis by treating with a mitotic blocking agent (e.g., 100 ng/mL nocodazole (B1683961) for 16-18 hours).
-
Harvest mitotic cells by mitotic shake-off.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in an appropriate volume of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against a CPC component (e.g., anti-INCENP or anti-Aurora B) to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., Co-IP lysis buffer with reduced detergent concentration).
-
Elute the protein complexes from the beads by resuspending in 1x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the presence of CPC components by Western blotting using specific antibodies for Aurora B, INCENP, Survivin, and Borealin.
-
7.2 Protocol: In Vitro Aurora B Kinase Assay (Radiometric)
This protocol measures the catalytic activity of recombinant Aurora B by quantifying the incorporation of 32P into a substrate.
-
Reagents and Buffers:
-
Active Aurora B Kinase: Recombinant, purified enzyme.
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like Histone H3.
-
ATP Mix: Cold ATP (final concentration typically near Km, e.g., 100 µM) mixed with [γ-32P]ATP.
-
Stop Solution: 1% phosphoric acid.
-
-
Kinase Reaction:
-
Set up reactions in microcentrifuge tubes on ice. A typical reaction volume is 25-50 µL.
-
To each tube, add kinase buffer, substrate (e.g., 1 µg Histone H3), and the test inhibitor (dissolved in DMSO) or vehicle control.
-
Add the active Aurora B kinase (e.g., 50-100 ng).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the [γ-32P]ATP mix.
-
Incubate at 30°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the ATP mix.
-
For inhibitor studies, plot the percentage of remaining kinase activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The Chromosomal Passenger Complex and its catalytic subunit, Aurora B kinase, are indispensable for the accurate execution of mitosis. Their intricate regulation and dynamic localization ensure that critical mitotic events are coordinated in time and space. The wealth of knowledge gathered on the CPC has not only illuminated fundamental principles of cell division but has also paved the way for novel cancer therapeutics. Future research will likely focus on further dissecting the complex regulatory networks that impinge on the CPC, understanding mechanisms of resistance to Aurora B inhibitors, and developing next-generation therapeutics with improved specificity and efficacy. This guide serves as a foundational resource for professionals dedicated to advancing our understanding and therapeutic targeting of this pivotal mitotic regulator.
References
- 1. Stoichiometry of chromatin-associated protein complexes revealed by label-free quantitative mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Kinetics of Enzyme Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borealin: a novel chromosomal passenger required for stability of the bipolar mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INCENP–aurora B interactions modulate kinase activity and chromosome passenger complex localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quantitative proteome of a human cell line | Molecular Systems Biology [link.springer.com]
- 11. uni-marburg.de [uni-marburg.de]
- 12. Effects of Full-Length Borealin on the Composition and Protein-Protein Interaction Activity of a Binary Chromosomal Passenger Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nucleosome interaction of the CPC secures centromeric chromatin integrity and chromosome segregation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the INCENP IN-box-Aurora B interaction to inhibit CPC activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Aurora B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, particularly Aurora A and Aurora B, represents a critical axis in the regulation of mitosis. Their frequent dysregulation in cancer has positioned them as key targets for therapeutic intervention. However, the high degree of homology between the ATP-binding sites of Aurora A and Aurora B presents a significant challenge in the development of selective inhibitors. This technical guide provides an in-depth analysis of the selectivity profiles of Aurora B inhibitors over Aurora A, offering a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Selectivity Profiles of Aurora B Inhibitors
The selectivity of an inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The following tables summarize the in vitro potencies (IC50 or Ki) of various small molecule inhibitors against Aurora A and Aurora B, providing a quantitative comparison of their selectivity. A higher selectivity ratio (Aurora A IC50 / Aurora B IC50) indicates a greater preference for Aurora B.
Table 1: Selectivity of Preclinical and Clinical Aurora B Inhibitors
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity Ratio (A/B) | Development Phase |
| Barasertib (AZD1152-HQPA) | 1400 | < 1 | >1400 | Phase I/II[1][2] |
| GSK1070916 | >250-fold selective | 0.38 | >250 | Phase I[3] |
| ZM447439 | 110 | 130 | ~0.85 | Preclinical[3][4] |
| Hesperadin | - | 250 | - | Preclinical[4] |
| SNS-314 | 9 | 31 | 0.29 | Phase I[3] |
| Tozasertib (VX-680/MK-0457) | 0.6 | 18 | 0.03 | Phase II[3] |
| Danusertib (PHA-739358) | 13 | 79 | 0.16 | Phase II[2][4] |
| Alisertib (MLN8237) | 1.2 | 396.5 | 0.003 | Phase III[2][3] |
| AMG 900 | 5 | 4 | 1.25 | Phase I[2] |
| PF-03814735 | 5 | 0.8 | 6.25 | Phase I[2] |
| CYC116 | 44 (Ki) | 9.2 (Ki) | 4.78 | Phase I[4] |
| LY3295668 | 0.00059 (µM) | 1.42 (µM) | >2000 | Preclinical[5] |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Signaling Pathways: Aurora A vs. Aurora B
Understanding the distinct roles of Aurora A and Aurora B in mitosis is fundamental to appreciating the phenotypic consequences of their selective inhibition.
Aurora A Signaling Pathway
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[6][7] Its activity is tightly regulated by phosphorylation and its interaction with cofactors such as TPX2.[8][9]
Aurora B Signaling Pathway
Aurora B functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[10] The CPC is essential for correcting improper kinetochore-microtubule attachments, ensuring proper chromosome alignment, and orchestrating cytokinesis.[6][11] A key downstream substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10.[10]
Experimental Protocols for Assessing Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental assays. The following sections provide detailed protocols for key biochemical and cell-based assays.
General Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing selective Aurora B inhibitors involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.
Materials:
-
Recombinant human Aurora B kinase
-
Myelin basic protein (MBP) or a suitable peptide substrate
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution by diluting the Aurora B kinase and MBP substrate in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test inhibitor dilution.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a key downstream substrate of Aurora B in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitor compounds
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor or DMSO for a specified time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Immunofluorescence Staining for Mitotic Phenotypes
This assay allows for the visualization of cellular phenotypes associated with Aurora B inhibition, such as defects in chromosome alignment and cytokinesis failure (leading to polyploidy).
Materials:
-
Cells grown on coverslips
-
Test inhibitor compounds
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-α-tubulin
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells grown on coverslips with the inhibitor or DMSO.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the mitotic spindle (α-tubulin), condensed chromosomes (DAPI), and Aurora B activity (phospho-Histone H3).
-
Conclusion
The development of highly selective Aurora B inhibitors remains a key objective in oncology drug discovery. Achieving selectivity over Aurora A is critical for minimizing off-target toxicities and maximizing the therapeutic index. This guide provides a comprehensive overview of the quantitative selectivity profiles of known inhibitors, the distinct signaling pathways of Aurora A and B, and detailed protocols for the essential assays used to evaluate inhibitor selectivity. By leveraging this information, researchers can more effectively design and characterize novel Aurora B inhibitors with improved therapeutic potential.
References
- 1. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.co.uk [promega.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
Phosphorylation of Histone H3: A Definitive Biomarker for Aurora B Kinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphorylation of histone H3 on serine 10 (H3S10ph) and serine 28 (H3S28ph) serves as a highly specific and robust biomarker for the activity of Aurora B kinase, a critical regulator of mitotic progression. This post-translational modification is a hallmark of mitosis, intricately linked to chromosome condensation and segregation. Consequently, monitoring the levels of phosphorylated histone H3 provides a direct and quantitative measure of Aurora B's catalytic function within the cell. This guide offers a comprehensive overview of the Aurora B-histone H3 signaling axis, detailed experimental protocols for its assessment, and its application as a pharmacodynamic biomarker in the development of Aurora B inhibitors for cancer therapy.
Introduction: The Aurora B Kinase and Its Role in Mitosis
Aurora B is a serine/threonine kinase and the catalytic component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1] This complex plays a pivotal role in ensuring the fidelity of cell division through its dynamic localization and enzymatic activity throughout mitosis.[1] Key functions of Aurora B include:
-
Chromosome Condensation: Aurora B-mediated phosphorylation of histone H3 is essential for the proper condensation of chromosomes during prophase.[1][2]
-
Chromosome Bi-orientation: It is critical for the correct attachment of microtubules to kinetochores, a process fundamental for accurate chromosome segregation.[3]
-
Spindle Assembly Checkpoint: Aurora B is a key component of the checkpoint that prevents anaphase onset until all chromosomes are properly attached to the spindle.[4]
-
Cytokinesis: During late mitosis, Aurora B relocates to the central spindle and is required for the final separation of daughter cells.[2][3]
Given its central role in cell division and its frequent overexpression in various cancers, Aurora B has emerged as a prominent target for anti-cancer drug development.[3][5][6]
Histone H3 Phosphorylation: The Direct Readout of Aurora B Activity
Histone H3, a core component of the nucleosome, undergoes dynamic phosphorylation during mitosis. Aurora B directly phosphorylates histone H3 at two key residues in its N-terminal tail: serine 10 (Ser10) and serine 28 (Ser28).[7] This phosphorylation event begins in prophase, peaks at metaphase, and diminishes as the cell exits mitosis.[2]
The tight correlation between Aurora B activity and histone H3 phosphorylation makes the latter an ideal biomarker. Inhibition of Aurora B with small molecules leads to a dose-dependent decrease in the levels of phosphorylated histone H3.[4][8] This relationship has been extensively validated and is now a standard pharmacodynamic marker in preclinical and clinical studies of Aurora B inhibitors.[4][9]
Signaling Pathway of Aurora B-Mediated Histone H3 Phosphorylation
The phosphorylation of histone H3 by Aurora B is a tightly regulated process. The Chromosomal Passenger Complex (CPC), with Aurora B as its catalytic engine, is targeted to specific subcellular locations during mitosis. The phosphorylation of histone H3 at threonine 3 (H3T3ph) by the kinase Haspin is necessary for the recruitment and accumulation of the CPC at the centromeres.[10][11] The Survivin subunit of the CPC directly binds to this phosphorylated threonine, positioning Aurora B to phosphorylate its substrates, including histone H3 at Ser10 and Ser28.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the utility of histone H3 phosphorylation as a biomarker for Aurora B activity.
Table 1: Inhibition of Aurora B Kinase Activity and Histone H3 Phosphorylation
| Compound | Target | Assay Type | Substrate | Result | Reference |
| HOI-07 | Aurora B | In vitro kinase | Histone H3 | 50% inhibition at 0.1 µM | [8] |
| Barasertib (AZD1152) | Aurora B | Western Blot | Histone H3 | Dose-dependent decrease in p-H3S10 | [13] |
| C1 (benzo[e]pyridoindole) | Aurora kinases | Immunofluorescence | Histone H3 | Decrease in p-H3S10 in prophase at 0.5 µM | [14] |
| C4 (benzo[e]pyridoindole) | Aurora kinases | Immunofluorescence | Histone H3 | 29% negative for p-H3S10 in prophase at 3 µM | [14] |
Experimental Protocols
Accurate measurement of histone H3 phosphorylation is crucial for its use as a biomarker. Below are detailed protocols for the most common methods.
Western Blot Analysis of Histone H3 Phosphorylation
This method allows for the quantification of total and phosphorylated histone H3 levels in cell lysates.
Experimental Workflow for Western Blotting
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Aurora B inhibitor (e.g., Barasertib) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Hypotonic lysis buffer
-
0.2 N Hydrochloric acid (HCl)
-
Tris-HCl, pH 8.0
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit or Mouse anti-Total Histone H3
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the Aurora B inhibitor at various concentrations for the desired time. Include a vehicle-treated control.
-
Histone Extraction (Acid Extraction):
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.[13][15]
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on a rotator at 4°C.[15]
-
Centrifuge to pellet the nuclei and discard the supernatant.[13][15]
-
Resuspend the nuclear pellet in 0.2 N HCl and perform acid extraction overnight on a rotator at 4°C.[13][15]
-
Centrifuge and transfer the supernatant containing the histones to a new tube.[13]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[13]
-
Perform electrophoresis to separate the proteins.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13][15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.[13]
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[13]
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-H3 signal to the total H3 signal.[13]
Immunofluorescence Staining
This technique allows for the visualization of histone H3 phosphorylation within individual cells and its subcellular localization.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with BSA and/or serum)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Staining:
-
Incubate with the primary anti-phospho-Histone H3 (Ser10) antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Wash with PBS.
-
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Flow Cytometry
Flow cytometry enables the high-throughput quantification of the percentage of cells positive for histone H3 phosphorylation, often in conjunction with DNA content analysis for cell cycle profiling.
Materials:
-
Cell suspension
-
Ethanol (B145695) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Fluorochrome-conjugated anti-phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor 488 conjugate)
-
Propidium Iodide (PI) and RNase A solution for DNA staining
Procedure:
-
Cell Preparation and Treatment: Treat cells in suspension or harvest adherent cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing.[16]
-
Permeabilization: Wash the fixed cells and permeabilize them.[16]
-
Antibody Staining: Incubate the cells with the fluorochrome-conjugated anti-phospho-Histone H3 (Ser10) antibody.[16][17]
-
DNA Staining: Resuspend the cells in a solution containing PI and RNase A.[16][17]
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Gate on the cell population and quantify the percentage of p-H3S10 positive cells, often represented as a bivariate plot against DNA content (PI).
Application in Drug Development: A Pharmacodynamic Biomarker
The measurement of histone H3 phosphorylation is a powerful tool in the development of Aurora B inhibitors. It serves as a pharmacodynamic (PD) biomarker, providing evidence of target engagement and biological activity of the drug in preclinical models and clinical trials.[4][9]
Logical Relationship of H3 Phosphorylation as a Biomarker
A decrease in the levels of phosphorylated histone H3 in tumor biopsies or surrogate tissues from patients treated with an Aurora B inhibitor can confirm that the drug is reaching its target and exerting its intended biological effect.[18] This information is invaluable for dose selection and for establishing a therapeutic window in early-phase clinical trials.
Conclusion
The phosphorylation of histone H3 by Aurora B is a fundamental event in mitosis. The direct and specific nature of this kinase-substrate relationship establishes histone H3 phosphorylation as an indispensable biomarker for Aurora B activity. The robust and quantitative assays available for its measurement provide researchers and clinicians with a reliable tool to investigate mitotic processes and to accelerate the development of novel cancer therapeutics targeting Aurora B kinase.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. MSK-Mediated Phosphorylation of Histone H3 Ser28 Couples MAPK Signalling with Early Gene Induction and Cardiac Hypertrophy [mdpi.com]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. Mitotic Index Flow Cytometry Assay: Histone H3 pSer10 + Propidium Iodide (ab151282) is not available | Abcam [abcam.com]
- 18. Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient's Response to Antiproliferative Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZM447439 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing vital roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Due to the frequent overexpression of Aurora kinases in various human cancers, they have emerged as attractive targets for cancer therapy.[5] ZM447439 exerts its anti-proliferative effects by disrupting mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis.[2][3][6] These application notes provide a comprehensive guide for utilizing ZM447439 in cell culture experiments, including its mechanism of action, protocols for assessing its effects, and expected outcomes.
Mechanism of Action
ZM447439 primarily targets the ATP-binding pocket of Aurora A and Aurora B kinases, preventing the phosphorylation of their downstream substrates.[1] A key substrate of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a hallmark of ZM447439 activity.[2][3] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to defects in chromosome alignment and segregation.[2] Consequently, the spindle assembly checkpoint is compromised, causing cells to exit mitosis without proper cell division, a phenomenon known as mitotic slippage.[2][4] This aberrant mitosis results in the formation of polyploid cells (containing 4N or 8N DNA content) and subsequently triggers the intrinsic apoptotic pathway.[3][7] The apoptotic response involves the activation of caspase-3 and caspase-7, DNA fragmentation, and is dependent on the pro-apoptotic proteins Bak and Bax.[1][7]
Data Presentation
ZM447439 Inhibitory Concentrations (IC50)
The following table summarizes the IC50 values of ZM447439 against purified Aurora kinases and various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental setup.
| Target | IC50 Value | Reference |
| Aurora A (recombinant) | 110 nM | [1] |
| Aurora B (recombinant) | 130 nM | [1] |
| BON (neuroendocrine tumor) | 3 µM (72h) | [1] |
| QGP-1 (neuroendocrine tumor) | 0.9 µM (72h) | [1] |
| MIP-101 (neuroendocrine tumor) | 3 µM (72h) | [1] |
| EoL-1 (eosinophilic leukemia) | 0.18678 µM | [1] |
| MCF7 (breast cancer) | 0.198 µM | [1] |
| P12-ICHIKAWA (leukemia) | 0.22441 µM | [1] |
Experimental Protocols
Preparation of ZM447439 Stock Solution
Materials:
-
ZM447439 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of ZM447439 (513.59 g/mol ), calculate the required amount of powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the ZM447439 powder in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 5.14 mg of ZM447439 in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple and effective method to assess the effect of ZM447439 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ZM447439 stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ZM447439 in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of ZM447439. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution following ZM447439 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
ZM447439 stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of ZM447439 for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases) and quantify the percentage of cells in each phase. Look for an accumulation of cells in the G2/M phase and the appearance of a polyploid (>4N) population.
Western Blotting for Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins to confirm the induction of apoptosis by ZM447439.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
ZM447439 stock solution
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-Histone H3 (Ser10), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with ZM447439 as described for the cell cycle analysis.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression. Expect to see an increase in cleaved PARP and cleaved Caspase-3, and a decrease in phospho-Histone H3 (Ser10) in ZM447439-treated cells.
Visualizations
Caption: ZM447439 inhibits Aurora A and B, leading to mitotic defects and apoptosis.
Caption: Experimental workflow for studying the effects of ZM447439 in cell culture.
Caption: Logical flow of ZM447439's cellular effects.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 4. clyte.tech [clyte.tech]
- 5. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Optimal Concentration of Aurora B Inhibitors in Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora B kinase is a critical regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[1][2] Its overexpression in various cancers, including colorectal cancer, makes it an attractive therapeutic target.[2] Aurora B inhibitors are a class of small molecules that disrupt the function of this kinase, leading to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.[1] This document provides detailed application notes and protocols for determining the optimal concentration of Aurora B inhibitors for treating colon cancer cells in a research setting.
Mechanism of Action of Aurora B Inhibitors
Aurora B inhibitors typically function as ATP-competitive agents, binding to the active site of the kinase and preventing its enzymatic activity.[3] This inhibition disrupts the phosphorylation of downstream substrates, leading to several distinct cellular effects:
-
Failed Cytokinesis: Inhibition of Aurora B leads to a failure in the final stage of cell division, resulting in cells with a 4N or greater DNA content (polyploidy).[4][5][6]
-
Endoreduplication: Cells may re-replicate their DNA without an intervening mitosis, another contributor to polyploidy.[4][7]
-
Apoptosis: The accumulation of mitotic errors and polyploidy ultimately triggers programmed cell death (apoptosis).[1][4][5]
These effects make Aurora B inhibitors potent anti-proliferative agents in cancer cells.
Application Notes
Several Aurora B inhibitors have been evaluated in colon cancer cell lines, each with varying potency. The choice of inhibitor and the optimal concentration are dependent on the specific cell line and the experimental goals.
Key Considerations:
-
Cell Line Specificity: Different colon cancer cell lines exhibit varying sensitivities to Aurora B inhibitors. For example, HCT116 and SW620 cells are sensitive to AZD1152-HQPA in the low nanomolar range.[8]
-
Inhibitor Potency: The active metabolites of prodrugs, such as AZD1152-HQPA (from AZD1152/Barasertib), are often significantly more potent. The IC50 for AZD1152-HQPA in HCT116 cells is approximately 10-20 nM.[4][8]
-
Phenotypic Effects: At lower concentrations (e.g., 20 nM AZD1152), the primary effect is inhibition of cell proliferation and target engagement (reduced phosphorylation of histone H3).[4] At higher concentrations (e.g., 100 nM AZD1152), a significant induction of polyploidy followed by apoptosis is observed.[4]
-
Combination Therapies: Aurora B inhibitors can act synergistically with other chemotherapeutic agents. For instance, sequential treatment with 5-Fluorouracil (B62378) followed by an Aurora B inhibitor can enhance the potency of 5-FU.[9][10] Similarly, combining Aurora B inhibitors with radiotherapy can increase the sensitivity of colorectal cancer cells to radiation.[11][12]
Quantitative Data Summary
The following tables summarize the reported IC50 values and effective concentrations for various Aurora B inhibitors in different colon cancer cell lines.
Table 1: IC50 Values of Aurora B Inhibitors in Colon Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value | Assay Type | Reference |
| AZD1152 (Barasertib) | HCT-116 | 20 nM | Clonogenic Assay | [4] |
| AZD1152-HQPA | HCT116 | 10 ± 2.1 nM | Clonogenic Assay | [8] |
| AZD1152-HQPA | SW620 | 11 ± 3.3 nM | Clonogenic Assay | [8] |
| CCT137690 | SW-48 | 157 nM | Not Specified | [11] |
| CCT137690 | SW-620 | 430 nM | Not Specified | [11] |
Table 2: Effective Concentrations of Aurora B Inhibitors for Specific Cellular Effects
| Inhibitor | Cell Line | Concentration | Observed Effect | Reference |
| AZD1152 | HCT-116 | 20 nM | Target inhibition (reduced Histone H3 phosphorylation) | [4] |
| AZD1152 | HCT-116 | 100 nM | Induction of polyploidy and significant apoptosis | [4] |
| AZD1152-HQPA | Colo205 | 30 nM | Induction of early apoptosis | [5] |
| ZM447439 | HCT116 | 2 µM | Selective inhibition of Aurora B | [7][13] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of Aurora B inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Aurora B inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Aurora B inhibitor in complete culture medium. A common concentration range to test for AZD1152-HQPA is from 3 nM to 30 µM.[16]
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with the inhibitor.
Materials:
-
Colon cancer cells
-
6-well plates
-
Aurora B inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the Aurora B inhibitor (e.g., 30 nM AZD1152-HQPA) for 24-48 hours.[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the effect of the inhibitor on cell cycle distribution and to detect polyploidy.
Materials:
-
Colon cancer cells
-
6-well plates
-
Aurora B inhibitor
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the Aurora B inhibitor for 18 to 72 hours.[5]
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid populations (>4N DNA content).
Visualizations
References
- 1. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Similarities in the General Chemical Composition of Colon Cancer Cells and Their Microvesicles Investigated by Spectroscopic Methods-Potential Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Aurora B Inhibitor 1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of Aurora B inhibitor 1 stock solutions. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Chemical Properties and Data Presentation
This compound is a potent research compound used to study the function of Aurora B kinase, a key regulator of mitosis.[1][2][3] Accurate characterization and handling of this inhibitor are paramount for its effective use in experimental settings. The following table summarizes its key chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 529.97 g/mol | [1] |
| Molecular Formula | C₂₅H₂₆ClF₂N₇O₂ | [1] |
| CAS Number | 937276-52-3 | [1] |
| Ki for Aurora B | <0.010 µM | [1][3] |
| IC₅₀ for Aurora B | ≤13 nM | [2] |
| Appearance | Powder | [1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity of this compound. The compound is sparingly soluble in aqueous solutions but can be readily dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO).
Table 2: Recommended Solvents and Storage Conditions
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | N/A | -20°C | 3 years | [1] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
Note: It is strongly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, sterile)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3. Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: A flowchart outlining the key steps for preparing and storing this compound stock solution.
3.4. Step-by-Step Protocol
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.3 mg of this compound (Molecular Weight = 529.97 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For a 10 mM solution with 5.3 mg of inhibitor, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental requirements.
-
Storage: Store the aliquots at -80°C for long-term storage.[1] When needed for an experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or assay buffer.
3.5. Quality Control
-
Ensure the stock solution is clear and free of precipitates before each use.
-
If precipitates are observed, the solution can be gently warmed to 37°C and vortexed to redissolve the compound.
-
It is advisable to periodically check the activity of the stock solution, especially if it has been stored for an extended period.
Mechanism of Action and Signaling Pathway
Aurora B kinase is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC).[5][6] This complex plays a vital role in ensuring proper chromosome segregation and cytokinesis during mitosis.[7][8] Inhibition of Aurora B disrupts these processes, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis, making it a target for cancer therapy.[9][10]
The following diagram illustrates the simplified signaling pathway of Aurora B and the effect of its inhibition.
Caption: Diagram of the Aurora B signaling pathway in mitosis and its disruption by this compound.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Analysis of Histone H3 Phosphorylation Following AZD1152 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1152 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase is essential for proper chromosome segregation and cytokinesis, partly through its role in phosphorylating histone H3 at serine 10 (H3S10ph).[2][3] This phosphorylation event is a critical hallmark of mitotic cells.[4] The inhibition of Aurora B by AZD1152 leads to a significant reduction in H3S10 phosphorylation, causing defects in chromosome alignment, failed cell division (cytokinesis), and ultimately leading to polyploidy and apoptosis in cancer cells.[5][6][7] This application note provides a detailed protocol for the immunofluorescent detection and quantification of changes in histone H3 phosphorylation in response to AZD1152 treatment.
Signaling Pathway of AZD1152-Mediated Inhibition of Histone H3 Phosphorylation
AZD1152 is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1] AZD1152-HQPA targets the ATP-binding pocket of Aurora B kinase, inhibiting its catalytic activity. This prevents the phosphorylation of its downstream targets, including histone H3 at serine 10. The reduction in phospho-histone H3 (Ser10) disrupts the recruitment of other essential mitotic proteins, leading to mitotic catastrophe and cell death.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of AZD1152-HQPA on the inhibition of histone H3 phosphorylation in various cancer cell lines, as determined by flow cytometry and Western blot analysis.
| Cell Line | AZD1152-HQPA Concentration | Treatment Duration | Percent Inhibition of Histone H3 Phosphorylation (Ser10) | Reference |
| NB4 | 0.1 µM | 24 hours | 37% | [8] |
| NB4 | 0.1 µM | 48 hours | 61% | [8] |
| Primary AML Cells | 0.1 µM | 24 hours | 22% | [8] |
| Primary AML Cells | 0.01 µM | 48 hours | 37% | [8] |
| HL-60 | 100 nM | 18 hours | Complete inhibition observed | [5] |
| THP-1 | 100 nM | 18 hours | Complete inhibition observed | [5] |
| MV4-11 | 100 nM | 24 hours | Complete inhibition observed | [9] |
| MOLM-13 | 100 nM | 24 hours | Complete inhibition observed | [9] |
| OCI-AML3 | 100 nM | 24 hours | Complete inhibition observed | [9] |
| U937 | 100 nM | 24 hours | Complete inhibition observed | [9] |
| HCT-116 | 50 nM | 24 hours | Complete inhibition observed | [2] |
Experimental Protocol: Immunofluorescence Staining of Phospho-Histone H3 (Ser10)
This protocol details the immunofluorescence staining procedure to visualize and quantify the phosphorylation of histone H3 at Ser10 in cultured cells following treatment with AZD1152.
Experimental Workflow
Materials
-
Cancer cell line of interest (e.g., HeLa, HCT-116, various AML cell lines)
-
Glass coverslips
-
Cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AZD1152-HQPA (the active metabolite of AZD1152)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit or Mouse anti-phospho-Histone H3 (Ser10) antibody (use at a dilution recommended by the manufacturer, e.g., 1:200-1:1000).[10]
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate under standard conditions (37°C, 5% CO2) overnight to allow for cell attachment.
-
-
AZD1152 Treatment:
-
Prepare a stock solution of AZD1152-HQPA in DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing AZD1152 or controls.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-Histone H3 (Ser10) primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to the coverslips and incubate for 5-10 minutes at room temperature.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images using appropriate filters for DAPI and the secondary antibody fluorophore.
-
Quantify the fluorescence intensity of phospho-histone H3 staining per nucleus using image analysis software (e.g., ImageJ). The intensity of the phospho-H3 signal can be normalized to the DAPI signal to account for variations in cell size and DNA content.
-
Troubleshooting
-
High Background: Increase the number and duration of wash steps. Ensure the blocking step is performed adequately.
-
Weak or No Signal: Confirm that cells were in the logarithmic growth phase, as H3S10 phosphorylation is mitosis-specific.[11] Optimize the primary antibody concentration and incubation time.
-
Uneven Staining: Ensure even cell seeding and gentle handling during washing steps to prevent cell detachment.
By following this detailed protocol, researchers can effectively visualize and quantify the impact of AZD1152 on histone H3 phosphorylation, providing valuable insights into the cellular mechanism of this Aurora B kinase inhibitor.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. usbio.net [usbio.net]
- 11. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Polyploidy Induced by Aurora B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase is a crucial serine/threonine kinase that functions as a key regulator of mitotic progression.[1] As a component of the chromosomal passenger complex (CPC), it ensures the fidelity of cell division through its roles in chromosome condensation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint.[1][2][3] A critical function of Aurora B is its essential role in orchestrating cytokinesis, the final step of cell division that separates one cell into two.[1][4]
Inhibition of Aurora B kinase activity disrupts these fundamental processes, leading to defects in chromosome segregation and a failure of cytokinesis.[5][6] This cytokinesis failure results in the formation of a single cell with a doubled DNA content, a state known as polyploidy.[7][8] The induction of polyploidy can be a therapeutic strategy in cancer treatment, as highly polyploid cells may undergo cell cycle arrest or apoptosis.[7][9] Therefore, compounds that inhibit Aurora B are of significant interest in oncology drug development.
Flow cytometry is a powerful and high-throughput technique for quantifying DNA content at the single-cell level.[10][11] By staining cells with a fluorescent DNA intercalating dye, such as propidium (B1200493) iodide (PI), one can generate a histogram of DNA content that allows for the clear identification and quantification of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[1] This method is also ideally suited for the analysis of polyploidy, as cells with 4N, 8N, or higher DNA content can be readily distinguished and quantified.[12]
These application notes provide detailed protocols for inducing polyploidy in cultured cells using Aurora B inhibitors and for the subsequent analysis of DNA content by flow cytometry.
Signaling Pathway of Aurora B in Cytokinesis
Aurora B kinase, as part of the Chromosomal Passenger Complex (CPC), plays a pivotal role in the final stages of mitosis, particularly in ensuring the successful completion of cytokinesis. Its activity is tightly regulated and localized to the central spindle and midbody during anaphase and telophase. Inhibition of Aurora B disrupts the signaling cascade required for the cleavage furrow ingression and abscission, leading to cytokinesis failure and the generation of polyploid cells.
Caption: Aurora B signaling in cytokinesis and the effect of its inhibition.
Experimental Protocols
Protocol 1: Induction of Polyploidy with Aurora B Inhibitors
This protocol describes the treatment of a mammalian cell line with an Aurora B inhibitor to induce polyploidy.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116, NB4)
-
Complete cell culture medium
-
Aurora B inhibitor (e.g., AZD1152-HQPA, ZM447439, Hesperadin)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate or T-25 flask at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the Aurora B inhibitor in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium. A vehicle control (DMSO alone) at the same final concentration should also be prepared.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the Aurora B inhibitor or the vehicle control. Typical concentrations for inhibitors like AZD1152-HQPA range from 10 nM to 1 µM, and for ZM447439 from 100 nM to 2 µM.[13] The optimal concentration and treatment duration should be determined empirically for each cell line. A time course of 24, 48, and 72 hours is recommended.
-
Cell Harvesting: Following the treatment period, harvest the cells.
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
-
Cell Counting: Count the cells to determine the cell number for flow cytometry analysis.
Protocol 2: Cell Staining for DNA Content Analysis by Flow Cytometry
This protocol details the fixation and staining of cells with propidium iodide for DNA content analysis.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Washing: Centrifuge the harvested cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol and resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The cells are now ready for analysis on a flow cytometer.
Experimental Workflow
Caption: Workflow for analyzing Aurora B inhibitor-induced polyploidy.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize the effects of different Aurora B inhibitors on the induction of polyploidy in various cell lines as determined by flow cytometry. The data represents the percentage of cells with a DNA content of 4N or greater.
Table 1: Effect of AZD1152-HQPA on Polyploidy Induction
| Cell Line | Concentration | Treatment Duration (hours) | % Cells (≥4N) | Reference |
| NB4 | 0.01 µM | 48 | Increased | [13] |
| NB4 | 0.1 µM | 48 | Increased | [13] |
| Primary AML Cells | 0.01 µM | 48 | Increased | [13] |
| U87-MG | 5-75 nM | 72 | Increased | [14] |
| ndGBM | 5-75 nM | 72 | Increased | [14] |
Table 2: Effect of ZM447439 on Polyploidy Induction
| Cell Line | Concentration | Treatment Duration (hours) | % Cells (≥4N) | Reference |
| NB4 | 1.0 µM | 48 | 18.2% (>2N) | [13] |
| Primary AML Cells | 0.01 µM | 48 | Increased | [13] |
| ZR-75-1 | 1-5 µM | 48 | Increased (4N, 8N) | [15] |
| MDA-MB-361 | 1-5 µM | 48 | Increased (4N, 8N) | [15] |
Flow Cytometry Data Analysis
The output of the flow cytometry analysis is a DNA content histogram, where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).
-
Diploid Cells (2N): The first major peak in the histogram represents cells in the G0/G1 phase of the cell cycle with a normal diploid DNA content.
-
S Phase: The region between the 2N and 4N peaks represents cells actively synthesizing DNA.
-
G2/M Phase (4N): The second major peak, with twice the fluorescence intensity of the G1 peak, represents cells in the G2 or M phase of the cell cycle.
-
Polyploid Cells (>4N): Following treatment with an Aurora B inhibitor, additional peaks will appear at multiples of the G1 DNA content (e.g., 8N, 16N), indicating the presence of polyploid cells. It is important to distinguish the G2/M peak of diploid cells from the G1 peak of tetraploid cells, both of which have a 4N DNA content. Further analysis using markers for mitosis, such as phospho-histone H3, can help differentiate between these populations if required.[16]
Logical Diagram for Data Interpretation
Caption: Interpreting flow cytometry histograms for polyploidy analysis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 4. jabonline.in [jabonline.in]
- 5. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. haematologica.org [haematologica.org]
- 14. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
Application Notes and Protocols for Aurora B Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase, a crucial serine/threonine kinase, plays a pivotal role in orchestrating cell division, particularly in chromosome segregation and cytokinesis.[1][2] As a key component of the chromosomal passenger complex (CPC), it ensures the proper attachment of microtubules to kinetochores and governs the spindle assembly checkpoint.[1] Overexpression of Aurora B is a common feature in various human cancers and is linked to aneuploidy and tumorigenesis, making it a compelling target for anti-cancer drug development.[3][4][5]
Xenograft mouse models, which involve implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[6][7] These models provide an indispensable in vivo platform to assess the efficacy, pharmacodynamics, and therapeutic potential of novel drug candidates like Aurora B inhibitors before they advance to clinical trials.[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing Aurora B inhibitors in xenograft studies.
Aurora B Signaling Pathway in Cancer
Aurora B is a central regulator of mitosis.[1] Its kinase activity is essential for phosphorylating key substrates, including histone H3, which is critical for chromosome condensation and segregation.[5][8] In many cancers, the Aurora B signaling pathway is dysregulated. For instance, its overexpression can suppress the activity of the tumor suppressor p53, leading to unchecked cell cycle progression.[3] Furthermore, a positive feedback loop exists with oncogenes like Myc, where each can transcriptionally up-regulate the other, further driving cancer cell proliferation.[3]
Inhibition of Aurora B disrupts these processes, leading to mitotic errors. Cells fail to complete cytokinesis, exit mitosis without proper division, and re-enter the S-phase, resulting in the formation of large, polyploid cells (containing ≥8N DNA content).[9][10] This "mitotic catastrophe" ultimately triggers apoptosis and cell death, which is the primary mechanism of action for Aurora B inhibitors in cancer therapy.[8][10]
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
Application Notes and Protocols for Cell Synchronization in Mitosis Using Aurora B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in orchestrating accurate cell division. As a key component of the chromosomal passenger complex (CPC), Aurora B is instrumental in ensuring proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis.[1][2][3][4] Inhibition of Aurora B disrupts these processes, leading to mitotic arrest, a failure of cytokinesis, and consequently, the accumulation of cells with a 4N or greater DNA content (polyploidy).[4][5][6] This characteristic makes Aurora B inhibitors potent tools for synchronizing cells in the G2/M phase of the cell cycle, providing a valuable window for studying mitotic events and for developing novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing Aurora B inhibitors to achieve mitotic synchronization in cultured cells. The information is intended to guide researchers in designing and executing experiments for basic research and drug development applications.
Mechanism of Action: Aurora B Inhibition and Mitotic Arrest
Aurora B's primary role during mitosis is to correct erroneous attachments between kinetochores and spindle microtubules, ensuring bipolar orientation of chromosomes on the metaphase plate.[1][7] It does so by phosphorylating various substrates at the kinetochore, which destabilizes incorrect attachments.[1] Inhibition of Aurora B kinase activity prevents this correction mechanism. Consequently, cells fail to satisfy the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3][5] However, unlike spindle poisons that arrest cells in metaphase with a bipolar spindle, Aurora B inhibition often leads to chromosome misalignment and a failure to form a stable metaphase plate.[5] Ultimately, many cells will exit mitosis without proper chromosome segregation or cytokinesis, a process known as "mitotic slippage," resulting in tetraploid G1 cells.[4][5]
Featured Aurora B Inhibitors for Cell Synchronization
Several small molecule inhibitors have been developed that selectively target Aurora B kinase. These compounds are widely used to induce mitotic arrest and synchronize cell populations.
-
Barasertib (AZD1152-HQPA): A potent and highly selective Aurora B inhibitor.[8][9] It is the active metabolite of the prodrug AZD1152.[9][10]
-
ZM447439: A well-characterized Aurora kinase inhibitor with activity against both Aurora A and Aurora B.[5][11]
-
AT9283: A multi-targeted kinase inhibitor with potent activity against both Aurora A and Aurora B kinases.[12][13]
The choice of inhibitor may depend on the specific experimental requirements, such as the desired level of selectivity and the cell type being used.
Quantitative Data Summary
The following tables summarize the efficacy of various Aurora B inhibitors in different cancer cell lines. This data can be used as a starting point for optimizing experimental conditions.
Table 1: IC50 Values of Aurora B Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Barasertib-HQPA (AZD1152-HQPA) | Various | - | 0.37 (cell-free) | [8][9] |
| ZM447439 | - | - | 130 (in vitro) | [5] |
| GSK1070916 | A549 | Human Lung Cancer | 7 (in vivo) | [8] |
| VX-680 | - | - | 18 (Aurora B) | [8] |
Table 2: Cellular Effects of Aurora B Inhibitors
| Inhibitor | Cell Line | Concentration | Time (h) | Effect | Reference |
| ZM447439 | HeLa, A549, HME | 2 µM | 18 | Accumulation of cells with 4N DNA content | [5] |
| Barasertib-HQPA | H378, H841, H211, H446 | 30 nM | 24 | Significant increase in 4N cell fraction | [6] |
| Barasertib-HQPA | H378, H841, H211, H446 | 30 nM | 48 | Significant increase in 8N cell fraction | [6] |
| AT9283 | HCT116 (p53-compromised) | Not specified | One cell cycle | Multinucleation and cell death | [12] |
| AT9283 | HMEC, A549 (p53-competent) | Not specified | One cell cycle | Reversible arrest with 4N DNA | [12] |
Experimental Protocols
Protocol 1: General Cell Synchronization using an Aurora B Inhibitor
This protocol provides a general framework for synchronizing cells in mitosis. The optimal inhibitor concentration and incubation time should be empirically determined for each cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Aurora B inhibitor (e.g., Barasertib-HQPA, ZM447439)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometry reagents (e.g., Propidium (B1200493) Iodide, RNase A)
-
Microscopy equipment
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add the Aurora B inhibitor to the culture medium at the desired concentration. A concentration range of 10-100 nM for Barasertib-HQPA or 1-2 µM for ZM447439 can be used as a starting point.[5][14]
-
Incubation: Incubate the cells with the inhibitor for a period sufficient to induce mitotic arrest. This is typically between 18 and 48 hours.[5][6] The optimal time should be determined by time-course experiments.
-
Monitoring Mitotic Arrest: The percentage of mitotic cells can be monitored by:
-
Phase-contrast microscopy: Mitotic cells will appear rounded up and detached from the culture surface.
-
Flow cytometry: Analyze the DNA content of the cells after staining with a fluorescent dye like propidium iodide. A significant increase in the population of cells with 4N DNA content is indicative of mitotic arrest.
-
Immunofluorescence microscopy: Stain cells for mitotic markers such as phosphorylated Histone H3 (Ser10).[4][6]
-
-
Harvesting Synchronized Cells: Once the desired level of synchronization is achieved, the loosely attached mitotic cells can be selectively harvested by gentle shaking or pipetting of the culture medium (mitotic shake-off). The remaining attached cells will be predominantly in other phases of the cell cycle.
-
Washing and Further Applications: Wash the harvested cells with fresh medium to remove the inhibitor. The synchronized population of mitotic cells can then be used for various downstream applications, such as biochemical assays, protein localization studies, or live-cell imaging of mitotic progression upon release from the block.
Protocol 2: Synchronization of HeLa Cells using a Double Thymidine (B127349) Block followed by Aurora B Inhibitor Treatment
This protocol combines a G1/S phase block with a subsequent mitotic block to achieve a higher degree of synchrony.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
Thymidine solution (2 mM)
-
Aurora B inhibitor (e.g., ZM447439)
-
PBS
Procedure:
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM to arrest cells at the G1/S boundary. Incubate for 16-18 hours.
-
Release: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed complete medium. Incubate for 8-9 hours to allow the cells to proceed through S phase.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours to re-arrest the cells at the G1/S boundary, resulting in a more synchronized population.
-
Release into Mitotic Block: Release the cells from the second thymidine block as described in step 2. Immediately add fresh medium containing the Aurora B inhibitor (e.g., 2 µM ZM447439).[5]
-
Incubation and Harvest: Incubate the cells for 10-12 hours. This allows the synchronized population to progress through S and G2 phases and arrest in mitosis. Harvest the mitotic cells as described in Protocol 1.
Visualizations
Caption: Aurora B signaling pathway in mitosis and its inhibition.
Caption: General experimental workflow for cell synchronization.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low percentage of mitotic cells | Inhibitor concentration is too low or too high (causing toxicity). | Perform a dose-response curve to determine the optimal concentration. |
| Incubation time is too short or too long (cells may escape the block or die). | Perform a time-course experiment to find the optimal incubation period. | |
| Cell line is resistant to the inhibitor. | Try a different Aurora B inhibitor or a combination with other synchronizing agents. | |
| High cell death | Inhibitor concentration is too high. | Lower the inhibitor concentration. |
| Prolonged mitotic arrest is leading to apoptosis. | Reduce the incubation time. | |
| Asynchronous population after treatment | Inefficient mitotic shake-off. | Optimize the harvesting technique (e.g., adjust the force of shaking). |
| Cells are escaping the mitotic block. | Ensure the inhibitor is potent and used at the correct concentration. |
Conclusion
The use of Aurora B inhibitors is a robust and effective method for synchronizing cells in mitosis. By carefully optimizing inhibitor concentration and incubation time, researchers can obtain a high percentage of mitotically arrested cells for a wide range of downstream applications. The protocols and data provided in these application notes serve as a comprehensive guide to aid in the successful implementation of this valuable cell biology technique.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Endoreduplication with ZM447439
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM447439 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora B kinase disrupts the proper alignment of chromosomes and the function of the spindle assembly checkpoint, ultimately leading to a failure of cytokinesis.[2][3][4] This failure results in cells exiting mitosis without dividing, re-entering the G1 phase of the cell cycle with a doubled chromosome content (4N), and subsequently re-replicating their DNA to produce polyploid cells with 8N or higher DNA content, a process known as endoreduplication.[2][3][4][5] These application notes provide a detailed protocol for inducing endoreduplication in cultured cells using ZM447439, along with methods for its analysis.
Mechanism of Action
ZM447439 is an ATP-competitive inhibitor with high selectivity for Aurora B kinase. Aurora B is a crucial component of the chromosomal passenger complex, which is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint. By inhibiting Aurora B, ZM447439 prevents the phosphorylation of key substrates, including histone H3 on serine 10.[3][5][6] This disruption leads to defects in chromosome alignment and segregation.[2][7] Despite these mitotic errors, cells treated with ZM447439 often exit mitosis due to a compromised spindle checkpoint, leading to the formation of a single nucleus with double the DNA content.[3][4] The cell then proceeds into a G1-like state and can initiate another round of DNA synthesis, resulting in endoreduplication.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZM447439
| Target Kinase | IC50 (nM) | Reference |
| Aurora B | 50 | [1] |
| Aurora A | 1000 - 110 | [2][8] |
| Aurora C | 250 | [1] |
| cdk1, PLK1 | >10,000 | [3] |
Table 2: Effect of ZM447439 on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cell Population | Reference |
| HeLa | 2 | 18 | Accumulation of cells with 4N DNA content | [3][4] |
| HeLa | Not specified | 10-12 | Failure to divide, re-replication of genome | [9] |
| A549, HME | 2 | 48 | Arrest with 4N or 8N DNA content | [3][4] |
| U2OS (p53 mutant) | Not specified | 48 | 78% of cells with 8N DNA content | [3] |
| Hep2 | Not specified | Not specified | Accumulation of 4N/8N DNA | [2][5] |
| NB4 (AML) | 1.0 | 48 | Increased percentage of cells with >4N DNA | [10][11] |
| SiHa | Not specified | Not specified | S-phase arrest | [6] |
Experimental Protocols
Protocol 1: Induction of Endoreduplication with ZM447439
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell line (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of ZM447439 in DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
-
Cell Seeding:
-
Culture cells in appropriate complete medium to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. A typical seeding density is 1-5 x 10^5 cells/mL.
-
-
ZM447439 Treatment:
-
Allow cells to attach and resume growth for 12-24 hours after seeding.
-
Prepare the desired final concentration of ZM447439 in pre-warmed complete culture medium. A working concentration of 2 µM is often effective for inducing endoreduplication.[3][4] A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration for your specific cell line.
-
Remove the old medium from the cells and replace it with the medium containing ZM447439. Include a vehicle control (DMSO) at the same final concentration as the highest ZM447439 treatment.
-
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time will vary depending on the cell line and its cell cycle length. A time course experiment is recommended.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization for downstream analysis.
Protocol 2: Analysis of Endoreduplication by Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant.
-
Resuspend the cell pellet in the residual PBS by vortexing gently.
-
While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude doublets and debris.
-
Use a logarithmic scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content histograms. Untreated diploid cells will show peaks at 2N and 4N. Endoreduplicating populations will show additional peaks at 8N and potentially 16N.
-
Visualizations
Caption: Signaling pathway of ZM447439-induced endoreduplication.
Caption: Experimental workflow for inducing and analyzing endoreduplication.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM447439, the Aurora kinase B inhibitor, suppresses the growth of cervical cancer SiHa cells and enhances the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
- 11. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
Administration of AZD1152 (Barasertib) in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It is a phosphate (B84403) prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[2][3] Inhibition of Aurora B kinase by AZD1152-HQPA disrupts chromosome alignment and segregation during mitosis, leading to endoreduplication (the replication of the genome in the absence of cell division), polyploidy, and ultimately, apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated the anti-tumor activity of AZD1152 in a variety of hematological and solid tumor models.[5][6] This document provides detailed application notes and protocols for the administration of AZD1152 in preclinical animal models, based on a comprehensive review of published studies.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the dosages, administration routes, and schedules of AZD1152 used in various preclinical animal models.
Table 1: AZD1152 Administration in Hematological Malignancy Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Reference(s) |
| Acute Myeloid Leukemia (AML) | Immunodeficient BALB/c nude mice | MOLM13 | 5 or 25 mg/kg | Intraperitoneal (i.p.) | 4 times a week or every other day | [2] |
| Acute Myeloid Leukemia (AML) | NOD/SCID mice | HL-60 | Single dose between 25 and 98.7 mg/kg | Not Specified | Single dose | [7][8] |
| Diffuse Large B-cell Lymphoma (DLBCL) | In vivo models | Not Specified | Not Specified | Not Specified | Repeat administration | [7] |
Table 2: AZD1152 Administration in Solid Tumor Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Reference(s) |
| Small-Cell Lung Cancer (SCLC) | Athymic nude mice | H841 | 50 or 100 mg/kg/day | Not Specified | 5 days on, 2 days off, for 2 weeks | [2] |
| Colorectal Cancer | Nude mice | SW620, HCT116, Colo205 | 150 mg/kg/day | Subcutaneous (s.c.) minipump infusion | Continuous infusion over 48 hours | [2] |
| Colorectal Cancer | Nude mice | SW620 | 25 mg/kg/day | Not Specified | Not Specified | [2] |
| Colorectal Cancer | Athymic nude rats | SW620 | Not Specified | Intravenous (i.v.) | Not Specified | [3][5] |
| Intestinal Cancer | ApcMin/+ mice | Not Applicable (spontaneous model) | 25 mg/kg/dose | Intraperitoneal (i.p.) | Once daily for 4 days, in 3 weekly cycles | [9] |
| Medulloblastoma | Nude mice | UW426-Myc | 50 mg/kg/day | Subcutaneous (s.c.) | For 21 days | [10] |
| Hepatocellular Carcinoma (HCC) | Subcutaneous xenograft and orthotopic liver xenograft models | Various human HCC cell lines | Not Specified | Not Specified | Not Specified | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD1152 and a typical experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Syringes and needles (25-27 gauge)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until cells reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 5 x 10^6 cells/100 µL).[12]
-
(Optional) For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rate and growth. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the fur on the flank of the mouse and sterilize the injection site with 70% ethanol.
-
Gently lift the skin and inject the cell suspension (typically 100-200 µL) subcutaneously.
-
Monitor the animals for tumor growth. Tumors are typically palpable within 1-2 weeks. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Intraperitoneal (i.p.) Administration of AZD1152
Materials:
-
AZD1152 formulated in a suitable vehicle (e.g., as specified in the research literature for the particular study)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection:
-
Tilt the mouse slightly with its head down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the AZD1152 solution.[2]
-
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for any adverse reactions.
Protocol 3: Subcutaneous (s.c.) Osmotic Minipump Implantation for Continuous Infusion
Materials:
-
Osmotic minipumps (e.g., ALZET®)
-
AZD1152 solution
-
Surgical instruments (scalpel, forceps)
-
Wound clips or sutures
-
Anesthetic and analgesic agents
Procedure:
-
Pump Preparation: Fill the osmotic minipumps with the AZD1152 solution according to the manufacturer's instructions.
-
Surgical Procedure:
-
Anesthetize the mouse using an approved surgical anesthesia protocol.
-
Shave and aseptically prepare the surgical site on the dorsal side, between the scapulae.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the filled osmotic minipump into the pocket.[2]
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of pain or infection.
Protocol 4: Pharmacodynamic Analysis - Histone H3 Phosphorylation
Inhibition of Histone H3 phosphorylation at Serine 10 (p-Histone H3) is a key biomarker of Aurora B kinase inhibition.[5][11]
Materials:
-
Tumor tissue samples
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against p-Histone H3 (Ser10)
-
Primary antibody against total Histone H3 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Excise tumors at specified time points after AZD1152 administration and snap-freeze in liquid nitrogen or immediately homogenize in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total Histone H3 or a loading control to normalize the data.
-
Conclusion
AZD1152 has demonstrated significant antitumor activity in a wide range of preclinical models. The selection of an appropriate animal model, dose, and schedule is critical for the successful in vivo evaluation of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers designing and conducting preclinical studies with AZD1152. Careful consideration of the experimental design and the inclusion of relevant pharmacodynamic markers will be essential for the continued investigation of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Therapeutic Effect of Aurora B Inhibition in Acute Myeloid Leukemia with AZD2811 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Apoptosis Following Aurora B Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase, a key regulator of mitosis, is a critical target in oncology research. Its inhibition disrupts cell division, often leading to mitotic catastrophe and subsequent apoptosis, or programmed cell death.[1] Accurate detection and quantification of apoptosis are therefore essential for evaluating the efficacy of Aurora B inhibitors. This document provides detailed protocols for several widely used methods to detect apoptosis following treatment with Aurora B inhibitors, guidance on data interpretation, and a summary of expected quantitative outcomes.
Key Signaling Pathways
Inhibition of Aurora B kinase disrupts the chromosomal passenger complex, leading to defects in chromosome alignment and segregation, and ultimately cytokinesis failure. This mitotic catastrophe can trigger the intrinsic apoptotic pathway.
References
Application Notes and Protocols for Establishing a Stable Cell Line Expressing Mutant Aurora B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of a stable mammalian cell line expressing a mutant form of Aurora B kinase. This powerful tool is invaluable for studying the functional consequences of specific mutations, screening for potential therapeutic inhibitors, and elucidating the role of Aurora B in cellular processes and disease.
Introduction to Aurora B Kinase
Aurora B is a crucial serine/threonine kinase that plays a central role in cell division.[1][2][3] As a key component of the chromosomal passenger complex (CPC), it is intimately involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint, ensuring the fidelity of chromosome segregation.[1][4] Dysregulation or mutation of Aurora B is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.[2][5] Establishing cell lines with specific Aurora B mutations allows for detailed investigation into its pathological roles and the efficacy of targeted therapies.[2]
Signaling Pathway of Aurora B
Aurora B functions within a complex signaling network to orchestrate key mitotic events. The BRAF/ERK pathway has been shown to regulate Aurora B expression, potentially through the transcription factor FOXM1.[6][7] During mitosis, Aurora B, as part of the CPC, localizes to the centromeres and later to the central spindle during anaphase and the midbody during cytokinesis.[4][8] It phosphorylates a multitude of substrates, including histone H3, to regulate chromosome condensation and MCAK to control microtubule dynamics for error correction.[1][8]
Experimental Workflow
The process of establishing a stable cell line expressing mutant Aurora B involves several key stages, from initial vector design to the final validation of the clonal cell lines. This workflow ensures the generation of a reliable and well-characterized cellular model.
Protocols
Protocol 1: Plasmid Construction for Mutant Aurora B Expression
-
Vector Selection : Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker, such as resistance to antibiotics like puromycin (B1679871) or neomycin (G418).[9][10]
-
Site-Directed Mutagenesis : Introduce the desired mutation into the wild-type Aurora B cDNA using a site-directed mutagenesis kit.
-
Subcloning : Subclone the mutant Aurora B cDNA into the multiple cloning site of the selected expression vector.
-
Sequence Verification : Confirm the presence of the desired mutation and the correct orientation of the insert by Sanger sequencing.
Protocol 2: Transfection of Mammalian Cells
-
Cell Line Selection : Choose a suitable host cell line that is relevant to your research goals and has a good transfection efficiency.[9]
-
Cell Seeding : The day before transfection, seed the cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Transfection : Transfect the cells with the mutant Aurora B expression plasmid using a suitable method such as lipid-based transfection, electroporation, or viral transduction.[11][12][13][14]
-
For lipid-based transfection, follow the manufacturer's protocol for the specific reagent used.
-
-
Post-Transfection Care : After 24-48 hours, replace the transfection medium with fresh growth medium.
Protocol 3: Selection of Stably Transfected Cells
-
Determine Optimal Antibiotic Concentration (Kill Curve) :
-
Seed untransfected cells at a low density.
-
The following day, add a range of concentrations of the selection antibiotic (e.g., G418 or puromycin) to the culture medium.[15]
-
Culture the cells for 7-10 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days.
-
The lowest concentration of the antibiotic that kills all the cells is the optimal concentration for selection.[15]
-
-
Selection : 48 hours post-transfection, replace the growth medium with medium containing the predetermined optimal concentration of the selection antibiotic.[16]
-
Maintenance : Continue to culture the cells in the selection medium, replacing it every 2-3 days, until antibiotic-resistant colonies appear. This may take 1-3 weeks.[16]
Protocol 4: Single-Cell Cloning and Expansion
-
Isolation of Clones : Once distinct colonies are visible, isolate them using one of the following methods:
-
Cloning Cylinders : Place a cloning cylinder over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well of a 24-well plate.
-
Limiting Dilution : Serially dilute the mixed population of resistant cells to a concentration of approximately 0.5 cells per 100 µL and plate into a 96-well plate. Wells with a single colony will have arisen from a single cell.
-
-
Expansion : Expand the isolated clones in selection medium, gradually moving them to larger culture vessels (e.g., from a 96-well plate to a 24-well plate, then to a 6-well plate, and finally to a T-25 flask).
Protocol 5: Validation of Mutant Aurora B Expression
A. Western Blot Analysis [17][18]
-
Protein Extraction : Lyse the expanded clones and a control cell line (untransfected or wild-type transfected) using RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Determine the protein concentration of the lysates.[19]
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[19]
-
Immunoblotting :
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] Use a loading control like β-actin or GAPDH to normalize the expression levels.
B. Quantitative PCR (qPCR) for Transgene Copy Number [21][22]
-
Genomic DNA Extraction : Isolate genomic DNA from each stable clone.
-
qPCR : Perform qPCR using primers specific for the mutant Aurora B transgene and a single-copy endogenous reference gene.[23][24] The relative quantification (ΔΔCt method) can be used to estimate the transgene copy number.[23][24][25]
C. Immunofluorescence Microscopy [26][27]
-
Cell Seeding and Fixation : Seed the stable clones on coverslips. Once they reach the desired confluency, fix the cells with 4% paraformaldehyde for 15-20 minutes.[26][28][29]
-
Permeabilization and Blocking : Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS and then block with a solution containing normal serum.[28][30]
-
Antibody Staining :
-
Incubate with a primary antibody against Aurora B.
-
Wash and then incubate with a fluorescently labeled secondary antibody.[28]
-
-
Imaging : Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining and visualize the subcellular localization of mutant Aurora B using a fluorescence microscope.[26]
Protocol 6: Functional Characterization
A. Cell Viability Assay (MTT or CellTiter-Glo) [31]
-
Cell Seeding : Seed the stable clones and control cells in a 96-well plate.
-
Treatment : Treat the cells with known Aurora B inhibitors or other compounds of interest at various concentrations.
-
Assay : After the desired incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo).[32][33][34]
-
Data Analysis : Measure the absorbance or luminescence and calculate the IC50 values to assess the sensitivity of the mutant Aurora B-expressing cells to the inhibitors.
Data Presentation
Table 1: Validation of Mutant Aurora B Stable Clones
| Clone ID | Mutant Aurora B Expression Level (Relative to WT) | Transgene Copy Number (Relative to Endogenous Gene) | Subcellular Localization |
| Mut-A1 | 1.5 ± 0.2 | 2 | Centromeric (Mitosis) |
| Mut-A2 | 2.1 ± 0.3 | 4 | Diffuse Cytoplasmic |
| Mut-B1 | 0.8 ± 0.1 | 1 | Centromeric (Mitosis) |
| WT-Ctrl | 1.0 ± 0.1 | 1 | Centromeric (Mitosis) |
| Neg-Ctrl | Not Detected | 0 | Not Applicable |
Table 2: Functional Analysis of Mutant Aurora B Stable Clones
| Clone ID | IC50 (Aurora B Inhibitor X) | IC50 (Aurora B Inhibitor Y) |
| Mut-A1 | 50 nM | 120 nM |
| Mut-A2 | 250 nM | 800 nM |
| Mut-B1 | 45 nM | 110 nM |
| WT-Ctrl | 10 nM | 30 nM |
| Neg-Ctrl | 8 nM | 25 nM |
Cryopreservation of Validated Clones
Once stable clones have been thoroughly validated, it is crucial to cryopreserve them for long-term storage and future use.
-
Grow the cells to a healthy, sub-confluent state.
-
Trypsinize the cells and resuspend them in a freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Freeze the cells slowly using a controlled-rate freezer or by placing them at -80°C overnight in an insulated container.
-
Transfer the vials to liquid nitrogen for long-term storage.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Mammalian cell transfection: the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transfection of mammalian cells - methods & advantages [lubio.ch]
- 14. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 15. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Determination of transgene copy number by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. qPCR for quantification of transgene expression and determination of transgene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. ijpab.com [ijpab.com]
- 26. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 27. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 28. biotium.com [biotium.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. broadpharm.com [broadpharm.com]
- 33. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 34. benchchem.com [benchchem.com]
Application Notes: Evaluating Aurora B Inhibitors in Combination with Chemotherapy
Introduction Aurora B kinase is a critical serine/threonine kinase that governs key mitotic events, including chromosome segregation and cytokinesis.[1][2] Its overexpression is common in many cancers and is often associated with aneuploidy and poor prognosis.[2][3][4] Consequently, Aurora B has become a significant target for anticancer drug development.[4][5] The therapeutic strategy of combining Aurora B inhibitors with traditional chemotherapy agents aims to exploit synergistic effects, enhance tumor cell killing, and potentially overcome drug resistance.[6][7] These notes provide an overview of the principles and applications for combining Aurora B inhibitors with chemotherapy.
Principle of Combination Therapy The primary rationale for this combination approach is to attack cancer cells through complementary mechanisms.
-
Aurora B Inhibitors: These agents disrupt mitosis, leading to endoreduplication (repeated DNA replication without cell division), polyploidy, and ultimately, mitotic catastrophe or apoptosis.[2][4]
-
Chemotherapy Agents: Many conventional agents, such as cisplatin (B142131) or doxorubicin (B1662922), induce cell death primarily by causing extensive DNA damage.[8]
The synergy often depends on the sequence of administration. Pre-treatment with an Aurora B inhibitor can sensitize cancer cells to subsequent DNA damage by preventing proper cell cycle arrest and repair, thereby enhancing the cytotoxic effects of the chemotherapy agent.[8][9] For instance, sequential treatment of an Aurora B inhibitor followed by cisplatin has been shown to synergistically enhance apoptosis in cisplatin-resistant ovarian cancer cells.[9]
Key Considerations for Experimental Design
-
Selection of Agents: The choice of chemotherapy agent is critical, as interactions can be synergistic, additive, or even antagonistic. For example, the Aurora B inhibitor AZD1152-hQPA showed a synergistic effect with retinoic acid derivatives but an antagonistic effect with cisplatin and doxorubicin in HeLa cells.[10] This was linked to the chemotherapy agents' ability to upregulate Aurora B expression, potentially counteracting the inhibitor.[10]
-
Sequencing and Timing: The order and timing of drug administration can dramatically alter the outcome. Pre-treatment with the Aurora B inhibitor is often more effective.[8][9]
-
Cell Line Selection: The genetic background of the cancer cells, such as c-Myc or p53 status, can influence sensitivity to the combination therapy.[9][11]
-
Biomarker Analysis: Monitoring biomarkers such as the phosphorylation of Histone H3 at Serine 10 (p-H3S10), a direct substrate of Aurora B, is essential to confirm target engagement by the inhibitor.[12][13]
Data Summary
The efficacy of combination therapies is often evaluated by calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Representative Data on Combination Effects of Aurora B Inhibitors and Chemotherapy Agents
| Aurora B Inhibitor | Chemotherapy Agent | Cell Line(s) | Treatment Sequence | Observed Effect | Reference |
| AZD1152-hQPA | Cisplatin | OVCAR-8 (Ovarian) | Sequential (Inhibitor first) | Synergistic Apoptosis | [9] |
| CYC116 | SN38 (Irinotecan metabolite) | Various | Pre-treatment (Inhibitor first) | Synergistic Cytotoxicity | [8] |
| CYC116 | Doxorubicin | Various | Pre-treatment (Inhibitor first) | Synergistic Cytotoxicity | [8] |
| AZD1152-hQPA | Cisplatin, Doxorubicin | HeLa (Cervical) | Not specified | Antagonistic Cytotoxicity | [10] |
| AZD1152-hQPA | All-trans-retinoic acid (ATRA) | HeLa (Cervical) | Not specified | Synergistic Cytotoxicity | [10] |
| MK-0457 | Docetaxel | HeyA8, SKOV3ip1 (Ovarian) | Not specified | >10-fold greater cytotoxicity | [14] |
| AMG 900 | HDAC Inhibitors | Prostate Cancer Lines | Not specified | Synergistic anti-proliferative | [14] |
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the central role of Aurora B in mitosis and a general workflow for testing combination therapies.
Caption: Simplified Aurora B signaling pathway and point of therapeutic intervention.
Caption: General experimental workflow for evaluating Aurora B inhibitor combinations.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay & CI Calculation)
This protocol determines the cytotoxic effects of single agents and their combination, allowing for the calculation of the Combination Index (CI).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
Aurora B inhibitor and chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Drug Preparation: Prepare serial dilutions of the Aurora B inhibitor and the chemotherapy agent.
-
Treatment:
-
Single Agents: Treat cells with increasing concentrations of each drug alone.
-
Combination: Treat cells with both drugs simultaneously or sequentially (e.g., add inhibitor for 24 hours, then add chemotherapy agent for another 48 hours). Include untreated and vehicle (DMSO) controls.
-
-
Incubation: Incubate the plate for a total of 72 hours (or other desired endpoint).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of single and combined agents. A CI value < 1 indicates synergy.[8]
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess how the combination treatment affects cell cycle distribution.[15][16] Inhibition of Aurora B typically causes cells to exit mitosis without dividing, resulting in a polyploid (>4N DNA content) population.[4]
Materials:
-
Treated cells from a 6-well plate
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collect them into a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 mL of ice-cold PBS.[17]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[19]
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[20]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells.
-
Data Analysis: Use analysis software to generate a DNA content histogram. Quantify the percentage of cells in the sub-G1 (apoptosis), G0/G1 (2N DNA), S (2N-4N DNA), G2/M (4N DNA), and polyploid (>4N DNA) phases.
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[21][22]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot for Aurora B Target Engagement (p-Histone H3)
This protocol verifies that the Aurora B inhibitor is engaging its target within the cell by measuring the phosphorylation level of its substrate, Histone H3.[20]
Materials:
-
Treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 or β-actin (loading control).[20]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample), add Laemmli sample buffer, and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run electrophoresis to separate proteins, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-H3S10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-H3S10 signal (normalized to the loading control) indicates successful target engagement by the Aurora B inhibitor.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases in cancer: an opportunity for targeted therapy (Chapter 23) - Molecular Oncology [cambridge.org]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sequential treatment with aurora B inhibitors enhances cisplatin-mediated apoptosis via c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. biocompare.com [biocompare.com]
Application Notes and Protocols: A Framework for Studying Aurora B Inhibitor Resistance
Introduction
Aurora B kinase is a critical serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] This complex plays a central role in ensuring the fidelity of cell division by regulating chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[3][4] A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (pH3S10).[2][5] Due to its essential role in mitosis and its frequent overexpression in various cancers, Aurora B has become a prominent target for anti-cancer drug development.[2][6]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[6][7] Understanding the mechanisms by which cancer cells become resistant to Aurora B inhibitors is crucial for developing next-generation drugs and effective combination therapies. This document provides a detailed experimental framework for researchers to establish and characterize Aurora B inhibitor-resistant cancer cell lines.
Aurora B Signaling Pathway in Mitosis
The diagram below outlines the core function of the Aurora B-containing Chromosomal Passenger Complex (CPC) during mitosis. The CPC localizes to the centromeres and ensures correct kinetochore-microtubule attachments. Upon proper attachment and tension, the complex relocates to the spindle midzone to regulate cytokinesis. Inhibition of Aurora B disrupts these processes, leading to mitotic errors, polyploidy, and often, apoptosis.[5]
Part 1: Generation of Resistant Cell Lines
The most common method for developing drug-resistant cell lines is through continuous, long-term culture in the presence of gradually increasing concentrations of the inhibitor. This process selects for cells that have acquired mechanisms to survive and proliferate despite the drug's presence.[8]
Workflow for Generating Resistant Cell Lines
Protocol 1: Establishing Drug-Resistant Cell Lines
This protocol describes a general method for generating cell lines resistant to an Aurora B inhibitor.[8]
-
Initial Setup:
-
Select a cancer cell line known to be initially sensitive to Aurora B inhibition.
-
Culture the parental cells under standard conditions and determine the initial IC50 value of your Aurora B inhibitor using a cell viability assay (see Protocol 2).
-
Prepare a high-concentration stock solution of the inhibitor in DMSO.
-
-
Dose Escalation:
-
Begin by culturing the parental cells in medium containing the inhibitor at a concentration significantly below the IC50 (e.g., 1/10th of the IC50).
-
When the cells reach 80-90% confluency, passage them as usual, but into fresh medium containing the same concentration of the inhibitor.
-
Once the cells resume a stable growth rate (compared to untreated parental cells), increase the inhibitor concentration. A gradual increase (e.g., 1.5-fold) is recommended.
-
Repeat this cycle of adaptation followed by dose escalation. If significant cell death occurs, maintain the cells at the current concentration until the culture recovers.
-
-
Establishing the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration that is manifold higher than the initial IC50 (e.g., >10-fold).
-
Once the desired resistance level is achieved, maintain the resistant cell line in a constant, high concentration of the inhibitor for at least 10-15 passages to ensure the stability of the resistant phenotype.
-
Cryopreserve stocks of the resistant cell line and the corresponding parental line (passaged in parallel without the drug) at various stages.
-
Part 2: Characterization of the Resistant Phenotype
Once a resistant cell line is established, a series of assays is required to quantify the degree of resistance and understand the underlying cellular changes.
Workflow for Characterizing Resistance
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol is used to measure cell viability after inhibitor treatment and determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Aurora B inhibitor in culture medium. A typical range would span from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the plates and add 100 µL of the medium containing the various inhibitor concentrations.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Measurement (Example using MTS reagent):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to obtain the percentage of viability.
-
Plot the percent viability against the log-transformed inhibitor concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Calculate the Fold Resistance = IC50 (Resistant Cells) / IC50 (Parental Cells).
-
| Cell Line | Inhibitor | IC50 (nM) [Parental] | IC50 (nM) [Resistant] | Fold Resistance |
| CCRF-CEM | ZM447439 | ~300 | ~4000 | ~13.2[9][10] |
| HCT116 | AZD1152 | 5 | 150 | 30 |
| A549 | Barasertib | 10 | 250 | 25 |
Note: Data are representative examples and will vary by cell line and specific inhibitor.
Protocol 3: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11][12]
-
Cell Treatment:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with the Aurora B inhibitor at a concentration relevant to the parental IC50 (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
| Cell Line | Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Parental | Vehicle (DMSO) | 3.1 | 1.5 |
| Inhibitor (5x IC50) | 25.4 | 15.2 | |
| Resistant | Vehicle (DMSO) | 2.8 | 1.8 |
| Inhibitor (5x Parental IC50) | 6.5 | 3.1 |
Note: Data are representative examples.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Aurora B inhibition typically causes cells to fail cytokinesis, resulting in an accumulation of cells with ≥4N DNA content (polyploidy) and G2/M arrest.[5] This assay quantifies these effects.
-
Cell Treatment:
-
Treat cells in 6-well plates as described in Protocol 3 for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 3.
-
Wash cells with PBS and resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the PI fluorescence to determine DNA content.
-
Use the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the appearance of a >4N peak, indicative of polyploidy.
-
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | % >4N (Polyploid) |
| Parental | Vehicle (DMSO) | 55.2 | 20.1 | 24.7 | 0.5 |
| Inhibitor (5x IC50) | 10.3 | 8.5 | 45.1 | 36.1 | |
| Resistant | Vehicle (DMSO) | 58.1 | 18.9 | 23.0 | 0.8 |
| Inhibitor (5x Parental IC50) | 49.5 | 21.3 | 28.2 | 1.0 |
Note: Data are representative examples.
Protocol 5: Western Blot Analysis
This protocol assesses target engagement and downstream pathway modulation. A key readout for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (p-H3S10).[5][13] In resistant cells, this phosphorylation may be restored despite the presence of the inhibitor.
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates with the inhibitor for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Histone H3 (Ser10)
-
Total Histone H3
-
Phospho-Aurora A/B/C
-
Total Aurora B
-
Cleaved PARP (as a marker of apoptosis)
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Investigating Mechanisms of Resistance
The characterization assays confirm the resistant phenotype. Further studies are needed to elucidate the underlying molecular mechanisms. Common causes of resistance to kinase inhibitors include:
-
On-Target Mutations: Point mutations in the ATP-binding pocket of Aurora B can prevent the inhibitor from binding effectively.[7][9] This can be investigated by sequencing the AURKB gene from the resistant cells.
-
Upregulation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the blocked Aurora B pathway.
-
Drug Efflux: Increased expression of multidrug resistance transporters (e.g., P-glycoprotein) can pump the inhibitor out of the cell.
-
Altered Expression of Apoptotic Regulators: Changes in the expression of proteins like BCL2 can make cells less prone to apoptosis.[14]
Techniques such as next-generation sequencing (RNA-seq), whole-exome sequencing, and proteomic/phosphoproteomic analyses are powerful tools for uncovering these mechanisms on a global scale.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Aurora B Inhibitor ZM447439
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the Aurora B inhibitor, ZM447439. This resource aims to help researchers differentiate between on-target and off-target effects, ensuring accurate data interpretation and experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in Akt phosphorylation at Ser473 and GSK3β phosphorylation at Ser21/9 after ZM447439 treatment. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect of ZM447439.[1] While primarily an Aurora kinase inhibitor, ZM447439 has been observed to decrease the phosphorylation of Akt at Ser473 and its downstream substrate GSK3α/β at Ser21 and Ser9 in cancer cell lines such as Hep2.[1] This effect appears to be independent of its Aurora B inhibitory activity. The precise mechanism of this off-target activity is not fully elucidated but is an important consideration when analyzing cellular responses to ZM447439.
Q2: Our cells are undergoing apoptosis, but we also observe significant polyploidy. Is this expected with ZM447439 treatment?
A2: Yes, this is a characteristic phenotype of Aurora B inhibition. ZM447439, by inhibiting Aurora B, disrupts the spindle assembly checkpoint and cytokinesis, leading to the formation of polyploid cells (cells with more than the normal number of chromosome sets).[2] This mitotic failure can subsequently trigger apoptosis.[2] Studies have shown that apoptosis induced by ZM447439 is often preceded by polyploidization and is dependent on the mitochondrial pathway, involving factors like p53, Bak, and Bax.[2] Therefore, observing both polyploidy and apoptosis is a consistent on-target effect of ZM447439.
Q3: We are seeing variability in the IC50 values for ZM447439 between different cancer cell lines. What could be the reason for this?
A3: Variability in IC50 values across different cell lines is common and can be attributed to several factors:
-
Expression levels of Aurora kinases: Cell lines with higher expression levels of Aurora B may require higher concentrations of ZM447439 for effective inhibition.
-
p53 status: The p53 tumor suppressor protein plays a role in the cellular response to mitotic errors. p53-deficient cells may exhibit a different sensitivity profile to ZM447439-induced apoptosis compared to p53-proficient cells.[2]
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can lead to increased efflux of the inhibitor from the cell, thereby reducing its effective intracellular concentration and increasing the apparent IC50 value.
-
Cellular proliferation rate: Faster-proliferating cells may be more sensitive to inhibitors of mitosis like ZM447439.
Q4: Can ZM447439 be used to specifically inhibit Aurora A or Aurora C?
A4: While ZM447439 inhibits Aurora A and Aurora C, it is most potent against Aurora B. Therefore, it is not considered a highly selective inhibitor for Aurora A or C. If the experimental goal is to specifically inhibit Aurora A or C, it is recommended to use more selective inhibitors that have been developed for those kinases.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Histone H3 Phosphorylation
Problem: Western blot or immunofluorescence results show variable or weak inhibition of histone H3 phosphorylation at Serine 10 (a key downstream marker of Aurora B activity) despite using the recommended concentration of ZM447439.
| Possible Cause | Troubleshooting Step |
| Compound Instability | ZM447439, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Synchronization | The phosphorylation of histone H3 at Ser10 is tightly regulated during the cell cycle, peaking in G2/M phase. If your cell population is not well synchronized, the baseline level of phospho-histone H3 may be low, making it difficult to detect a significant decrease upon inhibitor treatment. Consider synchronizing your cells at the G2/M boundary using methods like a thymidine-nocodazole block before adding ZM447439. |
| Incorrect Timing of Analysis | The effect of ZM447439 on histone H3 phosphorylation is time-dependent. Analyze cells at various time points after inhibitor addition to capture the optimal window of inhibition. |
| Antibody Issues | Ensure the primary antibody against phospho-histone H3 (Ser10) is validated and used at the recommended dilution. Include appropriate positive and negative controls in your experiment. |
Issue 2: Unexpected Cell Morphology or Phenotypes
Problem: Besides the expected increase in cell size and polyploidy, other unusual morphological changes or unexpected cellular responses are observed.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects on other Kinases | ZM447439 has known off-target activities. The observed phenotype could be a result of the inhibition of other kinases. Refer to the kinase selectivity profile (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype. Consider using a more selective Aurora B inhibitor to confirm if the phenotype is a direct result of Aurora B inhibition. |
| Cell Line-Specific Responses | The genetic and epigenetic background of a cell line can significantly influence its response to a drug. The unexpected phenotype might be a specific response of your chosen cell line. Try to replicate the experiment in a different cell line to see if the phenotype is consistent. |
| High Compound Concentration | Using excessively high concentrations of ZM447439 can lead to non-specific toxicity and off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that inhibits Aurora B activity without causing widespread, non-specific effects. |
Data Presentation
Table 1: Kinase Selectivity Profile of ZM447439
This table summarizes the inhibitory activity of ZM447439 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase | IC50 (nM) | Reference |
| Aurora B | 130 | [3] |
| Aurora A | 110 | [3] |
| Aurora C | 250 | [3] |
| MEK1 | >10,000 | [3] |
| Src | >10,000 | [3] |
| Lck | >10,000 | [3] |
| CDK1 | >10,000 | [3] |
| Plk1 | >10,000 | [3] |
| Chk1 | >10,000 | [3] |
Experimental Protocols
Detailed Methodology: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol describes the immunofluorescent detection of histone H3 phosphorylation at Serine 10 in cells treated with ZM447439.
Materials:
-
Cells grown on coverslips
-
ZM447439 (or vehicle control - DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight. Treat the cells with the desired concentration of ZM447439 or vehicle control (DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-histone H3 (Ser10) in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor 488 (green) and DAPI (blue).
Visualizations
Signaling Pathway Diagram
Caption: Off-target effect of ZM447439 on the Akt/GSK3β signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of ZM447439.
References
Technical Support Center: Optimizing Barasertib (AZD1152) Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Barasertib (B1683942) (AZD1152) in experimental settings. Our goal is to help you design effective experiments while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Barasertib (AZD1152) and what is its mechanism of action?
Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase.[1] It is a water-soluble dihydrogen phosphate (B84403) prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as Barasertib-HQPA or AZD2811).[2] Aurora B kinase is a key regulator of mitosis, and its inhibition by Barasertib-HQPA leads to defects in chromosome segregation, resulting in polyploidy (cells with more than the normal number of chromosome sets) and ultimately apoptosis (programmed cell death) in proliferating cancer cells.[3][4]
Q2: What is the active form of Barasertib and which form should I use for in vitro vs. in vivo experiments?
The active form of the drug is Barasertib-HQPA (AZD1152-HQPA or AZD2811). For in vitro experiments, it is crucial to use the active metabolite, Barasertib-HQPA, as cultured cells may lack the necessary phosphatases to efficiently convert the prodrug Barasertib (AZD1152) to its active form. For in vivo studies in animal models, the prodrug Barasertib (AZD1152) is typically administered, as it is rapidly converted to the active form in plasma.[2]
Q3: What are the primary dose-limiting toxicities observed with Barasertib?
In both preclinical and clinical studies, the most common dose-limiting toxicities (DLTs) are hematological and gastrointestinal.[5][6] These include:
-
Neutropenia: A significant decrease in the number of neutrophils, a type of white blood cell, which increases the risk of infection.[1]
-
Stomatitis/Mucositis: Inflammation and ulceration of the mucous membranes in the mouth and gastrointestinal tract.[6]
Q4: What are the known off-target effects of Barasertib?
While Barasertib-HQPA is highly selective for Aurora B kinase, it can inhibit other kinases at higher concentrations. Notably, it has shown activity against FLT3 (FMS-like tyrosine kinase 3), particularly the internal tandem duplication (ITD) mutant, and c-KIT.[3] This is an important consideration when interpreting experimental results, especially in hematological malignancies where these kinases can be relevant.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low or no cytotoxicity observed in my cell line.
-
Possible Cause 1: Incorrect drug form.
-
Solution: Ensure you are using the active metabolite, Barasertib-HQPA, for your in vitro assays.
-
-
Possible Cause 2: Insufficient drug concentration.
-
Solution: Perform a dose-response study over a wide range of concentrations (e.g., low nM to low µM) to determine the IC50 for your specific cell line. Refer to the IC50 data table below for guidance.
-
-
Possible Cause 3: Short incubation time.
-
Solution: The cytotoxic effects of Barasertib-HQPA are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 4: Cell line resistance.
-
Solution: Some cell lines are inherently more resistant to Aurora B kinase inhibition. Consider using a different cell line or exploring combination therapies.
-
Issue 2: Difficulty detecting the expected polyploid phenotype by flow cytometry.
-
Possible Cause 1: Incorrect timing of analysis.
-
Solution: Polyploidy is a transient phenotype that precedes apoptosis. Perform a time-course experiment, analyzing DNA content at multiple time points (e.g., 24, 48, and 72 hours) after treatment.
-
-
Possible Cause 2: Suboptimal drug concentration.
-
Solution: Use a concentration that is sufficient to induce cell cycle arrest without causing rapid and widespread apoptosis, which could mask the polyploid population.
-
-
Possible Cause 3: Inappropriate flow cytometry gating.
-
Solution: Ensure your gating strategy is set to accurately identify cell populations with DNA content greater than 4N.
-
In Vivo Experiments
Issue 1: Significant toxicity observed in animal models (e.g., weight loss, lethargy).
-
Possible Cause 1: Dose is too high.
-
Solution: The primary dose-limiting toxicity is myelosuppression (neutropenia).[1] If significant signs of toxicity are observed, consider reducing the dose or adjusting the dosing schedule to include recovery periods.
-
-
Possible Cause 2: Inappropriate dosing schedule.
-
Solution: Continuous daily dosing may not be well-tolerated. Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.[7]
-
Issue 2: Variability in tumor growth inhibition in xenograft studies.
-
Possible Cause 1: Inconsistent drug formulation and administration.
-
Solution: Ensure the drug is properly solubilized and the formulation is homogeneous before each administration. Prepare fresh formulations as needed.
-
-
Possible Cause 2: Tumor heterogeneity.
-
Solution: Ensure tumors are of a consistent size at the start of treatment and that animals are properly randomized into treatment groups.
-
Data Presentation
Table 1: In Vitro Efficacy of Barasertib-HQPA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3 - 40 | [8] |
| NB4 | Acute Myeloid Leukemia | 3 - 40 | [8] |
| MOLM13 | Acute Myeloid Leukemia | 1 | [9] |
| MV4-11 | Biphenotypic Leukemia | 2.8 | [9] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [8] |
| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | [8] |
| K562 | Chronic Myeloid Leukemia | 3 - 40 | [8] |
| SCLC Lines (Sensitive) | Small Cell Lung Cancer | < 50 | [10] |
| HGC-27 | Gastric Cancer | Not specified | [11] |
| MGC-803 | Gastric Cancer | Not specified | [11] |
| JHH-1, JHH-2, JHH-4 | Liver Cancer | Not specified | [11] |
| HuH-1, HuH-6, HuH-7 | Liver Cancer | Not specified | [11] |
| HLE, HLF | Liver Cancer | Not specified | [11] |
| PLC/PRF/5, SK-Hep1 | Liver Cancer | Not specified | [11] |
| Hep-3B, Hep-G2, Huh-7 | Liver Cancer | Not specified | [11] |
| CAL-62 | Thyroid Cancer | Not specified | [11] |
Table 2: Summary of Barasertib (AZD1152) Dosing Regimens and Toxicities in Clinical Trials
| Clinical Setting | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Efficacy | Reference |
| Advanced Solid Tumors | 48-hour continuous infusion every 14 days | 150 mg | Neutropenia | Stable disease in 23% of patients | [1][12] |
| Advanced Solid Tumors | Two 2-hour infusions on consecutive days, every 14 days | 220 mg (110 mg/day) | Neutropenia | Stable disease in 23% of patients | [1][12] |
| Advanced Acute Myeloid Leukemia (AML) | 7-day continuous infusion every 21 days | 1200 mg | Stomatitis/Mucosal inflammation, Febrile Neutropenia | 25% overall hematologic response rate | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the duration of the experiment (typically 72 hours).
-
Compound Preparation: Prepare a stock solution of Barasertib-HQPA in 100% DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: Add the diluted Barasertib-HQPA or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Polyploidy by Flow Cytometry
-
Cell Treatment: Treat cells in culture with Barasertib-HQPA at the desired concentrations and for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. Quantify the percentage of cells in G1, S, G2/M phases, and the polyploid population (>4N DNA content).
Protocol 3: Preclinical Management of Barasertib-Induced Stomatitis/Mucositis
This is a general guideline and should be adapted in consultation with institutional animal care and use committees and veterinary staff.
-
Prophylactic Measures:
-
Oral Hygiene: Implement a regular oral cleaning regimen for the animals using a soft-bristled brush or swab with a mild antiseptic solution.
-
Cryotherapy: For bolus administrations, providing ice chips or cold water to the animals for a short period before, during, and after drug administration may help reduce the severity of oral mucositis.[13]
-
-
Monitoring:
-
Daily Observation: Visually inspect the oral cavity of the animals daily for signs of redness, swelling, and ulceration.
-
Clinical Scoring: Use a standardized scoring system to quantify the severity of mucositis.
-
Body Weight and Food/Water Intake: Monitor body weight and food and water consumption daily as indicators of discomfort and nutritional status.
-
-
Supportive Care:
-
Dietary Modification: Provide softened or liquid diets to ensure adequate nutritional intake.
-
Analgesia: Administer analgesics as prescribed by the veterinary staff to manage pain.
-
Topical Agents: Consider the application of mucosal coating agents to protect ulcerated tissues and promote healing.[14]
-
Mandatory Visualizations
Caption: Mechanism of action of Barasertib (AZD1152-HQPA) on the cell cycle.
Caption: General experimental workflow for in vitro studies with Barasertib-HQPA.
Caption: Troubleshooting guide for low cytotoxicity in in vitro experiments.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Chemotherapy-induced oral mucositis. Prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Troubleshooting Solubility Issues with Crystalline Aurora B Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with crystalline Aurora B inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many crystalline Aurora B inhibitors have poor aqueous solubility?
A1: Crystalline Aurora B inhibitors are often highly potent, synthetic small molecules with rigid, planar structures and lipophilic properties. This inherent hydrophobicity makes them poorly soluble in aqueous solutions. The stable crystalline lattice of these compounds requires significant energy to break down for dissolution in polar solvents like water.
Q2: What is the recommended solvent for preparing stock solutions of Aurora B inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of crystalline Aurora B inhibitors.[1][2][3] It is crucial to use anhydrous (dry) DMSO, as moisture can significantly reduce the solubility of these compounds.[1][3]
Q3: My Aurora B inhibitor precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the DMSO stock but poorly soluble in the final aqueous medium. To avoid this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium to prevent solvent-induced cytotoxicity and precipitation.
-
Perform serial dilutions: Instead of adding the DMSO stock directly to your final volume of medium, perform one or more intermediate dilution steps in your cell culture medium.
-
Ensure thorough mixing: Vortex or gently mix the solution after each dilution step to ensure the inhibitor is evenly dispersed.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help improve solubility.
Q4: I observe precipitation in my DMSO stock solution after storage. How can I prevent this?
A4: Precipitation in DMSO stock solutions upon storage can be caused by the compound coming out of solution at lower temperatures or by the absorption of water by DMSO.
-
Store at -20°C or -80°C: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Use anhydrous DMSO: Ensure you are using fresh, anhydrous DMSO to prepare your stock solutions.
-
Warm before use: Before use, allow the aliquot to warm to room temperature and vortex briefly to ensure the inhibitor is fully redissolved.
Q5: Can I use sonication to dissolve my crystalline Aurora B inhibitor?
A5: Yes, sonication can be helpful to break up crystalline material and aid in dissolution, particularly when preparing stock solutions in DMSO.[5] However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Crystalline inhibitor does not dissolve in DMSO. | 1. Insufficient solvent volume.2. DMSO has absorbed water.3. Compound requires more energy to dissolve. | 1. Ensure you are using the recommended volume of DMSO to achieve a concentration within the inhibitor's solubility limit (see Table 1).2. Use fresh, anhydrous DMSO.[1][2]3. Gently warm the solution (e.g., in a 37°C water bath) and/or use an ultrasonic bath to aid dissolution.[6] |
| Precipitation occurs immediately upon adding the inhibitor stock to aqueous buffer for in vitro assays. | 1. The final concentration of the inhibitor exceeds its aqueous solubility.2. The final concentration of DMSO is too high, causing the compound to crash out.3. The buffer composition (e.g., pH, salt concentration) is unfavorable for solubility. | 1. Review the aqueous solubility of your specific inhibitor. You may need to work at a lower final concentration.2. Keep the final DMSO concentration below 0.5%.3. Consider using a buffer with a different pH or adding a solubilizing agent if compatible with your assay. |
| Inconsistent results in cell-based assays. | 1. Incomplete dissolution or precipitation of the inhibitor in the cell culture medium, leading to an inaccurate final concentration.2. Inhibitor adsorbing to plasticware. | 1. Visually inspect the diluted inhibitor in the medium for any signs of precipitation before adding it to the cells. Prepare fresh dilutions for each experiment.2. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA), if appropriate for your experiment. |
| No observable phenotype at expected active concentrations. | 1. The inhibitor has precipitated out of the solution, so the effective concentration is much lower than the intended concentration.2. The inhibitor has degraded due to improper storage or handling. | 1. Confirm the solubility of the inhibitor in your final assay conditions. You may need to adjust your protocol for dilution.2. Ensure proper storage of both the solid compound and stock solutions (see Q4). Use fresh aliquots for critical experiments. |
Data Presentation
Table 1: Solubility of Selected Crystalline Aurora B Inhibitors
| Inhibitor | Solvent | Solubility |
| Barasertib (AZD1152-HQPA) | DMSO | ≥ 22 mg/mL (43.34 mM)[2] |
| DMSO | >10 mM[6] | |
| Aurora kinase inhibitor-2 | DMSO | 100 mg/mL (249.73 mM) (requires sonication)[7] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.24 mM)[8] | |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (6.24 mM)[8] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.08 mg/mL (5.19 mM)[8] | |
| SP-96 | DMSO | Refer to manufacturer's datasheet for specific lot information. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of a Crystalline Aurora B Inhibitor
Materials:
-
Crystalline Aurora B inhibitor
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial containing the crystalline inhibitor to come to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration based on the mass of the inhibitor.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or gently warm it in a 37°C water bath until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Dilution of DMSO Stock Solution for Cell-Based Assays
Objective: To prepare a working solution of an Aurora B inhibitor in cell culture medium with a final DMSO concentration ≤ 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution and warm it to room temperature. Vortex briefly.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed (37°C) complete cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution (1% DMSO). Vortex gently.
-
Prepare the final working concentrations by serially diluting the 100 µM intermediate solution into pre-warmed complete cell culture medium. For example, to make a 100 nM final solution, add 10 µL of the 100 µM intermediate solution to 9.99 mL of medium. The final DMSO concentration will be 0.001%.
-
Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.
Visualizations
Caption: Simplified Aurora B signaling pathway in mitosis.
Caption: Experimental workflow for handling crystalline inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Aurora B Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Aurora B inhibition assays. Inconsistent results can arise from various factors, and this guide aims to provide clear solutions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Aurora B inhibitor shows inconsistent IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Reagent Variability: Ensure all reagents, especially ATP and the kinase itself, are stored correctly and have not undergone degradation. Use fresh aliquots for each experiment to minimize variability.[1]
-
Assay Conditions: Minor variations in incubation times, temperature, or buffer composition can significantly impact results. Standardize these parameters across all experiments.[1]
-
Cell-Based Assay Variability: In cell-based assays, inconsistencies can be due to differences in cell density, passage number, or cell cycle phase. It's crucial to use cells at a consistent confluence and passage number.[2]
-
Inhibitor Potency and Selectivity: The potency of inhibitors can vary between different cell lines.[2] It is also important to consider the selectivity of the inhibitor for Aurora B over other kinases, as off-target effects can influence the results.[3]
Q2: I'm observing high background in my biochemical kinase assay. How can I reduce it?
High background can mask the true signal and reduce the sensitivity of your assay. Here are some common causes and solutions:
-
Non-specific Binding: Increase the number of wash steps or the stringency of the wash buffer to remove unbound reagents.[1] Including a blocking agent like BSA in the reaction buffer can also help.[1]
-
Sub-optimal Antibody Concentrations: If using an antibody-based detection method, titrate the concentrations of both the primary and secondary antibodies to find the optimal balance between signal and background.[1]
-
Contaminated Reagents: Ensure that your ATP substrate is of high purity and free from contaminating ADP, especially for ADP detection assays.[1] Using fresh, high-quality reagents is essential.[1]
-
Light Leakage in Luminescence Assays: When performing luminescence-based assays, use white, opaque plates to maximize the signal and prevent light leakage between wells.[1]
Q3: The signal in my cell-based assay for Aurora B inhibition is very low. What should I check?
A weak or absent signal in a cell-based assay can point to several issues:
-
Inactive Enzyme: Ensure the Aurora B kinase is active. Proper storage and handling on ice are critical to prevent degradation.[1]
-
Incorrect Buffer Composition: Verify the pH and composition of your lysis and reaction buffers. Essential co-factors like Mg²⁺ or Mn²⁺ must be present for kinase activity.[1][4]
-
Sub-optimal ATP Concentration: The ATP concentration should be optimized for your specific assay, ideally at or near the Km value for Aurora B.[1]
-
Cell Health and Treatment Time: Ensure your cells are healthy and not over-confluent before treatment. The inhibitor treatment time may also need to be optimized (e.g., 1-24 hours) to observe a significant effect.[5]
Q4: My replicate wells show significant variation. How can I improve the precision of my assay?
Poor reproducibility between replicates can invalidate your results. Consider the following to improve consistency:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting across all wells. Calibrate your pipettes regularly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reactants and lead to inconsistent results.[1] To mitigate this, avoid using the outermost wells for critical samples or fill them with a buffer. Using a plate sealer during incubations is also recommended.[1]
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation by avoiding stacking plates.[1]
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Aurora B Inhibition Assay Results
| Issue | Potential Cause | Recommended Solution |
| High Background | Non-specific binding | Increase wash steps; add a blocking agent (e.g., BSA).[1] |
| Sub-optimal antibody concentration | Titrate primary and secondary antibody concentrations.[1] | |
| Contaminated reagents | Use fresh, high-purity ATP and other reagents.[1] | |
| Light leakage (luminescence) | Use white, opaque plates.[1] | |
| Low Signal | Inactive kinase | Verify enzyme activity; ensure proper storage and handling.[1] |
| Incorrect buffer composition | Check pH and presence of co-factors (Mg²⁺/Mn²⁺).[1][4] | |
| Sub-optimal ATP concentration | Titrate ATP to determine the optimal concentration.[1] | |
| Insufficient incubation time | Optimize the kinase reaction incubation time.[1] | |
| High Variability | Inaccurate pipetting | Calibrate pipettes; ensure consistent technique. |
| Edge effects | Avoid using outer wells or fill with buffer; use a plate sealer.[1] | |
| Temperature gradients | Ensure uniform plate temperature during incubation.[1] |
Table 2: Representative Biochemical IC50 Values for Common Aurora Kinase Inhibitors
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity (A vs B) |
| AZD1152-HQPA | >10,000 | 1.4 | >7000-fold |
| ZM447439 | 110 | 130 | ~1-fold |
| Hesperadin | >10,000 | 250 | >40-fold |
| VX-680 | 0.6 | 18 | 30-fold |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.[2]
Experimental Protocols
Biochemical Aurora B Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and provides a method for measuring the activity of purified Aurora B kinase.[6][7]
-
Reagent Preparation:
-
Thaw all reagents (Kinase Assay Buffer, ATP, substrate, and Aurora B enzyme) on ice.
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and substrate.
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a white, opaque 96-well plate.
-
Add the test inhibitor (dissolved in DMSO) to the "Test Inhibitor" wells. The final DMSO concentration should not exceed 1%.[7]
-
Add a diluent solution (e.g., 10% DMSO in Kinase Assay Buffer) to the "Positive Control" and "Blank" wells.[7]
-
-
Kinase Reaction:
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.[5][6]
-
Measure luminescence using a plate reader.
-
Cell-Based Assay: Western Blot for Phospho-Histone H3 (Ser10)
This protocol allows for the assessment of Aurora B activity in a cellular context by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (pH3S10).[4][5]
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of the Aurora B inhibitor for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).[5]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts for all samples, add SDS-PAGE sample buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.co.uk [promega.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Resistance to Aurora B Inhibitors in AML
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurora B inhibitors in Acute Myeloid Leukemia (AML). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing reduced sensitivity to our Aurora B inhibitor. What are the common mechanisms of resistance?
A1: Resistance to Aurora B inhibitors in AML can arise from several mechanisms:
-
TP53 Mutations: In AML cells with wild-type p53, Aurora B inhibitors typically induce apoptosis. However, cells with mutated or deficient p53 may evade apoptosis and instead undergo endoreduplication, leading to polyploidy and potential survival.[1][2] These polyploid cells may eventually undergo apoptosis, but at a much later time point, often mediated by p73.[1]
-
Aurora B Kinase Domain Mutations: A primary resistance mechanism is the acquisition of point mutations within the Aurora B kinase domain itself. For example, a G160E substitution has been shown to prevent the binding of some inhibitors, leading to significant (e.g., 13.2-fold) resistance.[3][4][5]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-XL, Mcl-1), can counteract the pro-apoptotic signals initiated by Aurora B inhibition.[6]
-
FLT3 Signaling Pathway Alterations: In the context of AML with FLT3 mutations, resistance to dual FLT3/Aurora B inhibitors can be driven by elevated levels of FLT3 ligand or the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD).[7][8][9]
Q2: I'm observing extensive polyploidy in my cell line upon treatment with an Aurora B inhibitor, but not significant cell death. What does this mean and how can I address it?
A2: The observation of widespread polyploidy without immediate apoptosis is a classic cellular response to Aurora B inhibition, particularly in cells with a compromised p53 pathway.[1][2] Aurora B is crucial for cytokinesis, and its inhibition leads to a failure of cell division after chromosome replication, resulting in giant, polyploid cells.
Troubleshooting Steps:
-
Verify p53 Status: Check the p53 mutational status of your AML cell line. Resistance is more common in p53-mutant lines.[1][10]
-
Extend Treatment Duration: Polyploid cells may undergo apoptosis at later time points (e.g., 72-120 hours).[1] Consider extending your experimental timeline.
-
Consider Combination Therapy:
-
Bcl-2 Inhibitors (e.g., Venetoclax/ABT-199, Navitoclax/ABT-263): Polyploid cells often become more dependent on anti-apoptotic proteins like Bcl-XL. Combining the Aurora B inhibitor with a Bcl-2 family inhibitor can synergistically induce apoptosis.[6]
-
mTOR Inhibitors: Polyploid cells have increased metabolic demands. Targeting this vulnerability with an mTOR inhibitor can enhance the efficacy of Aurora B inhibition.[11]
-
Q3: How can I overcome resistance mediated by a mutation in the Aurora B kinase domain?
A3: Resistance due to kinase domain mutations can be challenging. Here are some strategies:
-
Use a Structurally Different Inhibitor: Some mutations may only confer resistance to a specific class of inhibitors. A structurally distinct Aurora B inhibitor might still be effective.[3]
-
Pan-Aurora Kinase Inhibitors: Consider using a pan-Aurora kinase inhibitor that targets Aurora A, B, and C. Some pan-inhibitors have shown efficacy against cell lines resistant to more selective Aurora B inhibitors.[12]
-
Combination with Other Agents: While the primary target is mutated, downstream pathways or compensatory mechanisms may still be targetable. Combination strategies remain a viable option.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Polyploidy. Standard cell viability assays that measure metabolic activity (like MTT) can be confounded by the presence of large, polyploid cells which may be metabolically active but not proliferating.
-
Solution: Supplement your viability assays with methods that directly measure cell death, such as Annexin V/PI staining followed by flow cytometry, or assays that measure caspase activation.
-
-
Possible Cause 2: Drug Formulation. The nanoparticle formulation of some Aurora B inhibitors (e.g., AZD2811) has been shown to have greater efficacy than the prodrug (e.g., Barasertib/AZD1152).[13]
-
Solution: Ensure your inhibitor is fully solubilized and stable in your culture medium. Follow the manufacturer's instructions for preparation and storage.
-
Problem 2: My combination therapy is not showing a synergistic effect.
-
Possible Cause 1: Dosing and Scheduling. The timing and dosage of each drug in a combination are critical.
-
Solution: Perform a dose-matrix experiment to test a range of concentrations for both inhibitors. Consider sequential vs. concurrent administration. For example, pre-treating with an agent that upregulates a dependency (e.g., an HDAC inhibitor to reactivate p53 targets) before adding the Aurora B inhibitor might be more effective.[10]
-
-
Possible Cause 2: Inappropriate Combination. The chosen combination may not be targeting a relevant resistance mechanism in your specific cell line.
-
Solution: Characterize your resistant cells to understand the underlying mechanism (e.g., sequence Aurora B and TP53, perform western blots for Bcl-2 family proteins). Tailor your combination strategy to the identified mechanism.
-
Data Presentation
Table 1: Efficacy of Aurora B Inhibitors in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Genetic Background | Inhibitor | IC50 (nM) / Fold Resistance | Citation(s) |
| MV4-11 | FLT3-ITD, TP53 wild-type | AZD1152-HQPA | ~10-100 (sensitive) | [1] |
| MV4-11 TP53 R248W | FLT3-ITD, TP53 mutant | AZD1152-HQPA | Relatively resistant | [1][2] |
| CCRF-CEM | T-ALL | ZM447439 | Sensitive | [3][5] |
| CEM/AKB4 | T-ALL, Aurora B G160E | ZM447439 | 13.2-fold resistant | [3][5] |
| MOLM-13 | FLT3-ITD | AC220 | Sensitive | [7] |
| MOLM-13-RES | FLT3-ITD, FLT3-TKD (D835Y) | AC220 | Relatively resistant | [7] |
| MOLM-13-RES | FLT3-ITD, FLT3-TKD (D835Y) | CCT241736 | Sensitive | [7][9] |
Table 2: Overview of Combination Strategies to Overcome Resistance
| Combination Strategy | Rationale | Target Cell Population | Citation(s) |
| Aurora B inhibitor + Bcl-2/Bcl-XL inhibitor (e.g., Venetoclax, Navitoclax) | Overcome apoptosis evasion by targeting anti-apoptotic proteins upregulated in polyploid cells. | General AML, especially p53-mutant | [6] |
| Aurora B inhibitor + Cytarabine (Ara-C) | Standard-of-care combination to enhance cytotoxic effects. | General AML | [13] |
| Aurora B inhibitor + mTOR inhibitor | Target the increased metabolic demands of polyploid cells. | p53-mutant AML exhibiting polyploidy | [11] |
| Aurora B inhibitor + HDAC inhibitor (e.g., Vorinostat) | Reactivate p53 target genes to promote apoptosis and potentially re-sensitize resistant cells. | TP53-mutated AML | [10][14] |
| Dual FLT3-Aurora B inhibitor (e.g., CCT241736) | Simultaneously target the primary oncogenic driver (FLT3) and a key mitotic kinase to overcome resistance from secondary FLT3 mutations. | FLT3-mutated AML | [7][15][16] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing the Aurora B inhibitor at 2x the final desired concentration. Include vehicle-only controls.
-
Incubation: Incubate for 48-72 hours (or longer, depending on the experimental question) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat 1x10^6 AML cells with the desired concentration of Aurora B inhibitor for 48-72 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Western Blot for Phospho-Histone H3 (Aurora B Activity Marker)
-
Cell Lysis: Treat cells with the Aurora B inhibitor for the desired time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the Phospho-Histone H3 signal indicates successful inhibition of Aurora B.
Visualizations
Caption: Role of p53 in determining cell fate after Aurora B inhibition in AML.
Caption: Experimental workflow for studying Aurora B inhibitor resistance.
Caption: Logic of combination therapies to overcome resistance in AML.
References
- 1. p53 is critical for the Aurora B kinase inhibitor-mediated apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. AML chemoresistance: The role of mutant TP53 subclonal expansion and therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Optimizing Therapeutic Effect of Aurora B Inhibition in Acute Myeloid Leukemia with AZD2811 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Aurora B Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the therapeutic index of Aurora B (AURKB) kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of improving the therapeutic index of an AURKB inhibitor?
The primary goal is to maximize the inhibitor's anti-tumor efficacy while minimizing its toxicity to healthy, non-cancerous cells. Aurora kinases are essential for cell division in all proliferating cells, and their inhibition can lead to significant side effects, such as myelosuppression, by affecting normal hematopoietic processes.[1] A favorable therapeutic index means the drug can be administered at a dose that is effective against the cancer but well-tolerated by the patient.
Q2: What are the main strategies to enhance the therapeutic index of AURKB inhibitors?
There are four primary strategies currently being explored:
-
Combination Therapies: Using AURKB inhibitors with other anti-cancer agents to achieve synergistic effects, allowing for lower, less toxic doses of each drug.[2]
-
Targeted Drug Delivery: Employing systems like nanoparticles to increase the concentration of the inhibitor at the tumor site while reducing systemic exposure.[3][4]
-
Prodrug Development: Designing inactive precursor molecules (prodrugs) that are converted into the active inhibitor under specific physiological conditions, potentially improving solubility and pharmacokinetics.[5][6]
-
Increasing Selectivity: Developing inhibitors that are highly specific for AURKB over other kinases, particularly Aurora A (AURKA), FLT3, and KIT, to reduce off-target toxicities.[1]
Q3: Why is selectivity over AURKA, FLT3, and KIT kinases important for reducing toxicity?
Inhibiting AURKA alongside AURKB can lead to different cellular phenotypes and potentially overlapping toxicities.[7] More critically, concurrent inhibition of the FLT3 and KIT kinases, which are important for normal hematopoiesis, is believed to contribute significantly to myelosuppression (a decrease in bone marrow activity), a common dose-limiting toxicity for less selective Aurora kinase inhibitors.[1] Therefore, high selectivity against these kinases is a key goal for developing safer AURKB inhibitors.
Troubleshooting Guides
Issue 1: High in vivo toxicity and myelosuppression are observed, limiting the effective dose.
-
Question: My AURKB inhibitor shows potent anti-tumor activity in vitro, but in animal models, I'm observing significant weight loss and signs of bone marrow toxicity at doses required for efficacy. What can I do?
-
Answer: This is a common challenge. The observed toxicity may be due to off-target effects or on-target toxicity in healthy proliferating tissues.
-
Troubleshooting Steps:
-
Assess Kinase Selectivity: Profile your inhibitor against a panel of kinases, especially AURKA, FLT3, and KIT. If it inhibits FLT3 and KIT, this is a likely cause of myelosuppression.[1] The solution may involve re-engineering the molecule to improve selectivity.
-
Explore Combination Therapy: Combine your inhibitor at a lower, non-toxic dose with another agent. For example, BCL2 inhibitors like venetoclax (B612062) have been shown to sensitize small cell lung cancer cells to AURKB inhibition, potentially allowing for a dose reduction.[2]
-
Consider Nanoparticle Formulation: Encapsulating the inhibitor in a nanoparticle delivery system can alter its biodistribution, increasing accumulation in tumors and reducing exposure to sensitive tissues like bone marrow.[3][4]
-
Modify Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule might allow for the recovery of healthy tissues like bone marrow between doses, improving the overall therapeutic index.[8]
-
-
Issue 2: The inhibitor shows limited efficacy as a monotherapy in preclinical models.
-
Question: Despite potent AURKB inhibition confirmed by biomarker analysis (e.g., reduced phospho-Histone H3), my inhibitor is not causing significant tumor regression on its own. Why might this be happening and what are the next steps?
-
Answer: Limited monotherapy efficacy is a known issue for some AURKB inhibitors, as cancer cells can activate survival pathways to evade drug-induced cell death.[9]
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Analyze treated tumor cells for the upregulation of pro-survival pathways (e.g., BCL2) or cell cycle checkpoint adaptations.
-
Implement Rational Combination Therapies: Based on your findings, select a second agent to block the identified escape route.
-
If apoptosis is not being induced, combine with a pro-apoptotic agent like a BCL2 inhibitor.[2]
-
Combine with DNA-damaging agents (e.g., platinum-based chemotherapy) or radiotherapy. AURKB inhibition can prevent cancer cells from properly repairing DNA damage, leading to a synergistic effect.[10][11]
-
Combine with inhibitors of other signaling pathways, such as MEK inhibitors, which can promote genomic instability and enhance the effects of AURKB inhibition.[9]
-
-
-
Issue 3: Poor aqueous solubility of the inhibitor is complicating formulation and in vivo studies.
-
Question: My lead compound is a potent AURKB inhibitor, but its poor solubility makes it difficult to formulate for intravenous or oral administration in animal studies. How can I overcome this?
-
Answer: Poor solubility is a frequent hurdle in drug development.
-
Troubleshooting Steps:
-
Develop a Prodrug: Synthesize a more soluble, inactive version of your compound with a chemical group (e.g., a phosphate (B84403) group) that is cleaved in vivo to release the active drug.[5] The well-known inhibitor Barasertib (AZD1152) is a prodrug that is converted to the active form, AZD1152-HQPA, in the body.[6]
-
Use Advanced Formulation Technologies: Encapsulating the compound in nanoparticles or other delivery vehicles can improve its solubility and overall pharmacokinetic profile.[3]
-
Chemical Modification: Perform structure-activity relationship (SAR) studies to see if modifications can be made to the core structure to improve solubility without sacrificing potency.
-
-
Strategies to Improve Therapeutic Index: Visual and Data Summaries
Development of Highly Selective Inhibitors
A key strategy is to design molecules that potently inhibit AURKB while sparing other kinases. The table below compares the potency and selectivity of several common AURKB inhibitors.
Table 1: Comparative Potency of Aurora Kinase Inhibitors
| Inhibitor | Type | Aurora B IC₅₀ | Aurora A IC₅₀ | Selectivity (AURKA/AURKB) | Reference |
|---|---|---|---|---|---|
| Barasertib (AZD1152-HQPA) | Selective AURKB | 0.37 nM | 1368 nM | ~3700-fold | [12][13] |
| SP-96 | Selective AURKB | 0.316 nM | >600 nM | >2000-fold | [1][14] |
| GSK1070916 | Selective AURKB | 0.38 nM | >100 nM | >250-fold | [15] |
| Hesperadin | Selective AURKB | 250 nM | >25 µM | >100-fold | [12][16] |
| ZM 447439 | Pan-Aurora | 130 nM | 110 nM | ~0.8-fold | [16] |
| Alisertib (MLN8237) | Pan-Aurora | 396 nM | 1.2 nM | ~0.003-fold (Aurora A selective) | [15] |
| VX-680 (Tozasertib) | Pan-Aurora | 18 nM | 0.7 nM | ~0.04-fold (Aurora A selective) |[8] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.
Combination Therapies
Combining AURKB inhibitors with other agents can produce synergistic anti-tumor effects, allowing for lower doses and reduced toxicity.
Caption: Logic diagram of synergistic combination therapies with AURKB inhibitors.
Targeted Delivery via Nanoparticles
Nanoparticle formulations can improve the therapeutic index by altering drug pharmacokinetics to favor tumor accumulation.
Caption: Comparison of standard vs. nanoparticle drug delivery for AURKB inhibitors.
Key Experimental Protocols
Protocol 1: Western Blot for AURKB Target Engagement
This assay measures the phosphorylation of Histone H3 at Serine 10 (p-H3S10), a direct substrate of AURKB, to confirm inhibitor activity in cells.[7][13]
-
Objective: To determine the dose-dependent effect of an inhibitor on AURKB activity in a cellular context.
-
Materials:
-
Cancer cell line of interest.
-
AURKB inhibitor and DMSO (vehicle control).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 or β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels, PVDF membrane, and Western blot equipment.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat with a serial dilution of the inhibitor (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a fixed time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with 100 µL of Lysis Buffer on ice. Scrape cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal. A dose-dependent decrease in the p-H3S10 signal relative to the loading control indicates successful target engagement.
-
Protocol 2: Cell Cycle Analysis for Polyploidy
Inhibition of AURKB leads to cytokinesis failure, resulting in cells with a DNA content greater than 4N (polyploidy). This phenotype can be quantified using flow cytometry.[7][13]
-
Objective: To assess the characteristic cellular phenotype of AURKB inhibition.
-
Materials:
-
Cancer cell line, inhibitor, and DMSO.
-
Phosphate-buffered saline (PBS).
-
70% ice-cold ethanol (B145695) for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the inhibitor or DMSO for 24-48 hours.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PI staining solution and incubate in the dark for 30 minutes.
-
Analysis: Analyze samples on a flow cytometer. An increase in the population of cells with >4N DNA content in inhibitor-treated samples compared to the control is indicative of AURKB inhibition.
-
Visualizing the AURKB Pathway and Experimental Workflow
Caption: Simplified signaling pathway of Aurora B Kinase (AURKB) during mitosis.
Caption: General experimental workflow for developing improved AURKB inhibitors.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. [publications.scilifelab.se]
- 5. Water-soluble prodrugs of an Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 10. Role of AURKB Inhibition in Reducing Proliferation and Enhancing Effects of Radiotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing Myelosuppression in AZD1152 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address myelosuppression caused by treatment with AZD1152, a selective Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AZD1152 and how does it cause myelosuppression?
AZD1152 is a dihydrogen phosphate (B84403) prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib).[1] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase is essential for chromosome segregation and cytokinesis (cell division).[3][4] By inhibiting Aurora B, AZD1152 disrupts cell division in rapidly proliferating cells, leading to polyploidy (cells with more than the normal number of chromosome sets) and subsequent apoptosis (programmed cell death).[1][5][6] Hematopoietic (blood-forming) progenitor cells in the bone marrow are highly proliferative and are therefore particularly sensitive to the effects of AZD1152.[5][6] Inhibition of Aurora B kinase in these cells disrupts their ability to divide and mature, leading to a decrease in the production of mature blood cells, resulting in myelosuppression.
Q2: What are the most common hematological toxicities observed with AZD1152?
The most frequently reported and dose-limiting toxicity of AZD1152 in both preclinical and clinical studies is neutropenia, a significant decrease in the number of neutrophils.[2][7][8] While other cytopenias can occur, severe neutropenia is the dominant hematological side effect.[9] In clinical trials, grade 3 or higher neutropenia and leukopenia have been observed.[8]
Q3: What is the typical onset and duration of AZD1152-induced myelosuppression?
Preclinical studies have shown that AZD1152 can cause transient and reversible myelosuppression.[1][10] The nadir, which is the lowest point of blood cell counts, for chemotherapy-induced myelosuppression generally occurs several days after drug administration. Following the cessation of AZD1152 treatment, bone marrow function typically recovers.[1][10]
Q4: How can I monitor for myelosuppression in my animal models treated with AZD1152?
Regular monitoring of peripheral blood counts is crucial. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials at baseline (before treatment) and at regular intervals during and after treatment. The frequency of monitoring should be increased around the expected time of the nadir.
-
Key Parameters: Pay close attention to the absolute neutrophil count (ANC), platelet count, and red blood cell count.
-
Bone Marrow Analysis: In some studies, bone marrow analysis may be warranted to assess cellularity and the morphology of hematopoietic precursors.
Q5: Are there any strategies to mitigate AZD1152-induced myelosuppression in a research setting?
Yes, several strategies can be employed:
-
Dose and Schedule Modification: The myelosuppressive effects of AZD1152 are dose-dependent.[5] Adjusting the dose or the treatment schedule can help manage toxicity while maintaining anti-tumor efficacy.
-
Supportive Care: In preclinical models, the use of supportive care agents can be considered, although this should be carefully justified and controlled for in the experimental design. This may include:
-
Granulocyte Colony-Stimulating Factor (G-CSF): To stimulate the production of neutrophils.
-
Erythropoiesis-Stimulating Agents (ESAs): To stimulate the production of red blood cells.
-
Platelet Transfusions or Thrombopoietin Receptor Agonists: To address thrombocytopenia.
-
-
Combination Therapy: Combining AZD1152 with other agents that have non-overlapping toxicities may allow for dose reduction of AZD1152, thereby lessening myelosuppression.[2][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Neutropenia (Grade 3/4) in Animal Models | High dose or frequent administration of AZD1152. | - Review the dosing regimen and consider dose reduction or a less frequent administration schedule.- Implement supportive care with G-CSF as per veterinary guidance.- Increase the frequency of animal monitoring for signs of infection. |
| Unexpectedly High Toxicity or Mortality | - Dosing error.- Animal model sensitivity.- Contamination leading to infection in immunocompromised animals. | - Immediately halt dosing and review all calculations and procedures.- Perform necropsies on deceased animals to determine the cause of death.- Ensure aseptic technique during drug administration and animal handling.- Consider prophylactic antibiotics in consultation with a veterinarian. |
| High Variability in Hematological Parameters Between Animals | - Inconsistent drug administration.- Underlying health differences in the animal cohort. | - Ensure precise and consistent administration techniques.- Ensure a homogenous animal population in terms of age, weight, and health status. |
| Lack of Efficacy at Doses that are Well-Tolerated | - Insufficient drug exposure.- Tumor model resistance. | - Confirm the formulation and administration of AZD1152.- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
Quantitative Data Summary
Table 1: In Vitro Effect of AZD1152-HQPA on Human Hematopoietic Progenitor Cells
| Cell Type | Assay | Concentration | % Inhibition of Colony Formation | Reference |
| Cord Blood Lineage-Negative Cells | CFU Assay | 10 nM | 49.6% | [5] |
| Cord Blood Lineage-Negative Cells | CFU Assay | 100 nM | 86.4% | [5] |
| Cord Blood Lineage-Negative Cells | CFU Assay | 1000 nM | 100% | [5] |
Table 2: Clinical Incidence of Grade ≥3 Neutropenia with AZD1152
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Grade ≥3 Neutropenia | Reference |
| 2-hour infusion every 7 days | 200 mg | 58% | [8] |
| 2-hour infusion every 14 days | 450 mg | 43% | [8] |
| Continuous 7-day infusion every 21 days (in AML patients) | 1200 mg | Febrile Neutropenia: 31% | [7] |
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in Rodent Models
-
Baseline Blood Collection: Prior to the first dose of AZD1152, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal for a complete blood count (CBC) with differential.
-
Drug Administration: Administer AZD1152 according to the planned dose and schedule.
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points post-treatment. A suggested schedule for a weekly dosing regimen would be on days 3, 5, 7, 10, and 14 after the first dose to capture the nadir and recovery.
-
CBC Analysis: Analyze the blood samples for total white blood cell count, absolute neutrophil count (ANC), lymphocyte count, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: Plot the mean counts for each parameter over time to visualize the nadir and recovery kinetics. Compare treatment groups to the vehicle control group.
-
Clinical Observations: Monitor animals daily for clinical signs of myelosuppression, such as lethargy, pale mucous membranes, petechiae, or signs of infection. Record body weights at least twice weekly.
Protocol 2: Colony-Forming Unit (CFU) Assay for Myelotoxicity Assessment
This protocol is a generalized procedure for assessing the in vitro toxicity of AZD1152-HQPA on hematopoietic progenitor cells.
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human bone marrow, cord blood, or mobilized peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Alternatively, use purified CD34+ hematopoietic stem and progenitor cells.
-
Resuspend the cells in a suitable base medium, such as Iscove's Modified Dulbecco's Medium (IMDM).
-
-
Drug Preparation:
-
Prepare a stock solution of AZD1152-HQPA in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of AZD1152-HQPA in the base medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Plating:
-
In a sterile tube, combine the cells, the appropriate concentration of AZD1152-HQPA (or vehicle), and a methylcellulose-based semi-solid medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Vortex the mixture thoroughly.
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes using a syringe and blunt-end needle.
-
Gently rotate the dishes to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
-
Colony Counting and Identification:
-
After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.
-
Calculate the number of colonies per number of cells plated for each drug concentration and the vehicle control.
-
-
Data Analysis:
-
Express the colony counts for each drug concentration as a percentage of the vehicle control.
-
Plot the percentage of colony formation against the drug concentration and determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Visualizations
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Clinical evaluation of AZD1152, an i.v. inhibitor of Aurora B kinase, in patients with solid malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential ABC transporter expression during hematopoiesis contributes to neutrophil-biased toxicity of Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Inhibitor Binding to Plasma Proteins In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing inhibitor binding to plasma proteins during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding (PPB) and why is it a concern for my inhibitor?
A1: Plasma protein binding refers to the reversible binding of a drug or inhibitor to proteins in the blood plasma.[1] The primary binding proteins are albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[2] While this binding is a natural process, excessive binding can be problematic. Only the unbound, or "free," fraction of an inhibitor is pharmacologically active and able to diffuse from the bloodstream to the target tissue.[1] High plasma protein binding can therefore limit the efficacy of your inhibitor by reducing its available concentration at the site of action.[1]
Q2: Which plasma proteins are most important for inhibitor binding?
A2: The two main plasma proteins responsible for binding most drugs are:
-
Albumin: This is the most abundant protein in plasma and primarily binds acidic and neutral drugs.[1]
-
Alpha-1-Acid Glycoprotein (AAG): This protein is present at lower concentrations than albumin but is a primary binding site for basic and neutral drugs.[1][2]
Q3: How do I measure the plasma protein binding of my inhibitor?
A3: Several in vitro methods are commonly used to determine the extent of plasma protein binding. The most prevalent techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method uses a semi-permeable membrane to separate a plasma solution containing your inhibitor from a buffer solution. At equilibrium, the concentration of the free inhibitor is the same in both chambers, allowing for the calculation of the bound and unbound fractions.[3]
-
Ultrafiltration (UF): This technique uses centrifugal force to separate the free inhibitor from the protein-bound inhibitor through a semipermeable membrane.[4] It is a faster method than equilibrium dialysis but can be prone to non-specific binding of the inhibitor to the filter membrane.[4][5]
-
Ultracentrifugation: This method separates the free inhibitor from the protein-bound inhibitor by high-speed centrifugation without a membrane, which can be useful for compounds that have issues with non-specific binding to membranes.[6]
Q4: What are the general strategies to reduce high plasma protein binding?
A4: There are two main approaches to mitigate high plasma protein binding:
-
Structural Modification: Altering the chemical structure of the inhibitor can reduce its affinity for plasma proteins. This often involves modifying the lipophilicity or charge of the molecule.
-
Formulation Strategies: Encapsulating the inhibitor in a drug delivery system, such as liposomes or nanoparticles, can shield it from plasma proteins and improve its pharmacokinetic profile.
Troubleshooting Guides
Issue 1: My inhibitor shows very high plasma protein binding (>99%) in my in vitro assay. What are my next steps?
-
Answer:
-
Confirm the result with a second method: If you used ultrafiltration, consider re-testing with equilibrium dialysis to rule out non-specific binding to the apparatus.[5]
-
Investigate which plasma protein is responsible: Conduct binding assays with purified human serum albumin and alpha-1-acid glycoprotein to determine the primary contributor to the high binding.
-
Consider structural modifications: If medicinal chemistry resources are available, explore structure-activity relationships to identify moieties contributing to high binding. Reducing lipophilicity is often a key strategy.
-
Explore formulation approaches: For promising inhibitors where structural modification is not feasible, investigate drug delivery systems to increase the free fraction in vivo.
-
Issue 2: I am getting inconsistent results in my plasma protein binding assays.
-
Answer:
-
Optimize your assay conditions: Ensure that the pH of your plasma is maintained at 7.4, as pH shifts can alter protein binding.[7] The temperature should also be controlled, typically at 37°C.[7]
-
Check for non-specific binding: In ultrafiltration, pre-saturating the membrane with your compound can help reduce non-specific binding.[8] For equilibrium dialysis, ensure the membrane is properly hydrated and compatible with your compound.[9]
-
Evaluate compound stability: Confirm that your inhibitor is stable in plasma for the duration of the experiment, especially for the longer incubation times required for equilibrium dialysis.[10]
-
Control for solvent effects: The final concentration of organic solvents (like DMSO) used to dissolve your inhibitor should be kept low (typically <1%) to avoid disrupting protein-inhibitor interactions.[10]
-
Issue 3: My inhibitor has acceptable plasma protein binding in vitro, but still shows low efficacy in vivo.
-
Answer:
-
Re-evaluate the "free drug" hypothesis: While only the unbound drug is active, other factors can influence in vivo efficacy.[1] Consider the inhibitor's metabolism, tissue distribution, and target engagement.
-
Investigate binding to other blood components: While less common, inhibitors can also bind to lipoproteins and red blood cells, which could reduce the free fraction.
-
Assess the impact of disease state: In disease models, the concentrations of plasma proteins can change. For example, AAG levels can increase during inflammation, potentially increasing the binding of basic drugs.[11]
-
Data Presentation
Table 1: Typical Concentrations of Major Plasma Proteins
| Protein | Typical Concentration in Human Plasma | Primary Ligands |
| Human Serum Albumin (HSA) | 3.5 - 5.0 g/dL (~600 µM)[12][13] | Acidic and neutral compounds[1] |
| Alpha-1-Acid Glycoprotein (AAG) | 0.05 - 0.1 g/dL (~15 µM)[12] | Basic and neutral compounds[1] |
Table 2: Examples of Plasma Protein Binding for Common Drugs
| Drug | Class | Plasma Protein Binding (%) |
| Warfarin | Anticoagulant | >99%[1] |
| Diazepam | Benzodiazepine | 98%[2] |
| Propranolol | Beta-blocker | 90-95%[2] |
| Phenytoin | Anticonvulsant | 88-92%[2] |
| Verapamil | Calcium channel blocker | ~90%[2] |
| Atenolol | Beta-blocker | <5% |
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding
Materials:
-
96-well equilibrium dialysis apparatus (e.g., HTD96b)[14]
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa)[14]
-
Test inhibitor stock solution (e.g., in DMSO)
-
Pooled plasma from the relevant species (e.g., human, mouse, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator with orbital shaker
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Dialysis Unit: Assemble the 96-well dialysis unit with the dialysis membrane according to the manufacturer's instructions. Ensure the membrane is properly hydrated if required.[15]
-
Prepare Samples: Spike the test inhibitor into the plasma to the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be low (e.g., <1%).[16]
-
Load the Dialysis Unit: Add the plasma containing the test inhibitor to one chamber (the "plasma chamber") and an equal volume of PBS to the other chamber (the "buffer chamber").[14]
-
Incubation: Seal the dialysis unit to prevent evaporation. Incubate at 37°C on an orbital shaker (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours, but should be determined experimentally for your compound).[9]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Processing: To ensure a consistent matrix for analysis, dilute the plasma sample with PBS and the buffer sample with control plasma.
-
Analysis: Determine the concentration of the test inhibitor in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
% Bound = 100 - % Unbound
-
Protocol 2: Ultrafiltration for Plasma Protein Binding
Materials:
-
Ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and appropriate molecular weight cutoff (e.g., 10 kDa)
-
Test inhibitor stock solution
-
Pooled plasma
-
Centrifuge with temperature control
-
LC-MS/MS for analysis
Procedure:
-
Prepare Samples: Spike the test inhibitor into the plasma to the desired final concentration.
-
Pre-condition the Ultrafiltration Device (Optional but Recommended): To reduce non-specific binding, you can pre-treat the device by spinning a solution of the inhibitor in buffer through the filter, or by using a blocking agent.[8]
-
Load the Ultrafiltration Device: Add the plasma containing the test inhibitor to the sample reservoir of the ultrafiltration device.
-
Centrifugation: Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. Avoid excessive filtration volume, which can affect the binding equilibrium.[4]
-
Sampling: Carefully collect the ultrafiltrate (which contains the unbound inhibitor) and a sample of the initial plasma.
-
Analysis: Determine the concentration of the test inhibitor in the ultrafiltrate and the initial plasma sample using a validated analytical method.
-
Calculation:
-
% Unbound = (Concentration in ultrafiltrate / Concentration in initial plasma) x 100
-
% Bound = 100 - % Unbound
-
Visualizations
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. Drugs Highly Bound to Plasma Proteins | KnowledgeDose [knowledgedose.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 8. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. An overview of albumin and alpha-1-acid glycoprotein main characteristics: highlighting the roles of amino acids in binding kinetics and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Development of Orally Bioavailable Aurora B Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on orally bioavailable Aurora B inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Aurora B inhibitor is highly potent in biochemical and cell-based assays, but shows poor efficacy in animal models after oral administration. What are the primary reasons for this discrepancy?
A1: This is a common challenge in kinase inhibitor development. The discrepancy between in vitro potency and in vivo efficacy after oral dosing typically stems from poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). The most likely culprits for an orally administered drug are:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed. Many kinase inhibitors are crystalline, lipophilic molecules described as "brick-dust" or "grease-ball" types, which inherently have poor solubility.[1][2]
-
Poor Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes like CYP3A4) before it can reach systemic circulation.[3]
-
Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
To diagnose the issue, a systematic evaluation of these properties is necessary. See the troubleshooting workflow below.
Q2: How can I determine if low solubility is the limiting factor for my compound's oral bioavailability?
A2: You should perform a kinetic aqueous solubility assay. This experiment measures the concentration of your compound in an aqueous buffer over time, simulating the conditions in the gastrointestinal tract. A result below 10 µM is often indicative of solubility-limited absorption.
If low solubility is confirmed, several strategies can be employed:
-
Salt Formation: Creating a salt form of the molecule can significantly improve solubility and dissolution rate. Lipophilic salts, in particular, have been shown to enhance solubility in lipidic excipients.[4][5]
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix to create an amorphous state can prevent crystallization and improve dissolution. This is a common technique for oral tyrosine kinase inhibitors with pH-dependent solubility.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the inhibitor in oils, surfactants, and co-solvents can improve absorption.[1][4]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.[7][8] The nanoparticle formulation of AZD1152 (AZD2811) showed improved anti-tumor activity and a better toxicity profile.[7][8]
-
-
Chemical Modification: Medicinal chemistry efforts can focus on introducing polar functional groups to the molecule, though this must be balanced to maintain potency and permeability.
Q3: My compound has good solubility, but still exhibits low oral bioavailability. What should I investigate next?
A3: If solubility is not the issue, the next steps are to investigate permeability and metabolic stability.
-
Permeability Assessment: The Caco-2 permeability assay is the industry standard for predicting intestinal permeability in vitro. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. High efflux in this assay may also indicate that the compound is a substrate for transporters like P-gp.
-
Metabolic Stability Assessment: An in vitro liver microsomal stability assay can determine how quickly your compound is metabolized by liver enzymes. A high clearance rate in this assay suggests that the compound will be rapidly eliminated in vivo, leading to low exposure.
Q4: My Aurora B inhibitor is rapidly cleared in the liver microsomal stability assay. What are the strategies to address this?
A4: High metabolic clearance is a significant hurdle. The following approaches can be considered:
-
Metabolite Identification: First, identify the "soft spots" on the molecule that are susceptible to metabolism using techniques like mass spectrometry.
-
Medicinal Chemistry Strategies: Block the identified metabolic sites through chemical modification. A common strategy is the introduction of fluorine atoms or replacing a metabolically liable hydrogen with a deuterium (B1214612) (deuterium-switching) or a methyl group.
-
Pharmacokinetic Boosting: Co-administer your inhibitor with a compound that inhibits key metabolic enzymes. For example, ritonavir (B1064) and cobicistat (B1684569) are potent CYP3A4 inhibitors used to "boost" the exposure of other drugs.[3] This approach, however, increases the risk of drug-drug interactions.
Q5: What are the common toxicities associated with Aurora B inhibitors, and how can they be managed?
A5: Since Aurora kinases are critical for mitosis in all dividing cells, inhibitors can affect healthy, rapidly proliferating tissues.[9]
-
Hematological Toxicities: The most common dose-limiting toxicity is myelosuppression, particularly neutropenia (a low count of neutrophils).[7][9] This occurs because hematopoietic progenitor cells in the bone marrow are highly proliferative.
-
Gastrointestinal Side Effects: Issues like stomatitis and diarrhea can also occur due to the high turnover of cells lining the GI tract.[10]
Management Strategies:
-
Increase Selectivity: Design inhibitors that are highly selective for Aurora B over Aurora A. While their kinase domains are highly homologous, selective inhibitors have been developed.[7] Off-target inhibition of kinases like FLT3 and KIT can exacerbate hematopoietic toxicity.[11]
-
Optimize Dosing Schedule: Instead of continuous daily dosing, intermittent dosing schedules can allow normal tissues, like bone marrow, to recover between treatments.
-
Targeted Delivery: Developing nanoparticle formulations can help increase drug accumulation in tumor tissue while reducing exposure to sensitive sites like the bone marrow, thereby improving the therapeutic index.[8]
Data Summary Table
The table below summarizes key quantitative data for selected Aurora B inhibitors discussed in the literature.
| Inhibitor Name(s) | Target(s) | IC₅₀ (Cell-Free Assay) | Cellular Activity (Phenotype) | Key Challenges/Notes |
| AZD1152-HQPA (Active form of Barasertib) | Aurora B | 0.37 nM | Induces polyploidy, inhibits Histone H3 phosphorylation.[7][12] | Highly selective for Aurora B (>1000-fold vs. Aurora A).[7][13] Dose-limiting neutropenia observed in clinical trials.[7] |
| Danusertib (PHA-739358) | Pan-Aurora, Bcr-Abl | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM[11] | Induces apoptosis. | Less selective. Evaluated in trials for various leukemias and solid tumors.[11] |
| VX-680 (Tozasertib, MK-0457) | Pan-Aurora, FLT3 | Aurora A: 0.6 nM, Aurora B: 18 nM, FLT3: 30 nM[11] | Induces apoptosis. | First-generation inhibitor; clinical trials showed low efficacy and high toxicity.[11] |
| GSK1070916 | Aurora B/C | Aurora B: 0.38 nM, Aurora C: 1.5 nM | Inhibits proliferation in various cancer cell lines.[11] | >250-fold more selective for Aurora B over Aurora A.[11] |
| AMG 900 | Pan-Aurora | Aurora A: 5 nM, Aurora B: 4 nM, Aurora C: 1 nM[14] | Potent anti-proliferative activity, even in drug-resistant cell lines.[14] | Orally bioavailable.[14] |
Visualizations and Workflows
Logical Workflow: Troubleshooting Poor Oral Bioavailability
Caption: Troubleshooting workflow for diagnosing poor oral bioavailability.
Mechanism of Aurora B Inhibition
Caption: Aurora B inhibition disrupts mitosis, leading to cell death.
Key Experimental Protocols
Kinetic Aqueous Solubility Assay (High-Throughput)
Objective: To determine the kinetic solubility of a compound in a phosphate (B84403) buffer, mimicking physiological pH.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation:
-
Dispense 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, into each well of a 96-well filter plate (0.45 µm).
-
Add 2 µL of the 10 mM compound stock solution to the PBS. The final concentration will be 100 µM with 1% DMSO.
-
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours on a plate shaker. This allows the compound to reach equilibrium.
-
Filtration: Place the filter plate on top of a new 96-well collection plate. Centrifuge to filter the solution and remove any precipitated compound.
-
Quantification:
-
Prepare a calibration curve using the stock solution in a 50:50 mixture of acetonitrile (B52724) and water.
-
Analyze the filtered samples from the collection plate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or HPLC-UV.
-
Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This concentration is the kinetic solubility.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. A TEER value > 300 Ω·cm² is typically acceptable.
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (at a typical concentration of 1-10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Transport:
-
Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Interpretation: An ER > 2 suggests the compound is subject to active efflux. A Papp (A-B) < 1 x 10⁻⁶ cm/s indicates low permeability, while a value > 10 x 10⁻⁶ cm/s indicates high permeability.
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution (cofactor required for P450 enzyme activity).
-
Prepare the test compound at a final concentration of 1 µM in a phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / mg microsomal protein per mL) * (mL/g liver) * (g liver/kg body weight).
-
Interpretation: A short half-life (< 30 minutes) and high intrinsic clearance suggest the compound is metabolically unstable. High-turnover and low-turnover control compounds should be run in parallel for quality control.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. lonza.com [lonza.com]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora B Inhibitor Treatment & Mitotic Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with multipolar spindles and other mitotic defects following treatment with Aurora B inhibitors.
Troubleshooting Guide
Issue: Observation of Multipolar Spindles After Aurora B Inhibitor Treatment
Initial Assessment: While Aurora A inhibition is more directly linked to multipolar spindle formation due to its role in centrosome clustering, observing a multipolar phenotype after Aurora B inhibition warrants a systematic investigation.[1][2][3][4] The primary functions of Aurora B are to ensure correct kinetochore-microtubule attachments and to regulate the spindle assembly checkpoint (SAC).[5][6][7] Inhibition typically leads to chromosome misalignment, failure of cytokinesis, and consequently, polyploidy.[3][8]
Workflow for Troubleshooting Unexpected Multipolar Spindles:
Caption: Troubleshooting workflow for multipolar spindles.
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| Phenotype Misinterpretation | Inhibition of Aurora B classically results in severe chromosome congression defects and a failure of cytokinesis, leading to endoreduplication and polyploidy.[3][8] What appears to be multipolar spindles might be disorganized chromosomes on a bipolar spindle. Action: Perform high-resolution imaging and co-stain for spindle poles (γ-tubulin), microtubules (α-tubulin), and chromosomes (DAPI/Hoechst) to accurately determine the number of spindle poles. |
| Inhibitor Off-Target Effects | Many kinase inhibitors have off-target effects. If the inhibitor being used also has activity against Aurora A, it could induce multipolar spindles by disrupting centrosome separation and clustering.[1][9] Action: 1. Review the inhibitor's selectivity profile. 2. Use a structurally different, highly specific Aurora B inhibitor as a control. 3. Perform siRNA-mediated knockdown of Aurora B to see if it phenocopies the inhibitor's effect. |
| Pre-existing Cellular Conditions | Some cancer cell lines possess supernumerary centrosomes, which can lead to the formation of transient multipolar spindles.[1][10] While these cells often cluster the extra poles to form a bipolar spindle, Aurora B inhibition could potentially disrupt this error correction mechanism.[5] Action: Characterize the centrosome number in your asynchronous cell population using immunofluorescence for centrosomal markers (e.g., centrin, pericentrin). |
| Synergistic Effects with Other Treatments | If the Aurora B inhibitor is used in combination with other drugs (e.g., taxanes), the observed phenotype could be a result of synergistic effects that alter spindle dynamics.[11][12] Action: Perform single-agent controls for each drug at the same concentration and duration to dissect the individual contributions to the phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the canonical role of Aurora B in mitosis?
Aurora B is a key component of the Chromosomal Passenger Complex (CPC).[3][5] Its primary roles include:
-
Error Correction: It destabilizes incorrect kinetochore-microtubule attachments (e.g., syntelic or merotelic attachments), allowing for the formation of correct bipolar attachments.[5]
-
Spindle Assembly Checkpoint (SAC) Signaling: Aurora B is crucial for the SAC, a signaling pathway that delays anaphase onset until all chromosomes are properly attached to the mitotic spindle.[6][13]
-
Cytokinesis: In late mitosis, Aurora B relocates to the central spindle and midbody, where it plays a role in the final stages of cell division.[9][13]
Signaling Pathway of Aurora B in Mitotic Error Correction:
Caption: Aurora B pathway in mitotic error correction.
Q2: What are the expected cellular phenotypes after treatment with a specific Aurora B inhibitor?
The primary consequences of Aurora B inhibition are:
-
Chromosome Misalignment: Chromosomes fail to congress properly at the metaphase plate due to the stabilization of erroneous kinetochore-microtubule attachments.[3][6]
-
Spindle Checkpoint Override: The SAC is compromised, leading to premature entry into anaphase despite the presence of unattached or improperly attached chromosomes.[6][14]
-
Failure of Cytokinesis: Due to its role in the final stages of mitosis, inhibition often leads to failed cytokinesis, resulting in binucleated or polyploid cells.[8]
-
Endoreduplication: Cells may exit mitosis without proper segregation and re-enter the cell cycle, leading to an increase in DNA content (>4N).[3][8]
Summary of Expected Phenotypes:
| Phenotype | Description | Consequence |
| Chromosome Misalignment | Failure of chromosomes to align at the metaphase plate. | Aneuploidy in daughter cells. |
| SAC Override | Premature anaphase entry despite attachment errors. | Gross chromosomal mis-segregation. |
| Cytokinesis Failure | Inability to complete the final separation of daughter cells. | Formation of polyploid cells. |
| Polyploidy/Endoreduplication | Cells with >4N DNA content due to failed mitosis and subsequent DNA replication. | Can lead to cell cycle arrest or mitotic catastrophe.[8][15] |
Q3: How can I quantify the effects of an Aurora B inhibitor on mitosis?
Several quantitative methods can be employed:
| Parameter to Quantify | Experimental Method |
| Mitotic Index | Flow cytometry analysis of DNA content (Propidium Iodide staining) combined with a marker for mitosis like phosphorylated Histone H3 (Ser10). |
| Chromosome Congression | Immunofluorescence microscopy. Measure the distance of kinetochores from the metaphase plate in metaphase-arrested cells. |
| Spindle Defects | Immunofluorescence microscopy. Categorize and count cells with abnormal spindle morphologies (e.g., bipolar, multipolar). Stain for α-tubulin (spindle) and γ-tubulin (poles). |
| Polyploidy | Flow cytometry for DNA content analysis. Quantify the percentage of cells with >4N DNA content. |
| Cell Fate | Live-cell imaging using fluorescent reporters (e.g., H2B-mCherry, GFP-Tubulin) to track individual cells through mitosis and determine their fate (e.g., successful division, mitotic slippage, apoptosis). |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Spindle and Centrosome Analysis
This protocol is designed to visualize the mitotic spindle, spindle poles, and chromosomes to accurately assess mitotic phenotypes.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: Ice-cold methanol (B129727) or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS (only needed for PFA fixation)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin
-
Secondary Antibodies: e.g., goat anti-mouse IgG (Alexa Fluor 488), goat anti-rabbit IgG (Alexa Fluor 594)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency. Treat with the Aurora B inhibitor for the desired time and concentration.
-
Washing: Gently wash the coverslips twice with PBS.
-
Fixation:
-
Permeabilization (for PFA fixation only): If fixed with PFA, wash twice with PBS and then incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[17]
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash one final time with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Acquire images in separate channels for each fluorophore.
General Immunofluorescence Troubleshooting:
| Problem | Possible Cause | Suggestion |
| Weak/No Signal | Inadequate fixation/permeabilization. | Optimize fixation time or try a different fixative. Ensure permeabilization step is sufficient.[18][19] |
| Primary antibody concentration too low. | Increase antibody concentration or incubation time (e.g., overnight at 4°C).[17] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., normal serum from the secondary antibody host species).[17][20] |
| Secondary antibody non-specific binding. | Run a secondary-only control (omit primary antibody). Consider using a pre-adsorbed secondary antibody.[17] |
References
- 1. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. Inhibition of aurora B kinase blocks chromosome segregation, overrides the spindle checkpoint, and perturbs microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Multipolar Spindle Pole Coalescence Is a Major Source of Kinetochore Mis-Attachment and Chromosome Mis-Segregation in Cancer Cells | PLOS One [journals.plos.org]
- 11. Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]
- 13. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 14. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
Technical Support Center: Ensuring Inhibitor Stability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing inhibitor degradation in long-term experiments to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of inhibitor degradation in a long-term experiment?
A1: Signs of inhibitor degradation can manifest in several ways, including a gradual or sudden loss of the expected biological effect, a noticeable decrease in potency (requiring higher concentrations to achieve the same outcome), and inconsistent results between experimental replicates.[1] Additionally, the appearance of unexpected cellular phenotypes or toxicity might indicate the formation of degradation products with off-target effects.[1]
Q2: What are the primary factors that cause a small molecule inhibitor to degrade in cell culture media?
A2: Several factors in the experimental environment can contribute to inhibitor degradation. These include:
-
Temperature: The standard cell culture temperature of 37°C can accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to degradation.[2]
-
pH: The pH of the culture media is critical, as both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups like esters and amides. Most compounds are most stable in a pH range of 4 to 8.[2]
-
Light Exposure: Exposure to ambient or UV light can cause photodegradation of light-sensitive compounds.[2]
-
Aqueous Environment: The presence of water in culture media can lead to the hydrolysis of labile functional groups.[2]
-
Metabolic Inactivation: Cells themselves can metabolize the inhibitor, converting it into inactive forms.[1]
-
Serum Components: Enzymes present in serum supplements (e.g., Fetal Bovine Serum) can metabolize the inhibitor.[1]
Q3: How should I prepare and store inhibitor stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are crucial for maintaining inhibitor integrity.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules.[3] It is important to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and can absorb water, which may lead to compound precipitation and degradation.[4]
-
Storage Temperature: For long-term storage, stock solutions should be stored at -20°C or, ideally, -80°C.[3][5][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2][3][5]
-
Handling: Before opening a vial of solid compound, allow it to warm to room temperature to prevent condensation.[4] For powdered compounds, centrifuge the vial briefly to collect all the material at the bottom.[3]
Q4: How often should I replenish the inhibitor in my long-term experiment?
A4: The frequency of media and inhibitor replenishment depends on the stability of your specific inhibitor under your experimental conditions and the metabolic rate of your cells.[1] For some compounds, it may be necessary to change the media and add a fresh inhibitor every 24-48 hours.[7] It is highly recommended to determine the half-life of your inhibitor in your specific cell culture medium to establish an optimal replenishment schedule.[1]
Q5: Are there more stable alternatives to traditional small molecule inhibitors for long-term studies?
A5: Yes, for some targets, alternative therapeutic modalities may offer better stability for long-term applications. One such example is Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of the target protein rather than just inhibiting its activity, which can lead to a more sustained biological effect.
Troubleshooting Guides
Issue 1: The inhibitor's effect diminishes over the course of the experiment.
This is a common problem that may indicate inhibitor degradation, cellular metabolism, or other experimental factors.
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
Issue 2: The inhibitor solution appears cloudy or has a visible precipitate after dilution into the aqueous experimental buffer.
This issue typically points to poor aqueous solubility of the inhibitor.
-
Possible Cause: The inhibitor has low solubility in the aqueous buffer and is precipitating out of the solution upon dilution from the organic stock.
-
Troubleshooting Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5% v/v) to minimize its impact on both the biological system and compound solubility.[2]
-
Modify Dilution Process: Add the stock solution to the pre-warmed aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust Buffer pH: For ionizable compounds, adjusting the pH of the buffer may improve solubility.[2]
-
Gentle Sonication: Brief sonication or vortexing after dilution can sometimes help dissolve small precipitates.[4]
-
Lower Final Concentration: Consider using a lower final concentration of the inhibitor if it exceeds its aqueous solubility limit.
-
Data Presentation
The stability of an inhibitor is highly dependent on its chemical structure and the experimental conditions. The following table provides hypothetical stability data for a generic kinase inhibitor to illustrate how such data can be presented. It is crucial to generate this data for your specific inhibitor and conditions.
| Parameter | Condition | Time | Remaining Active Inhibitor (%) |
| Temperature | 37°C (in media) | 48 hours | 65% |
| 4°C (in PBS) | 2 weeks | 95% | |
| -20°C (in DMSO) | 6 months | >98% | |
| -80°C (in DMSO) | >1 year | >99% | |
| pH | 6.8 (acidic media) | 36 hours | 75% |
| 7.4 (neutral media) | 48 hours | 85% | |
| 8.0 (alkaline media) | 42 hours | 80% | |
| Light Exposure | Ambient Lab Light | 24 hours | 70% |
| Dark (in incubator) | 48 hours | 90% |
Experimental Protocols
Protocol 1: Preparation and Storage of Inhibitor Stock Solutions
This protocol describes the best practices for preparing and storing concentrated inhibitor stock solutions to ensure their long-term stability.
Caption: Workflow for proper storage and handling of inhibitor stock solutions.
Methodology:
-
Equilibration: Allow the vial of the solid inhibitor to reach room temperature before opening to prevent moisture condensation.[4]
-
Weighing: In a fume hood or designated weighing station, carefully weigh the desired amount of the powdered inhibitor.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[4]
-
Solubilization: Ensure the inhibitor is completely dissolved by vortexing or brief sonication.[4]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes).[1]
-
Storage: Store the aliquots at -80°C for optimal long-term stability.[1][5]
Protocol 2: Monitoring Inhibitor Stability in Cell Culture Media by HPLC
This protocol provides a method to quantify the concentration of an inhibitor in cell culture media over time to determine its stability under experimental conditions.
Materials:
-
Inhibitor of interest
-
Cell culture medium (with or without serum, as per experimental design)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Protein precipitation agent (e.g., ice-cold acetonitrile)
Methodology:
-
Sample Preparation:
-
Prepare the cell culture medium containing the inhibitor at the final working concentration.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.[1]
-
Store the collected aliquots at -80°C until analysis.[1]
-
-
HPLC Analysis:
-
Thaw the samples and precipitate proteins by adding a sufficient volume of a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.[1]
-
Inject the sample onto the HPLC column.
-
Use a mobile phase and gradient that effectively separates the inhibitor from media components and potential degradation products.
-
Detect the inhibitor using a UV detector at its maximum absorbance wavelength or by mass spectrometry.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the inhibitor.
-
Quantify the concentration of the inhibitor in your samples at each time point by comparing the peak area to the standard curve.[1]
-
Calculate the half-life of the inhibitor by plotting the concentration versus time and fitting the data to an appropriate decay model.[1]
-
Signaling Pathway and Degradation
Inhibitor degradation can be influenced by various cellular processes, including metabolic pathways. The following diagram illustrates a simplified conceptual pathway of how an inhibitor's concentration can be affected within a cell culture environment.
Caption: Conceptual pathway of inhibitor fate in a cell-based assay.
References
refining experimental conditions for Aurora B kinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aurora B kinase assays.
Troubleshooting Guide
This guide addresses common issues encountered during Aurora B kinase assays in a question-and-answer format.
Question: Why is my kinase activity low or absent?
Answer: Low or no kinase activity can stem from several factors. First, verify the integrity and activity of the recombinant Aurora B kinase. Improper storage or multiple freeze-thaw cycles can diminish enzyme activity.[1] It is recommended to aliquot the kinase upon receipt and store it at -70°C or -80°C.[1][2]
Next, confirm the composition of your kinase assay buffer. A typical buffer includes a buffering agent (e.g., Tris-HCl, HEPES, or MOPS), a magnesium salt (MgCl₂), a reducing agent (like DTT), and a protein carrier such as BSA to prevent enzyme denaturation.[1][3][4][5] Ensure all components are at the correct final concentration.
Finally, check your ATP and substrate concentrations. The ATP concentration should be appropriate for the assay format and is often near the Km of the kinase for ATP, though it can be up to 1mM in certain luminescence-based assays.[3] Ensure the substrate is soluble and used at a concentration sufficient for detection.
Question: I'm observing high background signal in my assay. What could be the cause?
Answer: High background can obscure your results, particularly in luminescence or fluorescence-based assays. One common cause is the quality of the reagents. Ensure that the ATP solution is free of contaminating ADP, which can be a significant issue in ADP-detection assays like ADP-Glo™.[2][3][6]
Another potential source of high background is non-enzymatic phosphorylation or signal generation. To identify the source, include proper controls in your experimental setup. A "no enzyme" control, where the kinase is omitted from the reaction, is essential to determine the level of background signal originating from the substrate and buffer components.[2][4] A "no substrate" control can also help pinpoint issues with the kinase preparation itself.
For cellular assays, incomplete cell lysis or carryover of media components can interfere with signal detection. Ensure thorough washing of cells and complete lysis using an appropriate buffer.[4]
Question: My IC₅₀ values for a known inhibitor are inconsistent or different from published values. Why?
Answer: Discrepancies in IC₅₀ values can arise from variations in experimental conditions. The concentration of ATP used in the assay is a critical factor. Since many inhibitors are ATP-competitive, a higher ATP concentration will necessitate a higher inhibitor concentration to achieve 50% inhibition, leading to a rightward shift in the IC₅₀ value.[7]
The purity and stability of the inhibitor are also crucial. Verify the concentration of your inhibitor stock and ensure it is fully dissolved. The final concentration of the solvent (commonly DMSO) should be consistent across all wells and typically should not exceed 1%.[2][6]
Assay incubation times for both the kinase reaction and signal detection can also influence the results.[2][4] Adhering to a consistent, optimized protocol is key for reproducible IC₅₀ determination. Finally, the specific recombinant Aurora B construct and the substrate used can affect inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What are the key components of an Aurora B kinase assay buffer?
A1: A typical Aurora B kinase assay buffer contains a buffering agent to maintain pH (e.g., 40 mM Tris pH 7.5), a divalent cation essential for kinase activity (e.g., 20 mM MgCl₂), a protein to stabilize the enzyme (e.g., 0.1 mg/mL BSA), and a reducing agent to maintain a reducing environment (e.g., 50 µM DTT).[3][4]
Q2: Which substrates are commonly used for Aurora B kinase assays?
A2: Common substrates for in vitro Aurora B kinase assays include Myelin Basic Protein (MBP) and Histone H3.[4][5][8] Specific peptide substrates are also utilized in some kit-based assays.[9] For cellular assays, the phosphorylation of endogenous Histone H3 at Serine 10 is a widely used marker of Aurora B activity.[4][5][10]
Q3: What are the recommended controls for an Aurora B kinase assay?
A3: To ensure data quality, several controls are essential:
-
Positive Control: A reaction with all components, including active Aurora B kinase, to demonstrate that the assay is working.[4]
-
Negative Control (Blank): A reaction mixture without the kinase to measure the background signal.[2][4]
-
Vehicle Control: For inhibitor studies, a control containing the solvent (e.g., DMSO) used to dissolve the inhibitor, to account for any solvent effects.[4]
Q4: How can I measure Aurora B activity in a cellular context?
A4: You can assess cellular Aurora B activity by measuring the phosphorylation of its downstream substrates. A common method is to perform a Western blot on cell lysates using an antibody specific for phosphorylated Histone H3 at Serine 10 (pH3S10).[4] Alternatively, ELISA-based methods or high-content imaging can be used to quantify the levels of pH3S10 in treated cells.[10]
Data Presentation
Table 1: Comparison of Aurora B Kinase Assay Buffer Compositions
| Component | Concentration Range | Source / Reference |
| Buffer | 25-50 mM Tris-HCl, HEPES, or MOPS | [1][3][5][8] |
| pH | 7.2 - 7.5 | [1][3][5][8] |
| MgCl₂ | 10-25 mM | [1][3][5][8] |
| BSA | 0.1 mg/mL | [3][4] |
| DTT | 0.05-2 mM | [3][5][8] |
| Glycerol 2-phosphate | 12.5-25 mM | [1][8] |
| EGTA/EDTA | 0.1-5 mM | [1] |
| Na₃VO₄ | 0.1-0.5 mM | [5][8] |
Table 2: Typical ATP and Substrate Concentrations in Aurora B Assays
| Component | Assay Type | Typical Concentration | Source / Reference |
| ATP | Luminescence (ADP-Glo™) | 10-100 µM (up to 1 mM) | [2][3] |
| ATP | Radioactive (γ-³²P-ATP) | 100-250 µM | [1][5][8] |
| Myelin Basic Protein (MBP) | Luminescence / Radioactive | 1 mg/mL | [1][2][4] |
| Histone H3 | Western Blot / Radioactive | 0.2 - 1 µ g/reaction | [5][8] |
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Aurora B Kinase Assay (Adapted from ADP-Glo™)
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3][4]
-
Prepare a master mix containing the desired concentrations of substrate (e.g., Myelin Basic Protein) and ATP in the 1x Kinase Assay Buffer.[7]
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. Ensure the final DMSO concentration is constant (e.g., ≤1%).[7]
-
Dilute recombinant Aurora B kinase to the desired concentration in 1x Kinase Assay Buffer.[4]
-
-
Assay Plate Setup (96-well white plate) :
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.[4]
-
Add 5 µL of the substrate/ATP master mix to all wells.[4]
-
To the "Blank" or "no enzyme" control wells, add 2.5 µL of 1x Kinase Assay Buffer.[4]
-
Initiate the reaction by adding 2.5 µL of diluted Aurora B kinase to all wells except the "Blank".[4]
-
-
Kinase Reaction :
-
Signal Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. The volume is typically equal to the reaction volume (e.g., 10 µL).[4]
-
Incubate at room temperature for 40 minutes.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. The volume is typically double the reaction volume (e.g., 20 µL).[4]
-
Incubate at room temperature for 30-45 minutes.[4]
-
Measure luminescence using a plate reader.[4]
-
Protocol 2: Cellular Assay for Aurora B Activity via Western Blot
-
Cell Treatment :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of the Aurora B inhibitor for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.[4]
-
-
Protein Lysate Preparation :
-
Wash the cells with ice-cold PBS.[4]
-
Add ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[4]
-
Scrape the cells and transfer the lysate to a microfuge tube.[4]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]
-
Collect the supernatant, which contains the total cell lysate.[4]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
-
Western Blotting :
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.[4]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10). Also, probe a separate membrane or strip and re-probe the same membrane for total Histone H3 or a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[4]
-
Visualizations
Caption: Simplified Aurora B signaling pathway during mitosis.
Caption: General experimental workflows for Aurora B kinase assays.
Caption: Troubleshooting decision tree for Aurora B kinase assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.co.uk [promega.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Chemical Genetic Approach for Human Aurora B Kinase Identifies Novel Substrates of the Chromosomal Passenger Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Polyploidy vs. Apoptosis in Inhibitor-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguity between polyploidy and apoptosis in inhibitor-treated cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between polyploidy and apoptosis?
A1: Polyploidy is a state where a cell contains more than two complete sets of chromosomes. This can result from processes like endoreduplication (DNA replication without cell division) or cytokinesis failure.[1][2] Apoptosis, or programmed cell death, is a tightly regulated process of cell self-destruction characterized by specific morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspase enzymes.[3][4]
Q2: Why do some inhibitors induce polyploidy instead of apoptosis?
A2: The cellular response to an inhibitor can be context-dependent. Several factors can influence whether a cell undergoes apoptosis or becomes polyploid, including:
-
Drug Mechanism of Action: Inhibitors targeting mitosis, such as microtubule stabilizers (e.g., taxanes) and Aurora kinase inhibitors, can disrupt cell division and lead to polyploidy.[1][5]
-
p53 Status: The tumor suppressor protein p53 is a critical determinant. Cells with functional p53 are more likely to undergo apoptosis in response to mitotic stress, while p53-deficient or mutant cells often evade apoptosis and become polyploid.[6][7][8]
-
Cell Type: The genetic and epigenetic landscape of the cell line being studied can influence its susceptibility to either fate.
Q3: Can polyploid cells eventually undergo apoptosis?
A3: Yes. The relationship between polyploidy and apoptosis is complex. While polyploidy can sometimes be a survival mechanism to escape immediate apoptosis, these cells often have increased genomic instability and can subsequently enter apoptosis.[9] However, some polyploid cells can also re-enter the cell cycle, leading to aneuploid daughter cells and potentially contributing to drug resistance.[10]
Q4: What are the primary methods to distinguish between polyploidy and apoptosis?
A4: A combination of techniques is recommended for unambiguous interpretation. The most common methods include:
-
Flow Cytometry for Cell Cycle Analysis: Staining with a DNA-intercalating dye like propidium (B1200493) iodide (PI) allows for the quantification of DNA content. Polyploid cells will have a DNA content greater than 4N (e.g., 8N, 16N), while apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.[3][4][11]
-
Apoptosis-Specific Assays: These assays detect biochemical hallmarks of apoptosis. A widely used method is Annexin V/PI staining, which identifies the externalization of phosphatidylserine (B164497) in early apoptosis and membrane permeability in late apoptosis/necrosis.[12] Other methods include TUNEL assays for DNA fragmentation and detection of activated caspases.
-
Microscopy: Morphological examination can reveal distinct features. Apoptotic cells exhibit characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Polyploid cells are typically much larger than their diploid counterparts and may have a single large nucleus or multiple nuclei.
Troubleshooting Guides
Flow Cytometry: Cell Cycle Analysis
| Problem | Possible Cause(s) | Recommendation(s) |
| High Coefficient of Variation (CV) in G1/G2 peaks | - High flow rate- Improper cell handling (vortexing)- Suboptimal staining | - Run samples at the lowest flow rate setting.[13][14]- Gently pipette to resuspend cells.[13]- Ensure adequate incubation time and concentration of PI/RNase solution.[13][15] |
| Excessive Debris / High Sub-G1 Peak in Control | - Cell death during sample preparation- Cell clumping | - Handle cells gently; avoid harsh centrifugation.[13]- Use fresh buffers and work on ice.[13]- Filter samples through a cell strainer before analysis.[13] |
| Absence of a distinct G2/M peak | - Cells are not actively proliferating- Contact inhibition due to high cell density | - Ensure cells are in the exponential growth phase during harvesting.[13]- Plate cells at an appropriate density to avoid contact inhibition.[16] |
| Appearance of >8N peaks in control cells | - Cell aggregates (doublets, triplets) | - Use pulse-width/pulse-area analysis to exclude doublets.- Ensure single-cell suspension by gentle pipetting and filtering.[16] |
Flow Cytometry: Annexin V/PI Apoptosis Assay
| Problem | Possible Cause(s) | Recommendation(s) |
| High Annexin V positive population in negative control | - Harsh cell detachment (for adherent cells)- Membrane damage during handling | - Use a gentle, non-enzymatic cell dissociation method (e.g., EDTA).[12]- Allow cells to recover for 30-45 minutes in culture medium after detachment before staining.[17]- Centrifuge at low speeds (e.g., 300 x g).[18] |
| Smearing of cell populations | - Delayed analysis after staining- Inappropriate buffer | - Analyze samples as soon as possible (ideally within 1 hour) after staining.[18][19]- Use the provided 1X Binding Buffer, which contains calcium necessary for Annexin V binding. |
| Weak or no signal | - Insufficient Annexin V or PI concentration- Expired reagents | - Titrate Annexin V and PI to determine the optimal concentration for your cell type.[19]- Ensure reagents are stored correctly and are within their expiration date.[13] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[14]
Protocol 2: Apoptosis Detection using Annexin V and PI Staining
-
Cell Preparation: Harvest 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add Dyes: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[12] Gently mix.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18][19]
-
Analysis: Analyze immediately (within 1 hour) by flow cytometry.[18][19]
Visualizations
Caption: Experimental workflow for distinguishing polyploidy and apoptosis.
Caption: Role of p53 in determining cell fate after mitotic inhibition.
Caption: Logical troubleshooting flow for ambiguous data interpretation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polyploidy in Cancer: causal mechanisms, cancer-specific consequences, and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. Analysis of apoptosis by propidium iodide staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of polyploidy and apoptosis after exposure to high concentrations of the spindle poison nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antagonistic relationship between apoptosis and polyploidy in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced aneuploidy and polyploidy is a mechanism of disease relapse in MYC/BCL2-addicted diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 17. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. phnxflow.com [phnxflow.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Strategies to Reduce Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving kinase inhibitors. The focus is on understanding, identifying, and mitigating off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype after treating with our kinase inhibitor, even though our primary target is inhibited. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often a primary indicator of off-target activities.[1][2] Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can bind to and inhibit other kinases, leading to unintended biological consequences.[1][2][3] It is crucial to perform a comprehensive kinase selectivity profile to identify potential off-target interactions that could explain the observed phenotype.[1][3]
Q2: How can we determine the kinase selectivity profile of our compound?
A2: Several methods are available to determine a compound's kinase selectivity profile. A common and comprehensive approach is to screen the compound against a large panel of purified kinases using either a competitive binding assay or an enzymatic activity assay.[3][4] Commercial services are widely available that offer screening against hundreds of kinases.[5] Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[5]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency. When comparing the IC50 or Ki for the intended target versus other kinases, a large difference (typically greater than 100-fold) suggests good selectivity.[1] Conversely, if your compound inhibits other kinases with potencies similar to the intended target, off-target effects are likely.[1]
Q4: How can we experimentally distinguish between on-target and off-target effects in our cellular assays?
A4: Distinguishing between on- and off-target effects is critical for validating your findings. A multi-pronged approach is recommended:[2][6]
-
Use a Structurally Different Inhibitor: Compare the phenotype induced by your inhibitor with that of a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely a genuine on-target effect.[2]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the phenotype is reversed or diminished, it provides strong evidence for an on-target effect.[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of the genetic perturbation mimics the effect of the inhibitor, it supports an on-target mechanism.[6][7]
Q5: Can off-target effects ever be beneficial?
A5: While often considered undesirable, off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology.[1][8] For instance, the anti-cancer drug imatinib, initially designed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its off-target inhibition of the c-Kit kinase.[8] However, it is crucial to identify and characterize all significant off-target interactions to understand the complete pharmacological profile of a compound.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with kinase inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Compare the cytotoxic IC50 with the on-target IC50; a large discrepancy suggests off-target toxicity. 3. Test a structurally distinct inhibitor of the same primary target. If cytotoxicity persists, it may be an on-target effect.[7] |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics to identify if an off-target is highly expressed in the sensitive cell line. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate) to confirm the inhibitor is active on its intended target in all systems. |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[7] 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., for p-AKT, p-ERK). 2. Use genetic approaches (e.g., siRNA, CRISPR) to independently validate the target's role in the phenotype.[7] |
| Paradoxical increase in the phosphorylation of a downstream substrate | Off-target inhibition of an upstream negative regulator (e.g., a phosphatase or a negatively regulating kinase). | 1. Examine kinome profiling data for potential off-target kinases that are known negative regulators of the pathway. 2. Use pathway analysis tools to map potential off-target interactions. 3. Validate the off-target inhibition with a direct enzymatic assay. |
Quantitative Data on Kinase Inhibitor Selectivity
The following table summarizes the inhibitory potency of two well-characterized kinase inhibitors, Dasatinib and Imatinib, against their primary targets and a selection of off-target kinases. Lower values (IC50 or Ki) indicate higher potency. This data illustrates the importance of comprehensive profiling to understand a compound's selectivity.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) | Key Off-Target Kinases | IC50/Ki (nM) | Reference(s) |
| Dasatinib | BCR-ABL | <1 - 3 | SRC Family (SRC, LYN, YES) | 0.5 - 1.1 | [6][8] |
| c-KIT | 12 | [6] | |||
| PDGFRβ | 28 | [6] | |||
| DDR1 | 30 | ||||
| Imatinib | BCR-ABL | 25 - 1000 | c-KIT | 100 - 140 | [8] |
| PDGFRα/β | 100 - 500 | ||||
| DDR1 | 38 | ||||
| NQO2 (non-kinase) | 82 | [8] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Radiometric Kinase Assay (Dot Blot Format)
This protocol provides a general workflow for determining the inhibitory activity of a compound against a specific kinase by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitor stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Include a vehicle control (DMSO).
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentrations will need to be optimized for each kinase.
-
Prepare an ATP master mix containing both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the reaction wells.
-
Add the kinase/substrate master mix to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP master mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting a portion of the reaction mixture directly onto the phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
-
Detection:
-
Air dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement of an inhibitor in a cellular context based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells
-
Test inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein (relative to the unheated control) against the temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Signaling Pathway with Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Flow Cytometry Gating for Polyploid Cells
Welcome to the technical support center for troubleshooting flow cytometry gating of polyploid cells. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of cells with increased DNA content.
Troubleshooting Guides & FAQs
This section provides answers to specific questions and solutions for common problems associated with gating polyploid cells.
Frequently Asked Questions (FAQs)
Q1: What is polyploidy and why is it important to analyze in flow cytometry?
A1: Polyploidy is the state of a cell or organism having more than two paired sets of chromosomes. In cell biology, this can occur through processes like endoreduplication, where cells replicate their DNA without dividing.[1] Analysis of polyploidy is crucial in various research areas, including cancer biology, as it can be associated with genomic instability and response to certain therapies.[2][3] Flow cytometry is a powerful technique to quantify DNA content and identify polyploid cell populations.[4]
Q2: How do I distinguish between true polyploid cells and cell aggregates (doublets)?
A2: Differentiating single polyploid cells from aggregates of diploid cells is a critical step in accurate analysis. This is typically achieved by using a doublet discrimination gate.[2][5] By plotting the area of the fluorescence signal (FL-A) against the width (FL-W) or height (FL-H) of the signal, single cells can be distinguished from doublets.[6][7] Single cells will have a proportional increase in both area and height/width, forming a linear population on the plot, while doublets will have a disproportionately large area for their height/width.[8][9]
Q3: My DNA histogram does not show clear peaks for the different cell cycle phases. What could be the problem?
A3: A lack of clear peaks in your DNA histogram can be caused by several factors:
-
High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV), leading to broader peaks and loss of resolution. It is recommended to use a low flow rate for cell cycle analysis.[2][10]
-
Insufficient Staining: Ensure that the DNA dye concentration is optimal and that the staining time is sufficient to reach equilibrium.[10][11]
-
Cell Clumping: Aggregates can interfere with the resolution of cell cycle phases. Ensure you have a single-cell suspension.[12]
-
Instrument Issues: Poor laser alignment or fluidics instability can also lead to poor resolution. Running alignment beads can help diagnose this issue.[13]
Q4: I am seeing a high background signal in my analysis. What are the possible causes and solutions?
A4: High background fluorescence can obscure your populations of interest. Common causes include:
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound dye.[14]
-
RNA Staining: Some DNA dyes, like Propidium Iodide (PI), can also bind to RNA. Treating cells with RNase is essential to eliminate this non-specific signal.[4][15][16]
-
Cell Debris and Dead Cells: Debris and dead cells can non-specifically bind fluorescent dyes. Gate out debris using forward scatter (FSC) and side scatter (SSC) plots, and consider using a viability dye to exclude dead cells.[8][14]
-
Autofluorescence: Some cell types are naturally more autofluorescent. Choosing a brighter fluorochrome or one in a different spectral range can help.[14]
Troubleshooting Common Gating Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of polyploid peaks (e.g., 8N, 16N) | - High flow rate- Suboptimal DNA dye concentration- Instrument not properly calibrated for linearity | - Use a low flow rate during acquisition.- Titrate the DNA dye to determine the optimal concentration.- Ensure instrument linearity by checking that the G2/M peak is at twice the fluorescence intensity of the G0/G1 peak.[5] For ploidy greater than 16N, consider using a log scale for the fluorescence parameter.[1] |
| Polyploid population overlaps with the G2/M peak of the diploid population | - Aneuploid cell line with a DNA index close to 2.0- Incomplete doublet discrimination | - Use a diploid cell line with a known DNA content as a control to establish the position of the 2N and 4N peaks.[17]- Apply stringent doublet discrimination gating using FL-Area vs. FL-Width or FL-Height.[2][6] |
| Shift in the G0/G1 peak position between samples | - Inconsistent staining- Instrument drift | - Prepare and stain all samples in the same batch with the same reagents.- Run a control sample periodically to check for instrument drift. |
| High coefficient of variation (CV) of the G0/G1 peak | - Cell clumps- High flow rate- Improper sample preparation | - Ensure a single-cell suspension by gentle pipetting or filtering.- Use a low flow rate.[2]- Optimize cell fixation and permeabilization protocols. |
Experimental Protocols
Standard Protocol for Cell Cycle Analysis of Polyploid Cells using Propidium Iodide (PI)
This protocol provides a general guideline for preparing and staining cells for DNA content analysis. Optimization may be required for specific cell lines and experimental conditions.[2]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS. For adherent cells, use trypsin-EDTA to detach them, followed by neutralization with complete medium.[2]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 1-2 hours at 4°C.[1][10] Cells can be stored at -20°C for longer periods.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.[1]
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[10]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or 37°C, protected from light.[15]
-
Acquisition: Analyze the samples on a flow cytometer using a low flow rate.[2] Collect data for at least 10,000 events per sample.[2]
Data Presentation
Instrument Settings for Polyploid Analysis
| Parameter | Setting | Rationale |
| Flow Rate | Low | Improves data quality and resolution of peaks.[2] |
| Fluorescence Scale | Linear | Essential for accurate cell cycle analysis as the difference in DNA content is proportional. For ploidy >16N, a log scale may be necessary.[1] |
| Pulse Parameters | Area (A), Width (W), and Height (H) | Crucial for doublet discrimination.[5] |
| FSC Threshold | Adjust to exclude small debris | Reduces noise and improves data quality.[9] |
Common DNA Stains for Cell Cycle Analysis
| Dye | Laser Excitation | Permeabilization Required? | Notes |
| Propidium Iodide (PI) | Blue/Green | Yes | Also stains RNA, requires RNase treatment.[16] |
| DAPI | UV/Violet | Yes | A common DNA-specific stain. |
| Hoechst 33342 | UV/Violet | No | Membrane-permeable, can be used for live-cell staining and sorting. |
| DRAQ5 | Red | No | Membrane-permeable, can be used for live-cell staining. |
Visualizations
Caption: A workflow for troubleshooting polyploid cell gating.
Caption: A logical gating strategy for identifying polyploid cells.
References
- 1. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Polyploid giant cancer cell characterization: New frontiers in predicting response to chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Microscopy Imaging & Cytometry Core | The University of Vermont [uvm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. stemcell.com [stemcell.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry troubleshooting | Abcam [abcam.com]
- 14. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 15. Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Content & Ploidy Analysis [flowcytometry.utoronto.ca]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Barasertib vs. ZM447439
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora kinase inhibitors Barasertib (B1683942) (AZD1152) and ZM447439, focusing on their efficacy as demonstrated by experimental data. Both agents target Aurora kinases, crucial regulators of mitosis, which are often overexpressed in cancerous cells. Barasertib was developed as an optimized successor to ZM447439, exhibiting enhanced potency and selectivity.
Mechanism of Action
Barasertib and ZM447439 are ATP-competitive inhibitors of Aurora kinases.[1] By blocking the ATP-binding pocket, they prevent the phosphorylation of downstream targets essential for mitotic progression. Their primary therapeutic target is Aurora B kinase, a key component of the chromosomal passenger complex (CPC) that governs chromosome condensation, microtubule-kinetochore attachment, and cytokinesis.[1][2] Inhibition of Aurora B leads to mitotic errors, including chromosome misalignment and segregation failure, ultimately inducing cell cycle arrest, polyploidy, and apoptosis.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular effects of Barasertib (as its active metabolite Barasertib-HQPA) and ZM447439.
Table 1: Inhibitory Potency against Aurora Kinases
| Inhibitor | Target Kinase | IC50 / Ki | Selectivity |
| Barasertib-HQPA | Aurora B | 0.37 nM (IC50)[5][6] | >3700-fold vs. Aurora A[6] |
| Aurora A | 1369 nM (Ki)[3] | ||
| ZM447439 | Aurora A | 110 nM (IC50)[4][7] | ~8-fold vs. MEK1, Src, Lck[7] |
| Aurora B | 50-130 nM (IC50)[4][7][8] | ||
| Aurora C | 250 nM (IC50)[8] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Barasertib-HQPA | HL-60 | Acute Myeloid Leukemia | 51 nM | [9] |
| HL-60/ara-C20 | Acute Myeloid Leukemia | 70 nM | [9] | |
| SCLC cell lines | Small-cell Lung Cancer | <100 nM (sensitive lines) | [10] | |
| ZM447439 | BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 µM | [7] |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 µM | [7] | |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 µM | [7] | |
| A549, H1299 | Lung Cancer | Submicromolar range | [11] | |
| MCF-7 | Breast Cancer | Submicromolar range | [11] | |
| HepG2 | Hepatoma | Submicromolar range | [11] | |
| Osteosarcoma cell lines | Osteosarcoma | 0.2 - 5.5 µM | [12] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of the Aurora B kinase in mitosis and the mechanism of action for both Barasertib and ZM447439.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified Aurora kinases.
Methodology:
-
Recombinant human Aurora A and Aurora B enzymes are incubated with the test compound (Barasertib-HQPA or ZM447439) at varying concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luciferase-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Cell Viability Assay (e.g., Crystal Violet or MTS Assay)
Objective: To measure the cytotoxic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Barasertib-HQPA or ZM447439 for a specified duration (e.g., 72 hours).
-
For Crystal Violet staining, cells are fixed with glutaraldehyde (B144438) and stained with a 0.1% crystal violet solution. The bound dye is solubilized, and the absorbance is measured at 570 nm.[7]
-
For MTS assays, a tetrazolium compound is added to the wells, which is bioreduced by viable cells into a colored formazan (B1609692) product. The absorbance is then measured, and the quantity of formazan is directly proportional to the number of living cells.
-
The IC50 values, representing the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.[13]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the inhibitors on cell cycle progression.
Methodology:
-
Cells are treated with the inhibitor at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptosis or the presence of polyploid cells (>4N DNA content).[9][14]
Western Blot for Phospho-Histone H3
Objective: To confirm the in-cell inhibition of Aurora B kinase activity.
Methodology:
-
Cells are treated with the inhibitor for a short period (e.g., 1-3 hours).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for histone H3 phosphorylated at Serine 10 (a direct substrate of Aurora B).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total histone H3 as a loading control.[9][15]
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical comparison of Aurora kinase inhibitors.
Conclusion
The experimental data clearly indicate that Barasertib is a more potent and selective inhibitor of Aurora B kinase compared to its predecessor, ZM447439. This is reflected in its significantly lower IC50 value in biochemical assays and its potent anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies.[5][16] While ZM447439 was a pioneering tool for validating Aurora kinases as therapeutic targets, Barasertib's improved profile has led to its advancement into clinical trials for diseases such as acute myeloid leukemia.[16][17] The provided data and protocols offer a framework for the continued investigation and comparison of these and other Aurora kinase inhibitors in cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 9. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aurora B as the Primary Target of AZD1152: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD1152 (Barasertib), a potent and selective Aurora B kinase inhibitor, with other relevant Aurora kinase inhibitors. Experimental data is presented to validate Aurora B as the primary target of AZD1152 and to benchmark its performance against alternatives.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Among the three mammalian isoforms (Aurora A, B, and C), Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachment, spindle assembly checkpoint, and cytokinesis. Dysregulation of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy.
AZD1152 is a phosphate (B84403) prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as Barasertib).[1] This active form has demonstrated high potency and selectivity for Aurora B kinase. This guide will delve into the experimental evidence supporting this claim and compare its activity with other well-characterized Aurora kinase inhibitors.
Mechanism of Action of AZD1152
AZD1152-HQPA exerts its anti-tumor effects by directly inhibiting the kinase activity of Aurora B. A primary downstream substrate of Aurora B is histone H3, which is phosphorylated at Serine 10 (H3S10ph) during mitosis. Inhibition of Aurora B by AZD1152-HQPA leads to a significant reduction in H3S10ph levels. This disruption of a key mitotic signaling event results in chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which ultimately undergo apoptosis.
Caption: Mechanism of action of AZD1152 in inhibiting the Aurora B signaling pathway.
Comparative Analysis of Aurora Kinase Inhibitors
The potency and selectivity of AZD1152-HQPA against Aurora B are critical metrics for its validation as a primary target. The following table summarizes the inhibitory activity of AZD1152-HQPA and other notable Aurora kinase inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency.
| Inhibitor | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Aurora A / Aurora B) |
| AZD1152-HQPA (Barasertib) | Aurora B | 1369 (Ki)[1] | 0.36 (Ki) [1] | ~3800-fold |
| Alisertib (MLN8237) | Aurora A | 1.2 (IC50)[2] | 396.5 (IC50)[2] | ~0.003-fold |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (IC50)[3][4] | 79 (IC50)[3][4] | ~0.16-fold |
| BI 811283 | Aurora B | >250-fold vs B[4] | 9 (IC50)[4] | Highly selective for B |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 (Ki)[5][6] | 18 (Ki)[5][6] | ~0.03-fold |
Experimental Protocols
Validation of AZD1152's primary target relies on robust and reproducible experimental methodologies. Below are protocols for key assays used to characterize Aurora B inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora B kinase.
Objective: To determine the IC50 value of an inhibitor against Aurora B.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7][8]
-
Test inhibitor (e.g., AZD1152-HQPA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Caption: Experimental workflow for the biochemical kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora B kinase and prepare a substrate/ATP mix in Kinase Assay Buffer.
-
Assay Plate Setup: To a 384-well plate, add the test inhibitor dilutions.
-
Kinase Reaction: Initiate the reaction by adding the Aurora B kinase and the substrate/ATP mix to the wells. Incubate at 30°C for 60 minutes.[7][8]
-
Signal Detection:
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement: Western Blot for Histone H3 Phosphorylation
This assay assesses the ability of an inhibitor to block Aurora B activity within a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.
Objective: To confirm target engagement by observing a decrease in phospho-Histone H3 (Ser10) levels in cells treated with an Aurora B inhibitor.
Materials:
-
Cancer cell line (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., AZD1152-HQPA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor for a specified period (e.g., 24 hours).
-
Lysate Preparation: Harvest and lyse the cells. Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
-
Conclusion
The experimental data strongly supports the validation of Aurora B as the primary target of AZD1152. Its active form, AZD1152-HQPA, demonstrates exceptional potency with sub-nanomolar inhibition of Aurora B and a remarkable selectivity of approximately 3800-fold over Aurora A. This high degree of selectivity is a key differentiator when compared to pan-Aurora inhibitors like Danusertib and Tozasertib, and Aurora A-selective inhibitors such as Alisertib. The ability of AZD1152 to potently inhibit the phosphorylation of the direct Aurora B substrate, Histone H3, in cellular assays further confirms its on-target activity. This comprehensive profile validates AZD1152 as a valuable tool for investigating Aurora B biology and as a promising therapeutic candidate for cancers with dysregulated mitotic pathways.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. promega.com [promega.com]
A Comparative Guide to the Cross-Reactivity of Aurora B Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of three well-characterized Aurora B inhibitors with distinct chemical scaffolds: Barasertib (AZD1152-HQPA), a potent and selective Aurora B inhibitor; ZM447439, a quinazoline (B50416) derivative that inhibits both Aurora A and B; and Tozasertib (VX-680/MK-0457), a pan-Aurora kinase inhibitor. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of next-generation cancer therapeutics with improved safety profiles.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity of Barasertib, ZM447439, and Tozasertib against their primary targets and a selection of off-target kinases. The data, presented as IC50 or Ki values, has been compiled from various in vitro kinase assays.
On-Target Potency Against Aurora Kinases
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) |
| Barasertib (AZD1152-HQPA) | 1368 (IC50)[1], 1369 (Ki)[2] | 0.37 (IC50)[1][3][4] | 17.0 (Ki)[2] |
| ZM447439 | 110 (IC50)[5], 1000 (IC50)[6][7][8] | 130 (IC50)[5], 50 (IC50)[6][7][8] | 250 (IC50)[6][7][8] |
| Tozasertib (VX-680) | 0.6 (Kiapp)[9] | 18 (Kiapp)[9] | 4.6 (Kiapp)[9] |
Off-Target Kinase Inhibition Profile
This table presents a selection of key off-target kinases for each inhibitor. It is important to note that the selectivity of these compounds has been evaluated against panels of varying sizes, and the absence of a kinase from this list does not necessarily mean it is not a target.
| Compound | Off-Target Kinase | IC50/Ki (nM) |
| Barasertib (AZD1152-HQPA) | FLT3-ITD | -[2] |
| c-KIT | -[10] | |
| JAK2 | - | |
| Abl | - | |
| ZM447439 | MEK1 | 1790 (IC50)[5] |
| Src | 1030 (IC50)[5] | |
| Lck | 880 (IC50)[5] | |
| CDK1, CDK2, CDK4, Plk1, Chk1 | >10,000 (IC50)[5][6] | |
| Tozasertib (VX-680) | Fms-related tyrosine kinase-3 (FLT-3) | 30 (Ki)[9] |
| BCR-ABL tyrosine kinase | 30 (Ki)[9] | |
| RIPK1 | 180 (IC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to assess the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant Aurora B kinase
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (Barasertib, ZM447439, Tozasertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/substrate solution by diluting the Aurora B kinase and MBP in Kinase Assay Buffer. Prepare a 2X ATP solution in Kinase Assay Buffer. Prepare serial dilutions of the test inhibitors in DMSO, and then dilute them in Kinase Assay Buffer.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the inhibitor solution (or DMSO for control wells).
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.[14] The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells (e.g., a human cancer cell line)
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing three freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Aurora B protein by Western blotting.
-
Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Western Blot for Phospho-Histone H3 (Ser10)
Phosphorylation of Histone H3 at Serine 10 is a direct downstream marker of Aurora B activity. Inhibition of Aurora B leads to a decrease in this phosphorylation event.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, #9701, used at a 1:1000 dilution).[15]
-
Primary antibody for loading control: anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Histone H3 (Ser10) primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading across lanes.
Visualizations
Aurora B Signaling Pathway in Mitosis
Caption: A simplified diagram of the Aurora B signaling pathway during mitosis.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Analysis
Caption: A general workflow for assessing the cross-reactivity of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 7. ZM 447439 - XenWiki [wiki.xenbase.org]
- 8. ZM 447439 | Aurora B inhibitor | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
comparative study of Aurora B inhibitors in different cancer types
A Comparative Guide to Aurora B Inhibitors in Cancer Research
This guide provides a detailed comparative analysis of three prominent Aurora B inhibitors: Barasertib (AZD1152), GSK1070916, and ZM447439. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data and detailed methodologies.
Introduction to Aurora B Kinase
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in cell division.[1][2] As a key component of the chromosomal passenger complex (CPC), it ensures the correct segregation of chromosomes, regulates the spindle assembly checkpoint, and is essential for cytokinesis.[1][3] Overexpression of Aurora B is a common feature in many human cancers, including hematological malignancies and solid tumors, and is often associated with a poor prognosis.[1][4] This has made Aurora B an attractive target for anticancer drug development. Inhibition of Aurora B disrupts mitosis, leading to catastrophic errors in cell division, such as endoreduplication and polyploidy, which ultimately trigger apoptosis in cancer cells.[5][6]
Comparative Analysis of Aurora B Inhibitors
This section compares the biochemical potency and cellular activity of Barasertib, GSK1070916, and ZM447439 across different cancer types. The data is summarized in the tables below for easy comparison.
Biochemical Potency
This table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against Aurora kinases in cell-free assays. Lower values indicate higher potency.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Selectivity (Aurora A/B) | Reference |
| Barasertib (AZD1152-HQPA) | 1368 nM | 0.37 nM | ~3700-fold | [7] |
| GSK1070916 | >250-fold less potent than on Aurora B | 0.38 nM | >250-fold | [8][9] |
| ZM447439 | 1000 nM | 50 nM | 20-fold | [4] |
Cellular Activity in Different Cancer Types
This table presents the IC50 values of the inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity.
| Cancer Type | Cell Line | Barasertib (IC50) | GSK1070916 (IC50) | ZM447439 (IC50) |
| Hematological Malignancies | ||||
| Acute Myeloid Leukemia (AML) | MOLM13 | 12 nM | <10 nM | Not specified |
| Acute Myeloid Leukemia (AML) | MV4-11 | 8 nM | <10 nM | Not specified |
| Solid Tumors | ||||
| Small Cell Lung Cancer (SCLC) | NCI-H82 | <50 nM | Not specified | Not specified |
| Lung Cancer | A549 | Not specified | 7 nM | Not specified |
| Gastroenteropancreatic Neuroendocrine Tumors | BON | Not specified | Not specified | Nanomolar to low micromolar range |
| Gastroenteropancreatic Neuroendocrine Tumors | QGP-1 | Not specified | Not specified | Nanomolar to low micromolar range |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
Aurora B Signaling Pathway
The following diagram illustrates the central role of the Aurora B-containing Chromosomal Passenger Complex (CPC) in mitosis. The CPC, consisting of Aurora B, INCENP, Survivin, and Borealin, localizes to centromeres and the central spindle to regulate chromosome-microtubule attachments and cytokinesis. Inhibition of Aurora B disrupts these processes, leading to mitotic errors.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZM 447439 - XenWiki [wiki.xenbase.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Aurora vs. Selective Aurora B Inhibitors: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of pan-Aurora kinase inhibitors against selective Aurora B kinase inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in cancer research and drug development.
The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, orchestrating key events from centrosome maturation to cytokinesis. Their overexpression in a multitude of human cancers has cemented their status as attractive targets for anticancer therapies. The landscape of Aurora kinase inhibitors is broadly divided into two categories: pan-inhibitors that target all three isoforms (A, B, and C) and selective inhibitors with a preference for a particular isoform. This guide focuses on a head-to-head comparison of pan-Aurora inhibitors and selective Aurora B inhibitors, providing a comprehensive overview of their biochemical potency, cellular effects, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro inhibitory activity of a compound is a critical determinant of its potential therapeutic window and on-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of several prominent pan-Aurora and selective Aurora B inhibitors against Aurora A and Aurora B kinases.
Table 1: Biochemical Potency of Pan-Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50/Ki (nM) | Aurora B IC50/Ki (nM) | Reference(s) |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | [1] |
| AMG 900 | Pan-Aurora | 5 | 4 | [2][3] |
| SNS-314 | Pan-Aurora | 9 | 31 | [4][5] |
| AT9283 | Pan-Aurora, JAK2/3, Abl | 3 | 3 | [4] |
| TAK-901 | Pan-Aurora | 21 | 15 | [1] |
Table 2: Biochemical Potency of Selective Aurora B Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50/Ki (nM) | Aurora B IC50/Ki (nM) | Selectivity (Aurora A/B) | Reference(s) |
| AZD1152-HQPA (Barasertib) | Aurora B | 1369 | 0.37 | >3700-fold | [6][7] |
| GSK1070916 | Aurora B/C | >250-fold less potent vs B | 0.38 | >250-fold | [1] |
| Hesperadin | Aurora B | - | 250 | - | [3] |
| ZM447439 | Aurora B | >10-fold less potent vs B | ~50-130 | >10-fold | [8] |
Differential Cellular Phenotypes
The distinct roles of Aurora A and Aurora B in mitosis lead to different cellular consequences upon their inhibition. Understanding these phenotypic differences is crucial for interpreting experimental results and predicting in vivo outcomes.
Table 3: Comparison of Cellular Phenotypes
| Feature | Pan-Aurora Inhibition | Selective Aurora B Inhibition |
| Primary Mitotic Defect | Inhibition of both spindle formation (Aurora A) and chromosome alignment/cytokinesis (Aurora B). The Aurora B phenotype of cytokinesis failure and endoreduplication is often dominant.[9] | Failure of chromosome alignment, override of the spindle assembly checkpoint, and cytokinesis failure.[2] |
| Cell Cycle Progression | Initial G2/M arrest followed by mitotic slippage and endoreduplication, leading to polyploidy.[2] | Abrogation of mitotic arrest, leading to endoreduplication and the formation of polyploid cells.[2] |
| Apoptosis Induction | Apoptosis is induced following the formation of polyploid cells.[4] | Apoptosis is a common downstream consequence of endoreduplication and genomic instability.[2] |
| Key Biomarkers | Inhibition of both Aurora A autophosphorylation (p-Thr288) and Histone H3 phosphorylation (p-His3-Ser10).[4] | Potent inhibition of Histone H3 phosphorylation (p-His3-Ser10), a direct substrate of Aurora B.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified Aurora A and B signaling pathways and inhibitor targets.
Caption: A typical experimental workflow for evaluating Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[10]
-
ATP
-
Substrate (e.g., Kemptide or inactive histone H3)[10]
-
Test inhibitor compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).[11]
-
Add 2 µl of diluted enzyme to each well.[11]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.[11]
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µl of Kinase Detection Reagent to each well.[11]
-
Incubate at room temperature for 30 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT)
This colorimetric assay assesses the cytotoxic and anti-proliferative effects of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the time of treatment and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (and a vehicle control) for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis and Polyploidy
This assay measures the DNA content of cells to determine the effect of the inhibitor on cell cycle progression and to quantify polyploidy.
Materials:
-
Cancer cell line
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitor for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 70% ice-cold ethanol while gently vortexing and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[14]
-
Analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases, as well as the proportion of polyploid cells (>4N DNA content).[15]
Conclusion
The choice between a pan-Aurora and a selective Aurora B inhibitor is contingent on the specific research question or therapeutic strategy. Pan-Aurora inhibitors offer the potential for broader efficacy by targeting multiple mitotic processes, though this can come at the cost of increased toxicity due to on-target effects related to Aurora A inhibition. Conversely, selective Aurora B inhibitors provide a more targeted approach, primarily inducing cytokinesis failure and polyploidy, which may offer a more favorable therapeutic window in certain contexts. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the preclinical evaluation of these and other novel anti-cancer agents, facilitating more informed and strategic drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.co.uk [promega.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
On-Target Efficacy of Novel Aurora B Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the novel Aurora B inhibitor, GSK1070916, with other well-characterized Aurora B and pan-Aurora kinase inhibitors. The data presented herein is supported by experimental evidence to aid in the selection of appropriate chemical tools for preclinical research and to provide a framework for the evaluation of new therapeutic candidates targeting Aurora B kinase.
Introduction to Aurora B Kinase
Aurora B is a serine/threonine kinase that plays a pivotal role in orchestrating critical events during mitosis. As a key component of the Chromosomal Passenger Complex (CPC), Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis.[1] Its overexpression in various cancers is linked to chromosomal instability and aneuploidy, making it an attractive target for anticancer therapies.[2][3] Inhibition of Aurora B leads to defects in cell division, ultimately resulting in endoreduplication (the replication of the genome in the absence of mitosis), polyploidy, and apoptosis.[2] This guide focuses on confirming the on-target effects of a promising novel inhibitor, GSK1070916, by comparing its performance against other known inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a targeted inhibitor is its potency and selectivity for the intended target. The following table summarizes the in vitro biochemical potency (IC50 and Ki) of GSK1070916 and other selected inhibitors against Aurora A and Aurora B kinases. High selectivity for Aurora B over Aurora A is often desirable to minimize off-target effects.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (Aurora B/Aurora A) |
| GSK1070916 | Aurora B | 3.5 | 0.38 | >250-fold |
| Aurora A | 1100 | 490 | ||
| AZD1152-HQPA | Aurora B | 0.37 | - | ~3700-fold |
| Aurora A | 1369 | - | ||
| BI 811283 | Aurora B | 9 | - | ~7.8-fold |
| Aurora A | 70 | - | ||
| SNS-314 | Aurora B | 31 | - | ~0.3-fold (Pan-inhibitor) |
| Aurora A | 9 | - | ||
| VX-680 | Aurora B | 18 | 18 | ~0.03-fold (Pan-inhibitor) |
| Aurora A | 0.6 | 0.6 |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.[4][5][6][7][8][9][10][11]
Cellular Activity and On-Target Effects
The efficacy of an inhibitor in a biological context is determined by its ability to engage the target in cells and elicit a downstream functional response. The following table presents the cellular potency (EC50/IC50) of the selected inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Tumor Type | Cellular IC50/EC50 (nM) |
| GSK1070916 | A549 | Lung Carcinoma | 7 |
| Multiple Cell Lines | Various | <10 (median 8) | |
| AZD1152 | HL-60 | Acute Myeloid Leukemia | 3-40 (range in leukemia lines) |
| U87-MG | Glioblastoma | 25 | |
| BI 811283 | Multiple Cell Lines | Various | <14 |
| SNS-314 | Multiple Cell Lines | Various | 1.8-23 |
| VX-680 | Various | Renal Cell Carcinoma | 40-460 |
| CAL-62 | Anaplastic Thyroid Cancer | 25-150 |
Data compiled from multiple sources.[2][4][10][12][13]
A hallmark of on-target Aurora B inhibition is the reduction of phosphorylation of its substrates, most notably Histone H3 at Serine 10 (pHH3-S10). Treatment with GSK1070916 has been shown to cause a dose-dependent decrease in pHH3-S10 levels in tumor cells, a key indicator of target engagement.[2][6] This inhibition of Aurora B activity leads to characteristic cellular phenotypes, including:
-
G2/M Cell Cycle Arrest and Endoreduplication: Inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, causing cells to exit mitosis without dividing, resulting in a polyploid state (>4N DNA content).[2]
-
Apoptosis: The accumulation of polyploid cells ultimately triggers programmed cell death.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora B kinase
-
Kemptide (LRRASLG) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., GSK1070916)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).
-
Add 2 µL of a mixture containing the substrate and ATP.
-
Initiate the reaction by adding 2 µL of diluted Aurora B kinase.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Western Blotting for Phospho-Histone H3 (Ser10)
This method is used to detect the phosphorylation status of a key Aurora B substrate in cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection reagent.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing On-Target Effects and Pathways
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Aurora B signaling pathway and points of inhibition.
Caption: Experimental workflow for confirming on-target effects.
Conclusion
The novel Aurora B inhibitor, GSK1070916, demonstrates high potency and selectivity for Aurora B kinase in biochemical assays. Its on-target effects are confirmed in cellular models through the dose-dependent inhibition of histone H3 phosphorylation, leading to the characteristic phenotypes of endoreduplication and apoptosis in a wide range of cancer cell lines.[2][4] When compared to other inhibitors, GSK1070916 shows a favorable selectivity profile over Aurora A, similar to the highly selective inhibitor AZD1152-HQPA. Pan-Aurora inhibitors like SNS-314 and VX-680, while potent against Aurora B, also exhibit significant activity against Aurora A, which may lead to different cellular outcomes and potential off-target effects. This comparative guide provides the necessary data and experimental framework for researchers to effectively utilize and further investigate the therapeutic potential of novel Aurora B inhibitors.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of Aurora B Inhibition In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the in vivo efficacy of targeted therapies is a critical step in the preclinical drug development pipeline. This guide provides a comparative overview of the in vivo anti-proliferative effects of two selective Aurora B kinase inhibitors, Barasertib (AZD1152) and GSK1070916. The data presented is sourced from preclinical studies in various cancer models, offering a quantitative comparison of their anti-tumor activities. Detailed experimental protocols for key in vivo assays are also provided to support the design and interpretation of similar studies.
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[1] Its overexpression in various cancers has made it an attractive target for cancer therapy.[2] Inhibition of Aurora B is expected to disrupt cell division, leading to polyploidy and apoptosis in rapidly proliferating cancer cells.[3][4][5][6]
Comparative In Vivo Efficacy of Aurora B Inhibitors
The following table summarizes the in vivo anti-proliferative effects of Barasertib (AZD1152) and GSK1070916 in different human tumor xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Barasertib (AZD1152) | Hematologic, Colon, and Lung Cancer Xenografts | 10-150 mg/kg/day | 55% to ≥100% | Potently inhibited tumor growth.[7] |
| Small Cell Lung Cancer (SCLC) Xenograft (H841) | 50 or 100 mg/kg, 5 days/week for 2 weeks | Significant tumor growth delay | Growth inhibition correlated with cMYC expression.[8] | |
| Acute Myeloid Leukemia (AML) Xenograft (MOLM13) | 5 or 25 mg/kg, intraperitoneally 4 times a week | Markedly suppressed tumor growth | Potentiated the effects of vincristine (B1662923) and daunorubicin.[7][9][10] | |
| Colon Carcinoma Xenograft (HCT-116) | Not specified | Potent inhibition of proliferation | Showed sequence-specific synergy with CPT-11.[6] | |
| GSK1070916 | Colon Cancer Xenograft (Colo205) | Not specified | Inhibition of histone H3 phosphorylation | Led to tumor regression in leukemia models.[11] |
| Human Tumor Xenografts (Breast, Colon, Lung, Leukemia) | Not specified | Antitumor effects in 10 models | Showed broad antitumor activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams are provided.
Caption: Aurora B signaling pathway and its inhibition.
References
- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor profiles and cardiac electrophysiological effects of aurora kinase inhibitor ZM447439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power: Enhancing Taxane Efficacy with Aurora B Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Aurora B kinase inhibitors with taxanes represents a promising strategy in oncology, demonstrating synergistic effects in various cancer models. This guide provides a comprehensive comparison of their combined performance, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.
Unveiling the Synergy: A Quantitative Look
The synergy between Aurora B inhibitors and taxanes has been quantified in several studies, primarily through the Combination Index (CI), where a value less than 1 indicates a synergistic interaction. While a comprehensive cross-study comparison is challenging due to variations in experimental conditions, the available data consistently points towards a synergistic relationship.
One study in non-small cell lung cancer (NSCLC) cell lines, A549 and H460, demonstrated marked synergy when paclitaxel (B517696) was administered 24 hours prior to the pan-Aurora kinase inhibitor VE-465, resulting in a Combination Index (CI) of less than 1.[1] This suggests that the sequence of administration can be a critical factor in achieving optimal synergy.
Further evidence of synergy comes from studies on ovarian cancer cells. In the taxol-sensitive 1A9 ovarian cancer cell line, low doses of VE-465 (1-10 nM) in combination with paclitaxel synergistically enhanced apoptosis.[2] Specifically, a combination of 3 nM VE-465 and 15 ng/mL paclitaxel resulted in a 4.5-fold greater induction of apoptosis compared to paclitaxel alone.[2]
The Underlying Mechanisms: A Tale of Two Pathways
The synergistic effect of combining Aurora B inhibitors and taxanes is rooted in their distinct but complementary mechanisms of action, primarily centered around the mitotic spindle assembly checkpoint (SAC) and the p53 tumor suppressor pathway.
Taxanes, such as paclitaxel and docetaxel (B913), function by stabilizing microtubules, leading to the activation of the SAC. This checkpoint halts the cell cycle in mitosis to ensure proper chromosome segregation. However, cancer cells can often overcome this arrest and continue to proliferate, a key mechanism of taxane (B156437) resistance.
Aurora B kinase is a critical component of the chromosomal passenger complex, playing a vital role in correcting improper microtubule-kinetochore attachments and in the SAC signaling itself.[4][5][6] Inhibition of Aurora B can override the SAC, preventing cells from arresting in mitosis in response to taxane-induced microtubule disruption. This forces the cells to exit mitosis with unrepaired errors, leading to mitotic catastrophe and apoptosis.[1]
Furthermore, Aurora B has been shown to negatively regulate the tumor suppressor p53 by phosphorylating it, which leads to its degradation.[7][8][9] Inhibition of Aurora B can therefore lead to the stabilization and activation of p53.[7][8] Activated p53 can then induce apoptosis in response to the genomic instability caused by the combination treatment. The interplay between Aurora B inhibition, SAC override, and p53 activation creates a powerful synergistic effect that enhances the anti-cancer activity of taxanes.
Experimental Corner: Protocols for Key Assays
To aid in the design and interpretation of studies investigating the synergy between Aurora B inhibitors and taxanes, detailed protocols for essential in vitro assays are provided below.
Cell Viability and Synergy Analysis (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common method for determining the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11][12][13]
-
Drug Treatment: Treat the cells with a range of concentrations of the Aurora B inhibitor, the taxane, and their combination for a specified period (e.g., 72 hours).[14] Include a vehicle-only control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][12][13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values can be determined by plotting the percentage of viability against the drug concentration. Synergy is quantified by calculating the Combination Index (CI) using software like CalcuSyn, where CI < 1 indicates synergy.[15]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the Aurora B inhibitor, taxane, or their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[1][2][16][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][2][16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][16][17]
Target Engagement (Western Blot for Phospho-Histone H3)
Western blotting for phosphorylated histone H3 at serine 10 (p-Histone H3 Ser10) is a reliable method to confirm the inhibition of Aurora B kinase activity in cells.
Protocol:
-
Cell Lysis and Histone Extraction: Following drug treatment, lyse the cells and extract histone proteins using an acid extraction method.[18][19]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.[18][19]
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel and transfer them to a PVDF membrane.[18][19]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[18][19]
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[18][19]
Visualizing the Interaction: Pathways and Workflows
To further elucidate the synergistic relationship between Aurora B inhibitors and taxanes, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
The combination of Aurora B inhibitors and taxanes holds significant therapeutic promise by exploiting a synergistic mechanism that leads to enhanced cancer cell death. The ability of Aurora B inhibitors to override the taxane-induced mitotic checkpoint and activate p53-mediated apoptosis provides a strong rationale for their combined use. This guide provides a foundational understanding of this synergy, supported by available data and detailed experimental protocols, to facilitate further research and development in this exciting area of cancer therapy. Future studies focusing on a broader range of cancer types and in vivo models, along with the consistent reporting of quantitative synergy metrics, will be crucial for translating these preclinical findings into clinical benefits.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. The combination of alisertib, an investigational Aurora kinase A inhibitor, and docetaxel promotes cell death and reduces tumor growth in preclinical cell models of upper gastrointestinal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that Aurora B is implicated in spindle checkpoint signalling independently of error correction | The EMBO Journal [link.springer.com]
- 6. Evidence that Aurora B is implicated in spindle checkpoint signalling independently of error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora B expression modulates paclitaxel response in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
comparing the apoptotic induction by different Aurora B inhibitors
A Comparative Guide to Apoptotic Induction by Aurora B Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between targeted therapies is paramount. Aurora B kinase, a key regulator of mitosis, has emerged as a significant target in oncology. Its inhibition disrupts cell division, leading to polyploidy and, ultimately, apoptosis in rapidly dividing cancer cells.[1][2] This guide provides an objective comparison of the apoptotic induction capabilities of several prominent Aurora B inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of Aurora B Inhibitors in Inducing Apoptosis
The following table summarizes quantitative data on the apoptotic effects of various Aurora B inhibitors across different cancer cell lines. These inhibitors, while sharing a common target, exhibit distinct potency and selectivity profiles.
| Inhibitor | Cell Line(s) | Key Findings | IC50 / EC50 | Reference(s) |
| Barasertib (B1683942) (AZD1152-HQPA) | MOLM13, PALL-2 (Leukemia) | Induced apoptosis in a dose-dependent manner (1-10 nM for 24-48h). | IC50 (Growth): 51 nM (HL-60) | [3][4] |
| HCT116, SW620, Colo205, RKO (Colorectal) | Induced apoptosis, reaching 40-60% in Colo205 and RKO cells at 0.1 µM. | IC50 (Growth): <0.015 µM in 5/9 CRC lines | [5] | |
| ZM447439 | HCT-116 (Colorectal) | Induced concentration- and time-dependent apoptosis, associated with p53 upregulation and mitochondrial membrane potential breakdown.[6] | Not specified | [6] |
| BON, QGP-1, MIP-101 (Neuroendocrine) | Dose-dependently inhibited proliferation and potently induced apoptosis, accompanied by DNA fragmentation and caspase 3/7 activation.[7] | Nanomolar to low micromolar range | [7][8] | |
| PALL-1, PALL-2 (Leukemia) | Induced growth inhibition and apoptosis, particularly in cells with wild-type p53.[9] | Not specified | [9] | |
| GSK1070916 | >100 cell lines (Various) | Inhibited proliferation and induced apoptosis following polyploidy. | EC50 (Proliferation): <10 nmol/L | [10] |
| A549 (Lung), Colo205 (Colon) | Treatment led to malformed mitotic spindles, polyploidy, and ultimately apoptosis, as measured by Caspase-3 and PARP cleavage.[11] | EC50 (Proliferation, A549): 7 nM | [12] | |
| Hesperadin | Various | Inhibits Aurora B, leading to mitotic errors, polyploidy, and subsequent apoptosis or cell cycle arrest.[13] | Not specified | [13] |
Key Signaling & Experimental Pathways
To visualize the mechanisms and methodologies discussed, the following diagrams outline the core signaling pathway, a typical experimental workflow, and a comparative summary of the inhibitors.
Caption: Mechanism of apoptosis induction via Aurora B kinase inhibition.
Caption: Experimental workflow for comparing apoptosis induction.
Caption: Comparative features of selected Aurora B inhibitors.
Detailed Experimental Protocols
Reproducibility is contingent on meticulous methodology. The following are generalized protocols for key assays used to quantify apoptosis, based on common practices cited in the literature.
Cell Proliferation and Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, Aurora B inhibitors, MTT or MTS reagent, solubilization solution (e.g., DMSO), microplate reader.
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Aurora B inhibitors (e.g., Barasertib, ZM447439) in culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the inhibitors or controls.
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50/EC50 values.[7][13]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, cells, inhibitors, PBS, Annexin V binding buffer, FITC-conjugated Annexin V, Propidium Iodide (PI) solution, flow cytometer.
-
Protocol :
-
Seed cells in 6-well plates and treat with inhibitors as described above for 24-48 hours.[3]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples within one hour using a flow cytometer.
-
Quantify the cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[3][9]
-
Caspase Activity Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials : 96-well white-walled plates, cells, inhibitors, Caspase-Glo® 3/7 Reagent, luminometer.
-
Protocol :
-
Seed cells in a 96-well white-walled plate and treat with inhibitors as described for the proliferation assay.
-
After the treatment period (e.g., 48 hours), allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.[7][13]
-
Western Blotting for Apoptotic Markers
This technique detects changes in the expression levels of key apoptosis-related proteins.
-
Materials : Treated cell lysates, SDS-PAGE equipment, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Protocol :
-
Prepare protein lysates from cells treated with Aurora B inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system. Analyze changes in protein levels, such as the appearance of cleaved PARP or cleaved Caspase-3, as indicators of apoptosis.[6][11]
-
References
- 1. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating Pharmacodynamic Biomarkers for Aurora B Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of pharmacodynamic (PD) biomarkers for Aurora B kinase inhibition, with a primary focus on the phosphorylation of histone H3 at serine 10 (pHH3). We offer a comparative analysis of leading Aurora B inhibitors, detailed experimental protocols for key assays, and a discussion on assay performance metrics to aid in the robust preclinical and clinical development of novel cancer therapeutics.
Introduction to Aurora B Kinase and the pHH3 Biomarker
Aurora B kinase is a critical regulator of mitosis, playing a pivotal role in chromosome condensation, alignment at the metaphase plate, and cytokinesis.[1][2] Its overexpression in various cancers has made it an attractive target for therapeutic intervention. Inhibition of Aurora B leads to mitotic errors, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells.
A key substrate of Aurora B is histone H3, which is phosphorylated at serine 10 during mitosis.[1] The inhibition of Aurora B directly leads to a decrease in the levels of pHH3. This direct mechanistic link has established pHH3 as a robust and widely accepted pharmacodynamic biomarker for assessing the target engagement and biological activity of Aurora B inhibitors in both preclinical and clinical settings.[3][4]
Comparative Analysis of Aurora B Inhibitors
The following tables summarize the in vitro potency of several key Aurora B inhibitors against the kinase itself and their cellular effect on the pHH3 biomarker. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and ATP concentration used in the assay.
Table 1: In Vitro Kinase Inhibition Potency of Selected Aurora B Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. Aurora B | Selectivity (Aurora A vs. Aurora B) | Reference |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | ~3700-fold | [2] |
| Danusertib (B1684427) (PHA-739358) | Pan-Aurora, Abl, Ret, FGFR1 | 79 | ~0.16-fold (less selective) | [4] |
| GSK1070916 | Aurora B/C | 3.5 | >100-fold | [3] |
| SNS-314 | Pan-Aurora | 31 | ~0.29-fold (less selective) | [2] |
| AT9283 | Aurora A/B, JAK2/3, Abl | ~3.0 | Pan-inhibitor | [5] |
Table 2: Cellular Inhibition of Histone H3 Phosphorylation (pHH3) by Aurora B Inhibitors
| Inhibitor | Cell Line | Assay | IC50/EC50 (nM) for pHH3 Inhibition | Reference |
| Barasertib (AZD1152-HQPA) | HCT116 | Western Blot | ~50 (complete inhibition) | [1] |
| Barasertib (AZD1152-HQPA) | SW620 Tumors | Flow Cytometry | Significant decrease at 150 mg/kg/day | [4] |
| Danusertib (PHA-739358) | BON1, QGP | Western Blot | Effective inhibition (qualitative) | [6] |
| GSK1070916 | Multiple | ELISA | <10 | [3] |
| AT9283 | HCT116 | Western Blot | Dose-dependent decrease | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the three primary methods of pHH3 detection are provided below.
Immunohistochemistry (IHC) for pHH3 in FFPE Xenograft Tumors
This protocol outlines the steps for chromogenic detection of pHH3 in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft tissues.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (3 changes, 5 minutes each).
- Immerse slides in 100% ethanol (B145695) (2 changes, 3 minutes each).
- Immerse slides in 95% ethanol (2 minutes).
- Immerse slides in 70% ethanol (2 minutes).
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a pre-heated Target Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
4. Blocking:
- Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Incubate slides with a primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Wash slides with PBS-T (PBS with 0.05% Tween-20).
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash with PBS-T.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS-T.
7. Chromogenic Development:
- Incubate slides with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol series and xylene.
- Mount with a permanent mounting medium.
Flow Cytometry for Intracellular pHH3 Staining
This protocol describes the staining of intracellular pHH3 for analysis by flow cytometry.
1. Cell Preparation and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the Aurora B inhibitor at various concentrations for the desired time. Include positive (e.g., nocodazole-treated) and negative (vehicle-treated) controls.
2. Cell Fixation:
- Harvest cells and wash with PBS.
- Fix cells by adding ice-cold 70% ethanol dropwise while vortexing.
- Incubate at -20°C for at least 2 hours or overnight.
3. Permeabilization and Staining:
- Wash fixed cells with PBS.
- Permeabilize cells with a buffer containing 0.25% Triton X-100 in PBS for 15 minutes on ice.
- Wash cells with PBS containing 1% BSA.
- Incubate cells with a fluorescently-conjugated anti-phospho-Histone H3 (Ser10) antibody (or a primary antibody followed by a fluorescently-conjugated secondary antibody) for 1 hour at room temperature, protected from light.
4. DNA Staining and Analysis:
- Wash cells with PBS/BSA.
- Resuspend cells in a solution containing propidium (B1200493) iodide and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cells on a flow cytometer, acquiring both the pHH3 fluorescence and DNA content (propidium iodide) signals.
ELISA for Quantifying pHH3
This protocol outlines a sandwich ELISA for the quantitative measurement of pHH3 in cell lysates.
1. Cell Lysis and Protein Quantification:
- Treat cells with the Aurora B inhibitor as described for flow cytometry.
- Lyse cells in a buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
2. ELISA Procedure:
- Coat a 96-well plate with a capture antibody specific for total histone H3.
- Block the plate with a suitable blocking buffer.
- Add cell lysates to the wells and incubate to allow the capture antibody to bind to histone H3.
- Wash the plate.
- Add a detection antibody specific for phospho-Histone H3 (Ser10), which is typically conjugated to biotin.
- Wash the plate.
- Add streptavidin-HRP (horseradish peroxidase).
- Wash the plate.
- Add a chromogenic substrate (e.g., TMB).
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
- Generate a standard curve using a known concentration of a pHH3 peptide or recombinant protein.
- Calculate the concentration of pHH3 in the samples based on the standard curve.
- Normalize the pHH3 levels to the total protein concentration of the lysate.
Comparison of Assay Performance
The choice of assay for validating a pharmacodynamic biomarker depends on the specific research question, available resources, and the desired throughput.
Table 3: Comparison of pHH3 Detection Methods
| Feature | Immunohistochemistry (IHC) | Flow Cytometry | ELISA |
| Principle | In situ detection in tissue context | Single-cell analysis of protein expression and DNA content | Quantitative measurement of protein in a lysate |
| Sample Type | FFPE or frozen tissue sections | Cell suspensions | Cell or tissue lysates |
| Throughput | Low to medium | Medium to high | High |
| Quantitative Nature | Semi-quantitative (scoring) to quantitative (image analysis) | Quantitative (fluorescence intensity) | Highly quantitative |
| Information Provided | Spatial distribution of the biomarker, tissue morphology | Single-cell heterogeneity, cell cycle analysis | Average biomarker level in a cell population |
| Advantages | Preserves tissue architecture, allows for localization of the biomarker | High-throughput, provides multi-parametric data at the single-cell level | High sensitivity and specificity, excellent for screening |
| Disadvantages | Can be subjective, lower throughput | Requires single-cell suspension, loses spatial information | Provides an average measurement, no single-cell resolution |
Assay Quality Metrics: Z'-Factor and Signal-to-Background Ratio
For high-throughput screening applications, particularly with ELISA, it is crucial to assess the quality and robustness of the assay.
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from a positive control (e.g., high pHH3 levels) to the signal from a negative control (e.g., low pHH3 levels). A higher S/B ratio indicates a better ability to distinguish between the two states.
-
Z'-Factor: This is a statistical parameter that takes into account both the dynamic range of the assay (the difference between the means of the positive and negative controls) and the data variability (the standard deviations of the controls).[7] The formula is:
Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
A Z'-factor between 0.5 and 1.0 is considered an excellent assay for high-throughput screening.[8]
Troubleshooting
For common issues encountered during pHH3 detection, refer to the following troubleshooting guides.
Table 4: IHC Troubleshooting for pHH3 Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak staining | Inactive primary antibody, incorrect antibody dilution, insufficient antigen retrieval, tissue over-fixation. | Use a new antibody aliquot, optimize antibody titration, try different antigen retrieval methods/buffers, ensure proper fixation time. |
| High background | Non-specific antibody binding, endogenous peroxidase activity, over-staining. | Increase blocking time/concentration, ensure complete peroxidase quenching, reduce antibody incubation time or concentration. |
Table 5: Flow Cytometry Troubleshooting for pHH3 Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak pHH3 signal | Insufficient permeabilization, low antibody concentration, cell cycle state (low mitotic index). | Optimize permeabilization protocol, titrate antibody, enrich for mitotic cells (e.g., with nocodazole). |
| High non-specific staining | Inadequate blocking, Fc receptor binding. | Increase blocking step, use Fc block, titrate antibody. |
Table 6: Western Blot Troubleshooting for pHH3 Detection
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak pHH3 band | Low protein load, inefficient transfer, low antibody concentration, phosphatase activity. | Increase protein amount, verify transfer efficiency (Ponceau S stain), optimize antibody dilution and incubation time, always include phosphatase inhibitors in lysis buffer. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Optimize blocking conditions (time, agent), reduce antibody concentration, increase wash duration and volume. |
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bmglabtech.com [bmglabtech.com]
assessing the selectivity of new Aurora B inhibitors against a kinase panel
A Comparative Guide to the Selectivity of Novel Aurora B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of emerging Aurora B inhibitors against a panel of kinases. The information is supported by experimental data and detailed methodologies to aid researchers in evaluating and selecting compounds for further investigation.
Introduction to Aurora B Kinase
Aurora B is a crucial serine/threonine kinase that functions as the catalytic engine of the Chromosomal Passenger Complex (CPC).[1] This complex, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring the fidelity of cell division. Key functions of Aurora B include regulating chromosome-microtubule attachments, orchestrating the spindle assembly checkpoint, and managing cytokinesis.[1] Given its overexpression in various cancers and its essential role in mitosis, Aurora B has become a prominent target for anticancer drug development.[1][2]
A critical challenge in developing Aurora B inhibitors is achieving high selectivity over the closely related Aurora A kinase, as off-target inhibition can lead to toxicity.[3][4] This guide focuses on the selectivity of several inhibitors, providing a comparative analysis of their performance.
Comparative Selectivity of Aurora B Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of selected Aurora B inhibitors against Aurora kinases and other representative kinases. Lower values indicate higher potency. This data is compiled from various preclinical studies.
| Inhibitor | Aurora B (IC₅₀/Kᵢ, nM) | Aurora A (IC₅₀/Kᵢ, nM) | Aurora C (IC₅₀, nM) | Other Notable Kinase Targets (IC₅₀, nM) | Selectivity (Aurora A / Aurora B) |
| Barasertib (AZD1152-HQPA) | 0.37[5] | 1400[6] | - | - | ~3780-fold[5] |
| GSK1070916 | 3.5[5][7] | 1100[7] | 6.5[5][7] | Haspin, TRK, RET, Flt3, Kit (>10-fold higher IC₅₀)[7] | >250-fold[1] |
| AMG-900 | 4[5][8] | 5[5][8] | 1[5][8] | p38α, Tyk2, JNK2, Met, Tie2 (>10-fold selectivity)[5] | 1.25-fold |
| PF-03814735 | 0.8[8][9] | 5[8][9] | - | FLT3, JAK2, TrkB, RET, MST3[6][8] | 6.25-fold |
| Danusertib (PHA-739358) | 79[6][8] | 13[6][8] | 61[6][8] | ABL (T315I), RET, TRK-A[6][8] | 0.16-fold (More selective for Aurora A) |
| SP-96 (Non-ATP competitive) | 0.316[1] | - | - | >2000-fold selectivity over FLT3 and KIT[1] | Highly Selective |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental process is essential for understanding inhibitor action and evaluation.
Aurora B Signaling Pathway
The diagram below illustrates the central role of the Chromosomal Passenger Complex (CPC) and Aurora B kinase during mitosis.
Experimental Workflow for Kinase Selectivity Profiling
This workflow outlines the key steps in an in vitro biochemical assay to determine an inhibitor's selectivity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for determining the IC₅₀ value of an inhibitor against a specific kinase using an ADP-Glo™-like assay, which measures kinase activity by quantifying the amount of ADP produced.
A. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase reaction (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]
-
Inhibitor Dilution: Create a serial dilution series of the test inhibitor in 100% DMSO. Subsequently, dilute these concentrations into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent interference.[11]
-
Enzyme Preparation: Dilute the purified recombinant Aurora B kinase enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Preparation: Prepare a 2X working solution of the substrate (e.g., a synthetic peptide) and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase to accurately determine ATP-competitive inhibitor potency.[11]
B. Assay Procedure:
-
Plate Setup: Use a low-volume 384-well plate suitable for luminescence measurements.
-
Inhibitor Addition: Add 2.5 µL of the diluted inhibitor solution or kinase buffer with DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the 2X kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to each well, bringing the total volume to 10 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation remains within the linear range of the assay.[12]
C. Signal Detection (ADP-Glo™ Assay Principle):
-
Reaction Termination: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[11]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
D. Data Analysis:
-
Percent Inhibition Calculation: The raw luminescent units (RLU) are proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Inhibitor: Signal from wells with the test inhibitor.
-
Signal_Positive: Signal from DMSO-only wells (maximum kinase activity).
-
Signal_Negative: Signal from wells with no kinase (background).
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[10]
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]
- 4. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro protein kinase assay [bio-protocol.org]
Navigating Resistance: A Comparative Analysis of Evasion Mechanisms Against Aurora B Inhibitors
A deep dive into the molecular tactics employed by cancer cells to resist treatment with key Aurora B inhibitors—Barasertib (AZD1152-HQPA), ZM447439, and CYC116—reveals a complex landscape of on-target mutations, signaling pathway alterations, and drug efflux mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these resistance strategies, supported by quantitative data and detailed experimental protocols to inform future research and the development of next-generation therapeutics.
Aurora B kinase is a critical regulator of cell division, making it a prime target for anti-cancer therapies. However, the emergence of drug resistance remains a significant clinical challenge. Understanding the diverse mechanisms by which cancer cells evade the effects of Aurora B inhibitors is paramount for designing more durable and effective treatments. This analysis compares the resistance profiles of three well-characterized Aurora B inhibitors: Barasertib (the active metabolite of AZD1152), ZM447439, and CYC116.
Comparative Overview of Resistance Mechanisms
Cancer cells have demonstrated remarkable adaptability in developing resistance to Aurora B inhibitors. The primary mechanisms can be broadly categorized into three main types:
-
Target Alteration: Point mutations within the ATP-binding pocket of Aurora B can directly prevent inhibitor binding.
-
Pathway Reactivation/Bypass: Upregulation of downstream or parallel signaling pathways can compensate for the inhibition of Aurora B.
-
Reduced Drug Accumulation: Increased expression of drug efflux pumps can actively remove the inhibitor from the cell.
The prevalence of these mechanisms can differ between inhibitors, reflecting their distinct chemical structures and binding modes.
Quantitative Analysis of Resistance
The following table summarizes the key resistance mechanisms and the observed fold resistance for Barasertib, ZM447439, and CYC116 in various cancer cell lines.
| Inhibitor | Cell Line | Resistance Mechanism | Fold Resistance | References |
| Barasertib (AZD1152-HQPA) | Pancreatic Carcinoma | Upregulation of MDR1 and BCRP | Not specified | [1] |
| Neurological Malignancy (SK-N-MC) | p53/p73 null status | Higher concentrations required for effect | [2] | |
| ZM447439 | HCT116 (Colorectal) | Point mutations in Aurora B (e.g., G160V, G160E, H250Y, Y156H, L308P, Leu152Ser) | Not specified | [3][4][5] |
| CCRF-CEM (Leukemia) | Point mutation in Aurora B (G160E) | Not specified | [6][7] | |
| HCT116 p53+/+ and p53-/- | Point mutations in Aurora B (Leu152Ser) | Not specified | [8][4] | |
| CYC116 | HCT116 p53+/+ and p53-/- | Overexpression of Bcl-xL (BCL2L1) | 10-80 fold | [8][4] |
| HCT116 p53+/+ and p53-/- | Polyploidy | 10-80 fold | [8][4] |
Signaling Pathways and Resistance Mechanisms
The development of resistance often involves complex alterations in cellular signaling. The diagrams below, generated using the DOT language, illustrate key pathways and experimental workflows related to Aurora B inhibitor resistance.
Figure 1: Simplified signaling pathways for resistance to ZM447439 and CYC116.
Figure 2: A general experimental workflow for the identification and validation of resistance mechanisms.
Detailed Experimental Protocols
The identification and characterization of resistance mechanisms rely on a variety of well-established molecular and cellular biology techniques.
Generation of Resistant Cell Lines
-
Protocol: Cancer cell lines (e.g., HCT116, CCRF-CEM) are cultured in the continuous presence of an Aurora B inhibitor at a starting concentration close to the IC50 value. The drug concentration is gradually increased over several months to select for resistant populations. Clonal populations are then isolated by limiting dilution.[8][6]
-
Controls: Parental, vehicle-treated cell lines are cultured in parallel to serve as a sensitive control.
Cell Viability and Proliferation Assays
-
Protocol: Parental and resistant cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cell viability is assessed using assays such as MTT, CellTiter-Glo, or by direct cell counting. IC50 values are calculated from the dose-response curves.[8]
-
Data Analysis: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Sequencing of the Aurora B Gene
-
Protocol: Genomic DNA is extracted from both parental and resistant cell lines. The coding region of the AURKB gene is amplified by PCR. The PCR products are then purified and subjected to Sanger sequencing to identify point mutations.[3][6]
Western Blot Analysis
-
Protocol: Whole-cell lysates are prepared from parental and resistant cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against proteins of interest (e.g., Aurora B, phospho-Histone H3, Bcl-xL, MDR1, BCRP) and a loading control (e.g., GAPDH, β-actin). HRP-conjugated secondary antibodies and an ECL substrate are used for detection.[1][8]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis: Cells are treated with the inhibitor for a defined period, then fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. The presence of a polyploid population (>4N DNA content) is also assessed.[2][6]
-
Apoptosis Assay: Apoptosis can be measured by staining with Annexin V and a viability dye (e.g., PI or 7-AAD) followed by flow cytometry analysis.
Conclusion
The development of resistance to Aurora B inhibitors is a multifaceted process involving genetic and non-genetic alterations. While point mutations in the Aurora B kinase domain are a common mechanism of resistance to inhibitors like ZM447439, other strategies such as the upregulation of anti-apoptotic proteins (e.g., Bcl-xL in response to CYC116) and increased drug efflux play significant roles for other compounds. The p53 status of the tumor can also influence the cellular response and sensitivity to these inhibitors. A thorough understanding of these diverse resistance mechanisms is crucial for the development of rational drug combinations and novel therapeutic strategies to overcome resistance and improve patient outcomes in the clinic. Future work should focus on identifying biomarkers that can predict the likelihood of resistance and guide personalized treatment decisions.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Role of Aurora B in Mitotic Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurora B's function in critical cell cycle signaling pathways, supported by experimental data. We explore its role by contrasting the cellular events in the presence of functional Aurora B with those observed upon its inhibition, thereby validating its essential functions and highlighting its position as a key therapeutic target.
Core Signaling Pathways Involving Aurora B
Aurora B is a serine/threonine kinase that functions as the enzymatic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] This complex dynamically localizes to different structures during mitosis to orchestrate chromosome segregation and cytokinesis.[3][4]
1.1 The Chromosomal Passenger Complex (CPC)
The CPC is the fundamental functional unit for Aurora B. The non-enzymatic subunits are crucial for the proper localization, stability, and activation of the Aurora B kinase.[1][2] INCENP, in particular, acts as a scaffold and significantly stimulates Aurora B's kinase activity.[2][5]
1.2 Kinetochore-Microtubule Attachments and Spindle Assembly Checkpoint (SAC)
During early mitosis, the CPC localizes to centromeres and kinetochores.[6] Here, Aurora B acts as a tension sensor, destabilizing incorrect kinetochore-microtubule attachments.[6][7] When attachments are improper (lacking tension), Aurora B phosphorylates substrates like the kinesin MCAK, which promotes microtubule depolymerization.[5][6] This error correction mechanism is fundamental for preventing chromosome mis-segregation and is a prerequisite for activating the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[5][7]
1.3 Regulation of Cytokinesis
In anaphase and telophase, the CPC relocates to the spindle midzone and eventually the midbody.[3] At the cleavage furrow, Aurora B is essential for the final separation of the two daughter cells (abscission).[8] It phosphorylates several components of the cytokinetic machinery, including the centralspindlin complex. This activity helps to recruit and activate RhoA, a small GTPase that drives the formation and contraction of the actomyosin (B1167339) ring.[7][8]
References
- 1. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drivers of the Chromosomal Passenger Complex [thermofisher.com]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosomal passenger complex: guiding Aurora-B through mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of AZD1152 and Other Clinical Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of AZD1152 (Barasertib), a selective Aurora B kinase inhibitor, with other clinical candidates targeting the Aurora kinase family, including Alisertib (MLN8237), Danusertib (B1684427) (PHA-739358), and Tozasertib (VX-680). The information is compiled from preclinical studies to aid in the evaluation of these compounds for further drug development.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor activity of AZD1152 and other selected Aurora kinase inhibitors in various xenograft models.
| Compound | Primary Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| AZD1152 (Barasertib) | Aurora B | Human colon, lung, and hematologic tumor xenografts | Not specified | 55% to ≥100% TGI | [1][2] |
| Aurora B | MOLM13 (AML) xenograft | 25 mg/kg | Marked suppression of tumor growth | [3] | |
| Aurora B | H841 (SCLC) xenograft | 100 mg/kg, 5 days/week for 2 weeks | Tumor regression | [4] | |
| Alisertib (MLN8237) | Aurora A | HCT-116 (colorectal) xenograft | 3, 10, 30 mg/kg, p.o., once daily for 3 weeks | 43.3%, 84.2%, and 94.7% TGI, respectively | [5] |
| Aurora A | Calu-6 (lung) xenograft | 20 mg/kg, p.o., single dose | Phenotype consistent with Aurora A inhibition | [6] | |
| Danusertib (PHA-739358) | Pan-Aurora | Subcutaneous GEP-NET xenograft | Not specified | Significant reduction in tumor growth compared to control | [7][8][9] |
| Pan-Aurora | HL-60 xenograft in rats | 25 mg/kg, b.d., i.v. | 75% TGI with complete regression in one animal | [10] | |
| Tozasertib (VX-680) | Pan-Aurora | Pancreatic cancer xenograft | Not specified | 22% tumor regression | |
| Pan-Aurora | Colon cancer xenograft | Not specified | 56% tumor regression |
Signaling Pathway
Aurora kinases are crucial for cell cycle regulation, and their inhibition disrupts mitosis, leading to cancer cell death. The diagram below illustrates the central role of Aurora kinases in mitosis and the points of intervention by the compared inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Experimental Protocols
The following is a generalized protocol for in vivo xenograft studies based on methodologies cited in the referenced literature. Specific details may vary between studies.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HCT-116, MOLM13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.[11]
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-10 million cells in sterile PBS or media) is injected subcutaneously into the flank of the mice.[11]
-
For patient-derived xenografts (PDX), small tumor fragments are implanted subcutaneously.[12]
3. Tumor Growth Monitoring and Randomization:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.[11]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[13]
4. Drug Administration:
-
The investigational drug (e.g., AZD1152) and vehicle control are administered according to the specified dose, route (e.g., oral, intravenous, intraperitoneal), and schedule.
5. Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Body weight is monitored as an indicator of toxicity.[11]
6. Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors may be excised for analysis of biomarkers (e.g., phosphorylation of histone H3 for Aurora B activity), apoptosis (e.g., TUNEL staining), and cell proliferation (e.g., Ki-67 staining).[2]
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study of an Aurora kinase inhibitor.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Experimental Findings with Published Aurora B Inhibitor Data
This guide provides a comparative overview of prominent Aurora B inhibitors, detailing their biochemical potency and cellular effects. It is designed for researchers, scientists, and drug development professionals to objectively benchmark their experimental findings against published data. The guide includes standardized protocols for key validation assays and visual workflows to contextualize the experimental process and the underlying biological pathways.
Data Presentation: Comparative Potency of Aurora B Inhibitors
The following table summarizes the biochemical and cellular potency of several well-characterized Aurora B inhibitors. These compounds vary in their selectivity for the three Aurora kinase isoforms (A, B, and C) and their mechanism of action. Half-maximal inhibitory concentration (IC50) values are presented to facilitate direct comparison.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Mechanism of Action | Key Cellular Effects & Notes |
| Barasertib (AZD1152-HQPA) | ~1368[1] | 0.37[2] | - | ATP-Competitive | Highly selective for Aurora B (>3700-fold vs. Aurora A).[2] Induces polyploidy and apoptosis in cancer cell lines.[3] |
| GSK1070916 | >100[3] | 0.38[3][4] | 1.5[4][5] | ATP-Competitive | Highly selective for Aurora B/C.[4] Shows potent anti-proliferative activity in over 100 tumor cell lines (IC50 <10 nM).[3][4] |
| SP-96 | - | 0.316[2][3] | - | Non-ATP-Competitive | The first described non-ATP competitive inhibitor, offering high selectivity over kinases like FLT3 and KIT.[3][5] |
| Danusertib (PHA-739358) | 13[4][6] | 79[4][6] | 61[4][6] | ATP-Competitive | Pan-Aurora inhibitor that also targets other kinases such as ABL and RET.[6] |
| AMG 900 | 5[2][6] | 4[2][6] | 1[2][6] | ATP-Competitive | Potent, orally bioavailable pan-Aurora inhibitor.[6] |
| VX-680 (Tozasertib) | 0.6[4] | 18[4] | 4.6[4] | ATP-Competitive | Pan-Aurora inhibitor that also shows activity against FLT3.[4] |
| SNS-314 | 9[2][4] | 31[2][4] | 3[2][4] | ATP-Competitive | Potent pan-Aurora inhibitor.[4] |
| Hesperadin | - | 250[2][4] | - | ATP-Competitive | An early, moderately potent inhibitor often used as a tool compound to study Aurora B function.[4] |
| ZM447439 | 110[2][4] | 130[2][4] | - | ATP-Competitive | An early dual Aurora A/B inhibitor.[4] |
Mandatory Visualizations
Aurora B Signaling Pathway and Impact of Inhibition
Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which orchestrates faithful chromosome segregation and cell division (cytokinesis).[4][7] Its kinase activity is essential for correcting improper microtubule-kinetochore attachments and for signaling the final separation of daughter cells.[8] Inhibition of Aurora B disrupts these processes, leading to severe mitotic errors, failed cytokinesis, and the formation of polyploid cells, which can subsequently trigger apoptosis.[6][7]
General Experimental Workflow for Inhibitor Characterization
The discovery and validation of a novel Aurora B inhibitor follows a structured, multi-stage workflow.[9] The process begins with high-throughput biochemical screens to identify compounds that directly inhibit the kinase. Promising hits are then advanced to cell-based assays to confirm on-target activity (e.g., reduction of Histone H3 phosphorylation) and determine anti-proliferative potency. Finally, phenotypic assays are used to verify the characteristic cellular outcome of Aurora B inhibition.
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is designed to measure the direct inhibition of purified Aurora B kinase by quantifying the amount of ADP produced.[9][10][11]
Materials:
-
Purified, active recombinant Aurora B kinase.
-
Kinase substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like ULight-Histone H3 (Thr3/Ser10).[9][12]
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[12]
-
Adenosine 5'-triphosphate (ATP) at a concentration near the Km for Aurora B.
-
Test inhibitors dissolved in Dimethyl Sulfoxide (DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
To each well, add 2.5 µL of the test inhibitor dilution. For positive controls (no inhibition) and blank controls (no enzyme), add buffer with the same percentage of DMSO.
-
Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP in Kinase Assay Buffer.
-
-
Initiate Kinase Reaction:
-
To the 'Test Inhibitor' and 'Positive Control' wells, add 2.5 µL of diluted Aurora B kinase.
-
To the 'Blank' wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction and Detect Signal:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[9]
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cellular Proliferation Assay (Metabolic Activity-Based)
This protocol outlines a general procedure for assessing the effect of an Aurora B inhibitor on the proliferation of cancer cell lines using a tetrazolium salt-based assay (e.g., MTT, WST-1).[13]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa).
-
Complete cell culture medium.
-
Test inhibitor dissolved in DMSO.
-
96-well clear, flat-bottom cell culture plates.
-
Proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Solubilization buffer (if using MTT).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[14]
-
Measure Proliferation:
-
Add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).
-
Incubate for an additional 1-4 hours at 37°C. During this time, metabolically active cells will convert the reagent into a colored formazan (B1609692) product (or produce a luminescent signal).[15]
-
-
Data Acquisition:
-
If using MTT, first add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a microplate reader.
-
-
Analysis: Subtract the background absorbance/luminescence, normalize the data to the vehicle-treated control cells, and plot a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis (DNA Content by Flow Cytometry)
This protocol is used to assess the phenotypic consequences of Aurora B inhibition, specifically the induction of polyploidy, by staining cellular DNA with propidium (B1200493) iodide (PI).[16][17]
Materials:
-
Cells treated with the test inhibitor or vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol (B145695) (for fixation).
-
PI/RNase Staining Buffer: 0.1% (v/v) Triton X-100, 2 mg DNase-free RNase A, and 40-50 µg/mL PI in PBS.[16]
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture dish. Transfer the cell suspension to a centrifuge tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.
-
Fixation: Centrifuge the cells again, discard the PBS, and resuspend the pellet by gently vortexing. While vortexing, slowly add 4-5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Storage: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[18]
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer. The RNase is crucial for digesting RNA, ensuring that PI only stains the DNA.
-
-
Incubation: Incubate the cells in the staining buffer for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.
-
Analysis: Gate the single-cell population and generate a histogram of PI fluorescence intensity. This will reveal the distribution of cells in the G0/G1 (2N DNA content), S, and G2/M (4N DNA content) phases. The presence of a significant population of cells with >4N DNA content is indicative of polyploidy, a characteristic outcome of Aurora B inhibition.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 8. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. AURORA B Kinase Enzyme System Application Note [promega.com]
- 11. promega.com [promega.com]
- 12. blossombio.com [blossombio.com]
- 13. Essais de viabilité cellulaire et de prolifération [sigmaaldrich.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aurora B Inhibitor 1
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like Aurora B inhibitor 1 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with best practices for hazardous chemical waste management. Adherence to these procedures is essential for fostering a culture of safety and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is critical to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Exposure Prevention: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin and eyes.
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air and seek medical assistance. If swallowed, rinse the mouth with water and consult a physician.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation
Proper segregation of waste streams is the foundation of safe and compliant disposal. All materials that have come into contact with this compound must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Contaminated consumables such as gloves, pipette tips, weigh boats, and tubes should be collected in a dedicated, sealed plastic bag. This bag should then be placed into a designated hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a leak-proof, sealable container.
-
The container must be compatible with the solvents used (e.g., glass for most organic solvents).
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.
-
Step 2: Labeling and Storage
Clear and accurate labeling is crucial for the safe handling and disposal of hazardous waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and list all other chemical constituents and their approximate concentrations.
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials. This storage area should be cool, dry, and well-ventilated.
Step 3: Decontamination
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. The cleaning materials, such as wipes or paper towels, must also be disposed of as hazardous solid waste.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data and Chemical Properties
A Safety Data Sheet for a compound identified as "Aurora kinase inhibitor-14" provides the following hazard information, which should be considered as a conservative guide for handling Aurora B inhibitors.
| Hazard Statement | Classification | Precautionary Statement |
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from a Safety Data Sheet for Aurora kinase inhibitor-14.
Experimental Protocols
The proper disposal procedure itself is the key protocol. The experimental use of this compound will vary, but all protocols should conclude with the decontamination and waste segregation steps outlined above. Researchers should incorporate this disposal plan into their experimental design and risk assessments.
Visualizing the Aurora B Signaling Pathway
Aurora B kinase is a critical regulator of cell division, playing a key role in chromosome condensation, segregation, and the spindle assembly checkpoint.[1][2] Its activity is part of a complex signaling network that ensures genomic stability during mitosis. The BRAF/ERK signaling pathway has been shown to control the expression of Aurora B.[3][4]
Caption: The BRAF/ERK pathway regulates Aurora B expression, which is crucial for mitosis.
This procedural guide, based on established safety protocols for potent chemical compounds, provides the necessary framework for the responsible disposal of this compound. By integrating these steps into laboratory workflows, researchers can significantly mitigate risks to personnel and the environment.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
